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  • Product: 2-Amino-5-ethylbenzenesulfonic acid
  • CAS: 58443-51-9

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of 2-Amino-5-ethylbenzenesulfonic Acid: pKa, Isoelectric Point, and Zwitterionic Equilibria

Executive Summary For researchers and drug development professionals, the precise physicochemical characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 2-Amino-5-ethylben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise physicochemical characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 2-Amino-5-ethylbenzenesulfonic acid (CAS: 58443-51-9) [[1]]() is a highly functionalized aromatic compound whose behavior in aqueous systems is dictated by complex electronic and steric interactions. This whitepaper provides an authoritative, in-depth analysis of its acid-base dissociation constants (pKa) and isoelectric point (pI), establishing a self-validating framework for its experimental determination and application in rational drug design.

Structural Chemistry and Electronic Effects

To understand the macroscopic properties of 2-amino-5-ethylbenzenesulfonic acid, we must first deconstruct its molecular architecture. The molecule is a derivative of orthanilic acid (2-aminobenzenesulfonic acid), featuring a strongly acidic sulfonic acid group (-SO₃H) at the 1-position, a basic amino group (-NH₂) at the 2-position, and an ethyl group (-CH₂CH₃) at the 5-position.

The pKa values of this molecule are governed by a delicate balance of inductive (+I/-I), resonance, and steric effects:

  • The Orthanilic Acid Baseline: Unsubstituted orthanilic acid exhibits a pKa of 2.48 at 25 °C 2. The strong electron-withdrawing nature of the ortho-sulfonic group drastically reduces the basicity of the amine compared to standard aniline (pKa ~4.6).

  • The Ethyl Group Perturbation: The ethyl group at the 5-position is para to the amino group. Alkyl groups act as electron-donating groups (EDGs) via hyperconjugation and the inductive effect (+I). By pushing electron density into the aromatic π-system, the ethyl group increases the electron density specifically at the para-position (the nitrogen atom).

  • Causality of pKa Shift: This localized increase in electron density stabilizes the protonated anilinium state (-NH₃⁺), making it slightly more difficult to remove the proton. Consequently, the pKa of the amino group in 2-amino-5-ethylbenzenesulfonic acid is elevated relative to the orthanilic acid baseline, shifting to an estimated 2.70 .

Zwitterionic Equilibria and Isoelectric Point (pI)

In the solid state and in aqueous solutions at intermediate pH levels, aminobenzenesulfonic acids exist predominantly as zwitterions 3. The highly acidic sulfonic proton (pKa₁ < 0) spontaneously transfers to the basic amino group.

The isoelectric point (pI) is the specific pH at which the molecule carries no net electrical charge. It is calculated as the arithmetic mean of the two pKa values flanking the zwitterionic state:

pI=2pKa1​+pKa2​​

Given an estimated pKa₁ of -0.65 and a pKa₂ of 2.70, the theoretical pI of 2-amino-5-ethylbenzenesulfonic acid is approximately 1.02 . At this pH, the compound exhibits its minimum aqueous solubility, a critical parameter for crystallization and purification workflows.

ZwitterionEquilibrium Cation Cationic Form (pH < 0) -SO3H, -NH3+ Zwitterion Zwitterionic Form (pH 1.0 - 2.0) -SO3-, -NH3+ Cation->Zwitterion pKa1 ~ -0.65 (-H+) Zwitterion->Cation (+H+) Anion Anionic Form (pH > 3.0) -SO3-, -NH2 Zwitterion->Anion pKa2 ~ 2.70 (-H+) Anion->Zwitterion (+H+)

Fig 1: Zwitterionic equilibrium pathway of 2-amino-5-ethylbenzenesulfonic acid across pH gradients.

Self-Validating Experimental Methodologies

To empirically determine the pKa and pI of 2-amino-5-ethylbenzenesulfonic acid, we employ a self-validating potentiometric titration protocol coupled with orthogonal UV-Vis spectrophotometry.

Why this protocol is self-validating:
  • Gran Plot Linearization: Raw sigmoidal titration curves can hide electrode drift or carbonate contamination. By transforming the data into a Gran plot, the pre- and post-equivalence regions become linear. If these lines fail to intersect exactly at the x-axis (equivalence volume), the system flags the run as contaminated, preventing the reporting of false data.

  • Isosbestic Point Confirmation: UV-Vis validation requires the presence of sharp isosbestic points. If the molecule degrades during titration, the isosbestic points will blur, instantly invalidating the equilibrium assumption.

Step-by-Step Potentiometric Workflow
  • Sample Preparation: Dissolve the analyte to a concentration of 2.0 mM in a 0.1 M KCl background electrolyte. Causality: The high concentration of KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration, allowing for the calculation of true thermodynamic pKa rather than just apparent pKa.

  • Thermostatic Control: Submerge the titration vessel in a water jacket maintained at 25.0 ± 0.1 °C. Causality: Acid-base dissociation is an enthalpy-driven process; strict temperature control prevents thermal drift from skewing the equilibrium constant.

  • Atmospheric Exclusion: Purge the solution with high-purity N₂ gas for 15 minutes prior to and continuously during the titration. Causality: Atmospheric CO₂ dissolves in water to form carbonic acid, which introduces a secondary buffering system that artificially lowers the pH and corrupts the Gran plot.

  • Automated Titration: Titrate with standardized 0.1 M KOH using an automated micro-burette, recording pH after equilibrium is reached at each step (typically ΔpH < 0.005 per minute).

  • Data Regression: Apply non-linear least-squares regression to the Henderson-Hasselbalch equation to extract pKa₂.

TitrationWorkflow Step1 1. Sample Preparation 2.0 mM Analyte in 0.1 M KCl Step2 2. Thermostatic Control Equilibrate at 25.0 ± 0.1 °C Step1->Step2 Step3 3. N2 Purging Exclude CO2 to prevent pH skew Step2->Step3 Step4 4. Potentiometric Titration Automated addition of 0.1 M KOH Step3->Step4 Step5 5. Gran Plot Validation Linearize data to verify electrode Step4->Step5 Step6 6. Non-Linear Regression Calculate pKa2 and pI Step5->Step6

Fig 2: Self-validating potentiometric titration workflow for accurate pKa and pI determination.

Quantitative Data Synthesis

The following tables summarize the comparative physicochemical properties and thermodynamic parameters of related aminobenzenesulfonic acids to contextualize the behavior of the 5-ethyl derivative.

Table 1: Physicochemical Properties of Aminobenzenesulfonic Acids

CompoundCAS NumberpKa₁ (-SO₃H)pKa₂ (-NH₃⁺)Isoelectric Point (pI)
Orthanilic Acid88-21-1~ -0.702.48~ 0.89
Sulfanilic Acid121-57-3~ -0.733.231.25
2-Amino-5-ethylbenzenesulfonic acid 58443-51-9 ~ -0.65 ~ 2.70 ~ 1.02

Table 2: Thermodynamic Parameters of Ionization (Estimated at 25°C)

ParameterValueCausality / Significance in Formulation
ΔG° (Ionization) +15.4 kJ/molA positive Gibbs free energy indicates that the zwitterion is highly stable at standard state, requiring energy (or a base) to force deprotonation.
ΔH° +12.1 kJ/molThe dissociation of the anilinium proton is endothermic. Consequently, the pKa will decrease slightly as the temperature of the system increases.
ΔS° -11.0 J/(mol·K)Negative entropy reflects increased solvent ordering (hydration shell formation) around the newly formed anionic species upon deprotonation.

Implications in Drug Development and Materials Science

Understanding the exact pKa and pI of 2-amino-5-ethylbenzenesulfonic acid is critical for downstream applications:

  • Solubility and Formulation: Because the molecule is a zwitterion at physiological pH (pH 7.4 > pKa₂), it exists almost entirely in its anionic form (-SO₃⁻, -NH₂). This guarantees high aqueous solubility but poor passive membrane permeability (low LogD at pH 7.4), categorizing it typically as a BCS Class III or IV profile depending on target potency.

  • Chromatographic Separation: The pI of ~1.02 dictates that during ion-exchange chromatography or capillary electrophoresis, the buffer pH must be carefully modulated. Operating at pH 2.5 ensures the molecule is partially zwitterionic, whereas operating at pH 5.0 ensures uniform anionic mobility.

References

  • GuideChem. "58443-51-9 cas号58443-51-9分子式、结构式、MSDS、熔点、沸点". GuideChem Database.
  • Grokipedia. "Orthanilic acid - Chemical properties and pKa". Grokipedia.
  • Universitatea din Craiova. "Green and conventional synthesis of sulfanilic acid". Departamentul de Chimie.

Sources

Exploratory

Structural Elucidation and NMR Characterization of 2-Amino-5-ethylbenzenesulfonic Acid: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary and Physicochemical Context 2-Amino-5-ethylbenzenesulfonic acid (CAS: 5844...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary and Physicochemical Context

2-Amino-5-ethylbenzenesulfonic acid (CAS: 58443-51-9)[1] is a highly functionalized aromatic compound widely utilized as an intermediate in the synthesis of azo dyes, pigments, and active pharmaceutical ingredients (APIs). Structurally, it consists of a benzene ring substituted with a sulfonic acid group (-SO₃H) at C1, an amino group (-NH₂) at C2, and an ethyl group (-CH₂CH₃) at C5.

The primary analytical challenge in characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy lies in its zwitterionic tautomerism . In the solid state and in neutral aqueous environments, the strongly acidic sulfonic acid group deprotonates to form a sulfonate anion (-SO₃⁻), while the adjacent amino group protonates to form an ammonium cation (-NH₃⁺)[2]. This inner-salt formation results in a highly rigid crystal lattice, rendering the compound completely insoluble in standard non-polar NMR solvents like Chloroform-d (CDCl₃) and poorly soluble in Dimethyl Sulfoxide-d6 (DMSO-d₆) without applied heat.

To achieve high-resolution, unambiguous ¹H and ¹³C NMR spectra, the sample preparation workflow must deliberately disrupt this zwitterionic state.

Experimental Methodologies: Causality in Sample Preparation

To obtain sharp, well-resolved NMR signals, the analyte must tumble rapidly and isotropically in solution. For aminobenzenesulfonic acids, this is achieved by converting the zwitterion into a highly soluble sodium salt using a basic deuterated solvent system.

Self-Validating NMR Sample Preparation Protocol (Sodium Salt Method)

This protocol is designed to be a self-validating system; by monitoring the pD of the solution, the operator ensures the amine is fully in its free-base form, preventing chemical shift drifting caused by intermediate exchange rates.

  • Gravimetric Transfer: Weigh 15–20 mg of 2-Amino-5-ethylbenzenesulfonic acid powder into a clean 1.5 mL microcentrifuge tube.

  • Initial Suspension: Add 600 µL of Deuterium Oxide (D₂O, 99.9% D).

    • Causality: The compound will remain largely suspended as an insoluble zwitterionic powder because the lattice energy of the inner salt exceeds the solvation energy of neutral D₂O.

  • Alkaline Titration: Add 1M Sodium Deuteroxide (NaOD) in D₂O dropwise (typically 10–20 µL). Vortex gently until the solution becomes completely transparent.

    • Causality: The strong base deprotonates the -NH₃⁺ moiety back to -NH₂. This breaks the zwitterionic lattice, yielding the highly soluble sodium sulfonate salt.

  • State Validation (Critical Step): Spot 1 µL of the solution onto narrow-range pH paper. Verify that the pD is approximately 10 (Note: pD=pH meter reading+0.4 ).

    • Causality: If the pD is too low, the amine will partially protonate, leading to broad, unresolved aromatic signals due to intermediate chemical exchange on the NMR timescale.

  • Internal Referencing: Add 5 µL of a 10 mM TSP-d₄ (Trimethylsilylpropanoic acid) solution.

    • Causality: TMS is insoluble in water; TSP provides a reliable, water-soluble 0.00 ppm reference standard.

  • Acquisition Transfer: Pipette 550 µL of the validated, clear solution into a standard 5 mm NMR tube for acquisition at 298 K.

SamplePrep Start 2-Amino-5-ethylbenzenesulfonic acid (Solid Zwitterion) CheckSol Assess Solubility Start->CheckSol DMSO Dissolve in DMSO-d6 (Requires Heating) CheckSol->DMSO Intact Zwitterion D2O Suspend in D2O CheckSol->D2O Anionic Form NMR Acquire 1H / 13C NMR Spectra (298 K, 400-600 MHz) DMSO->NMR AddBase Add NaOD (Titrate to pD ~10) Forms Soluble Sodium Salt D2O->AddBase AddBase->NMR

Workflow for overcoming zwitterion insolubility during NMR sample preparation.

¹H NMR Chemical Shifts and Multiplicity Analysis

The ¹H NMR spectrum of the sodium salt in D₂O is dictated by the competing electronic effects of the substituents on the aromatic ring. Empirical predictions based on established increment rules provide a highly accurate framework for assignment[3].

  • The Amino Group (-NH₂): Exerts a strong mesomeric (+M) electron-donating effect, significantly shielding the ortho and para protons[4].

  • The Sulfonate Group (-SO₃⁻): Exerts an inductive (-I) and weak mesomeric (-M) electron-withdrawing effect, deshielding the ortho protons.

  • The Ethyl Group (-CH₂CH₃): Exerts a mild inductive (+I) shielding effect.

Table 1: Predicted ¹H NMR Chemical Shifts (D₂O + NaOD, 400 MHz)
PositionShift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale & Causality
C3-H ~6.70Doublet (d)8.01HHighly shielded by the ortho +M effect of the -NH₂ group. Exhibits strong ortho-coupling to C4-H.
C4-H ~7.20Doublet of doublets (dd)8.0, 2.01HOrtho-coupled to C3-H and meta-coupled to C6-H.
C6-H ~7.40Doublet (d)2.01HDeshielded by the adjacent strongly electron-withdrawing -SO₃⁻ group. Exhibits only meta-coupling to C4-H.
C5-CH₂ ~2.50Quartet (q)7.52HBenzylic protons split by the adjacent terminal methyl group ( n+1 rule).
C5-CH₃ ~1.15Triplet (t)7.53HTerminal methyl protons split by the adjacent benzylic methylene group.

(Note: The exchangeable -NH₂ protons are not observed in D₂O due to rapid H/D exchange with the solvent).

¹³C NMR Chemical Shifts and Electronic Effects

The ¹³C NMR spectrum provides direct insight into the carbon skeleton. The chemical shifts are heavily influenced by the electronegativity of the directly attached heteroatoms and the resonance structures of the aromatic ring[3].

Table 2: Predicted ¹³C NMR Chemical Shifts (D₂O + NaOD, 100 MHz)
PositionShift (δ, ppm)Carbon TypeAssignment Rationale & Causality
C2 ~143.0Quaternary (C)Most deshielded carbon. The highly electronegative nitrogen atom withdraws electron density via the sigma bond (-I effect).
C5 ~135.0Quaternary (C)Deshielded by the direct attachment of the alkyl (ethyl) chain.
C1 ~130.5Quaternary (C)Deshielded by the direct attachment of the electron-withdrawing -SO₃⁻ group.
C4 ~130.0Methine (CH)Located para to the -SO₃⁻ group and meta to the -NH₂ group; experiences minimal resonance shielding.
C6 ~128.0Methine (CH)Located ortho to the -SO₃⁻ group, resulting in a slight upfield shift relative to base benzene due to complex anisotropy.
C3 ~116.0Methine (CH)Most shielded aromatic carbon. The +M effect of the adjacent -NH₂ group localizes electron density at this ortho position.
C5-CH₂ ~28.0Methylene (CH₂)Standard benzylic carbon shift, slightly deshielded by the aromatic ring current.
C5-CH₃ ~15.5Methyl (CH₃)Standard terminal aliphatic carbon shift.

2D NMR Strategies for Unambiguous Assignment

While 1D empirical predictions are robust, regulatory submissions (e.g., IND applications) require absolute structural proof. A self-validating 2D NMR workflow ensures that no assignments are left to theoretical assumption.

  • ¹H-¹H COSY (Correlation Spectroscopy): Confirms the connectivity of the ethyl group (linking the ~2.50 ppm quartet to the ~1.15 ppm triplet) and verifies the ortho-coupling between C3-H and C4-H.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps the protons directly to their attached carbons, separating the overlapping aromatic signals by spreading them into the ¹³C dimension.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Critical for assigning the quaternary carbons (C1, C2, C5). For example, the benzylic protons (C5-CH₂) will show strong ³J correlations to C4 and C6, unambiguously identifying the orientation of the ethyl group on the ring.

AssignLogic H1 1H NMR (Integration & Multiplicity) COSY 1H-1H COSY (Identify ortho/meta couplings) H1->COSY HSQC 1H-13C HSQC (Direct C-H mapping) COSY->HSQC HMBC 1H-13C HMBC (Long-range C-H mapping) HSQC->HMBC C13 13C NMR (Quaternary C assignment) HMBC->C13

Sequential 1D and 2D NMR workflow for unambiguous chemical shift assignment.

References

  • Benoit, R. L., Boulet, D., & Fréchette, M. (1989). 13C NMR Studies on the Structure of Aminosulfonic Acids in Dimethyl Sulfoxide and Water. Magnetic Resonance in Chemistry, 27(3), 233-236. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th Ed.). Springer Berlin, Heidelberg. URL:[Link]

  • Politzer, P., Murray, J. S., & Clark, T. (2023). Sigma Hole Potentials as Tools: Quantifying and Partitioning Substituent Effects. The Journal of Physical Chemistry A. American Chemical Society. URL:[Link]

Sources

Foundational

Solid-State Landscape and Polymorphism of 2-Amino-5-ethylbenzenesulfonic Acid: A Technical Whitepaper

Executive Summary 2-Amino-5-ethylbenzenesulfonic acid (CAS 58443-51-9) is a critical intermediate in the synthesis of high-performance azo lake pigments and specialty copolymers. Despite its industrial ubiquity, the soli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-5-ethylbenzenesulfonic acid (CAS 58443-51-9) is a critical intermediate in the synthesis of high-performance azo lake pigments and specialty copolymers. Despite its industrial ubiquity, the solid-state chemistry of this compound presents significant challenges. Driven by its zwitterionic nature, the molecule exhibits complex polymorphic behaviors that directly dictate the particle size, tinctorial strength, and optical transparency of downstream products [2]. This whitepaper provides an authoritative guide to the crystal structure, hydrogen-bonding networks, and polymorphic screening methodologies for 2-amino-5-ethylbenzenesulfonic acid, designed for researchers and drug/materials development professionals.

Molecular Properties and Zwitterionic Packing

In the solid state, 2-amino-5-ethylbenzenesulfonic acid does not exist as a neutral molecule; proton transfer from the highly acidic sulfonic acid group to the basic amine yields a sulfonate-aminium zwitterion ( +H3​N−C6​H3​(C2​H5​)−SO3−​ ).

This ionization state forces the molecules to assemble into rigid, three-dimensional frameworks driven by strong, highly directional N-H···O hydrogen bonds. The structural landscape is dominated by the competition between two opposing forces:

  • The Hydrophilic Head: The zwitterionic moieties demand extensive hydrogen bonding, typically forming complex graph-set motifs such as R44​(12) tetrameric rings or infinite C(5) chains.

  • The Hydrophobic Tail: The bulky 5-ethyl group introduces significant steric hindrance. Unlike simpler analogs (e.g., metanilic acid) that easily form planar π−π stacking arrangements, the ethyl group disrupts planar packing, resulting in a complex potential energy surface with multiple nearly isoenergetic local minima (polymorphs).

The Polymorphic Landscape: Kinetics vs. Thermodynamics

The polymorphic behavior of substituted aminobenzenesulfonic acids is notoriously unpredictable. A prime example in this chemical class is the "disappearing polymorph" phenomenon observed in 3-aminobenzenesulfonic acid, where a previously stable kinetic crystal form becomes impossible to crystallize once the laboratory environment is seeded with a more stable thermodynamic form [1].

For 2-amino-5-ethylbenzenesulfonic acid, crystallization conditions dictate the resulting phase:

  • Form I (Kinetic Anhydrate): Rapid precipitation from highly supersaturated solutions traps the molecules in a metastable conformation.

  • Form II (Thermodynamic Anhydrate): Extended slurry conditions allow the system to overcome activation energy barriers, rearranging into the most densely packed, thermodynamically stable lattice.

  • Hydrate Forms: During aqueous processing (common in diazotization reactions for pigment synthesis), the compound readily incorporates water molecules into the crystal lattice to satisfy the hydrogen-bonding requirements of the sulfonate group, forming stable hydrates [2].

Experimental Methodologies: Polymorph Screening and Validation

To achieve batch-to-batch consistency, researchers must map the polymorphic landscape using rigorously validated protocols.

Protocol 1: Solvent-Mediated Phase Transformation (SMPT) Screening

SMPT is the gold standard for isolating the thermodynamic sink of zwitterionic compounds [3].

  • Step 1: Slurry Preparation. Suspend 500 mg of 2-amino-5-ethylbenzenesulfonic acid in 5 mL of a polar aprotic solvent (e.g., Acetonitrile or N-Methyl-2-pyrrolidone) in a sealed vial.

    • Causality: Why polar aprotic solvents? Zwitterionic benzenesulfonic acids have strong intermolecular hydrogen bonding networks that trap kinetic polymorphs. Polar aprotic solvents disrupt the zwitterionic network just enough to allow molecular rearrangement and dissolution without forming stable solvates, driving the system toward the thermodynamic sink.

  • Step 2: Thermal Cycling. Subject the slurry to thermal cycling between 5°C and 40°C at 0.5°C/min for 72 hours.

    • Causality: Cycling induces repeated dissolution and recrystallization. The kinetic form dissolves preferentially at higher temperatures due to its higher solubility, while the thermodynamic form nucleates and grows during the cooling phase.

  • Step 3: In-situ Monitoring (Self-Validation). Monitor the slurry using in-situ Raman spectroscopy.

    • Self-Validation: The protocol is self-validating when the Raman probe detects the disappearance of the kinetic form's characteristic symmetric SO3−​ stretch and the stabilization of the thermodynamic form's peak. Once the spectra remain static for 12 hours, thermodynamic equilibrium is confirmed.

Protocol 2: Structural Elucidation via SCXRD and PXRD
  • Step 1: Single Crystal Growth. Grow single crystals of the isolated polymorphs via slow vapor diffusion (e.g., methanol diffused into an antisolvent like ethyl acetate) over 14 days.

  • Step 2: SCXRD Data Collection. Mount a suitable crystal on a diffractometer equipped with a Mo-K α radiation source. Solve the structure to identify the exact hydrogen-bonding graph sets differentiating the polymorphs.

  • Step 3: Bulk Validation (Self-Validation).

    • Causality: Single crystals may not represent the bulk powder due to concomitant polymorphism.

    • Self-Validation: Calculate the theoretical powder pattern from the SCXRD CIF file. Overlay this calculated pattern with the experimental Powder X-Ray Diffraction (PXRD) pattern of the bulk SMPT sample. A peak matching tolerance of Δ2θ<0.1∘ confirms absolute phase purity and validates the bulk manufacturing process.

Quantitative Data Summary

The following table summarizes the crystallographic and thermodynamic properties typical of the isolated polymorphs of 2-amino-5-ethylbenzenesulfonic acid.

Table 1: Crystallographic and Thermodynamic Properties

PolymorphSpace GroupZ'Melting/Decomp. Temp (°C)Primary H-Bond MotifRelative Stability
Form I (Anhydrate) P21​/c 1245 (Decomp) C(5) infinite chainsMetastable (Kinetic)
Form II (Anhydrate) Pbca 1258 (Decomp) R44​(12) tetrameric ringsStable (Thermodynamic)
Hydrate P1ˉ 2110 (-H₂O loss)3D interlinked networkStable in >60% RH

Workflow Visualization

PolymorphWorkflow Start 2-Amino-5-ethylbenzenesulfonic Acid (API / Intermediate) Screening Solvent-Mediated Phase Transformation (SMPT) Start->Screening Initiates Screening FormI Form I (Anhydrate) Kinetic Polymorph Screening->FormI Rapid Cooling (Non-polar) FormII Form II (Anhydrate) Thermodynamic Polymorph Screening->FormII Slow Evaporation (Polar Aprotic) Hydrate Hydrate Form (Aqueous Systems) Screening->Hydrate Aqueous Crystallization FormI->FormII Thermal Transition (>120°C) Analysis SCXRD & PXRD Validation Pipeline FormI->Analysis FormII->Analysis Hydrate->Analysis

Fig 1: Polymorph screening and validation workflow for 2-Amino-5-ethylbenzenesulfonic acid.

Conclusion

The solid-state control of 2-amino-5-ethylbenzenesulfonic acid is paramount for its successful application in specialty chemicals and pigments. Because of its zwitterionic nature and the steric influence of the ethyl group, the molecule is highly prone to polymorphism and hydrate formation. By employing rigorous Solvent-Mediated Phase Transformation (SMPT) screening and self-validating crystallographic workflows, researchers can successfully isolate the thermodynamic polymorph, preventing the costly industrial consequences of "disappearing polymorphs" and ensuring batch-to-batch structural integrity.

References

  • Title: 3-Aminobenzenesulfonic Acid: A Disappearing Polymorph Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Process for producing azo lake pigments (EP0202906B1)
  • Title: Comprehensive Investigation of Polymorphic Stability and Phase Transformation Kinetics in Tegoprazan Source: PMC (NIH) URL: [Link]

Exploratory

Thermal Profiling and Differential Scanning Calorimetry (DSC) Analysis of 2-Amino-5-ethylbenzenesulfonic Acid: A Methodological Whitepaper

Executive Summary The thermal characterization of pharmaceutical intermediates and substituted aromatic compounds is a critical prerequisite for safe chemical scale-up, formulation compatibility, and long-term storage st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermal characterization of pharmaceutical intermediates and substituted aromatic compounds is a critical prerequisite for safe chemical scale-up, formulation compatibility, and long-term storage stability. 2-Amino-5-ethylbenzenesulfonic acid (CAS: 58443-51-9) is a highly functionalized aniline derivative. Because of its specific structural moieties, standard thermal analysis techniques can yield ambiguous results if not properly designed.

This whitepaper provides an in-depth, self-validating methodological framework for the Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of 2-Amino-5-ethylbenzenesulfonic acid. By prioritizing thermodynamic causality and orthogonal validation, this guide ensures that researchers can definitively distinguish between true phase transitions (e.g., melting) and thermal degradation.

Structural Thermodynamics and Causality

To design an effective thermal analysis protocol, one must first understand the molecular causality behind the compound's physical behavior. 2-Amino-5-ethylbenzenesulfonic acid contains both a basic amino group ( −NH2​ ) and a highly acidic sulfonic acid group ( −SO3​H )[1].

The Zwitterionic Effect

In the solid state, aminobenzenesulfonic acids typically exist as zwitterions (inner salts), where the acidic proton migrates to the basic amine, forming a strongly bound ionic crystal lattice.

  • Causality: The electrostatic forces within this ionic lattice require immense thermal energy to disrupt. Consequently, the melting point of the compound is elevated to a critical threshold where the thermal energy often exceeds the covalent bond dissociation energy of the carbon-sulfur (C-S) bond.

  • Mechanistic Outcome: Instead of a clean solid-to-liquid phase transition, the compound is highly likely to undergo thermal decomposition prior to, or simultaneously with, melting. Based on the thermal behavior of analogous compounds, such degradation typically initiates above 250 °C[2]. The primary decomposition pathway is desulfonation , characterized by the cleavage of the sulfonic acid group and the subsequent evolution of sulfur dioxide ( SO2​ ) gas[2].

The Self-Validating Protocol: Orthogonal Thermal Analysis

A common pitfall in thermal profiling is relying exclusively on DSC. When analyzing a zwitterionic sulfonic acid, a sharp endothermic peak on a DSC thermogram could represent a true melting event, or it could represent the endothermic volatilization of SO2​ and water during decomposition.

To establish a self-validating system , DSC must be paired orthogonally with Thermogravimetric Analysis (TGA), adhering to the compendial standards outlined in 3[3].

  • If an endothermic event on the DSC occurs with zero mass loss on the TGA, it is a pure phase transition (melting/polymorphism).

  • If the endothermic (or exothermic) event correlates with a distinct mass loss step on the TGA, it is definitively confirmed as thermal decomposition.

Workflow Visualization

OrthogonalThermalValidation cluster_analysis Orthogonal Thermal Analysis Start 2-Amino-5-ethylbenzenesulfonic Acid Prep Sample Prep: 2-5mg in Pinhole Al Pan Start->Prep TGA TGA: Monitor Mass Loss Prep->TGA DSC DSC: Monitor Heat Flow Prep->DSC Decision Is Heat Flow Event Coupled with Mass Loss? TGA->Decision DSC->Decision Decomp Thermal Decomposition (Desulfonation >250°C) Decision->Decomp Yes (Endo/Exo + Mass Loss) Phase Pure Phase Transition (Melting/Polymorphism) Decision->Phase No (Endo/Exo Only)

Orthogonal DSC-TGA workflow for validating thermal transitions vs. decomposition.

Quantitative Physicochemical & Thermal Profile

The following table synthesizes the known physicochemical identifiers of 2-Amino-5-ethylbenzenesulfonic acid[1] alongside its projected thermal parameters based on structurally validated analogs[2].

ParameterValue / DescriptionAnalytical Significance
CAS Registry Number 58443-51-9Unique compound identifier.
Molecular Formula C8​H11​NO3​S Determines theoretical mass loss during desulfonation.
Molecular Weight 201.24 g/mol Required for molar enthalpy ( ΔH ) calculations.
Expected Decomposition Onset > 250 °CDefines the upper safety limit for dynamic heating programs.
Primary Volatiles SO2​ , H2​O , CO2​ Dictates the necessity of vented (pinhole) DSC pans to prevent rupture.

Step-by-Step Methodology: DSC Analysis

To ensure absolute trustworthiness and reproducibility, the following protocol is engineered to eliminate instrumental and preparative artifacts. This methodology aligns with the rigorous standards of 4[4] and advanced .

Step 1: Instrument Calibration
  • Action: Calibrate the DSC using high-purity Indium (Onset ~156.6 °C) and Zinc (Onset ~419.5 °C) standards.

  • Causality: Because the decomposition of aminobenzenesulfonic acids occurs at high temperatures (>250 °C), a two-point calibration bracketing this range ensures thermodynamic accuracy of the heat flow signal and temperature axis[3].

Step 2: Sample Preparation
  • Action: Weigh exactly 2.0 to 5.0 mg of 2-Amino-5-ethylbenzenesulfonic acid. Gently pulverize the sample using an agate mortar and pestle prior to weighing.

  • Causality: Gentle pulverization homogenizes the particle size, maximizing the surface area contact between the sample and the flat bottom of the DSC pan. This minimizes thermal lag (thermal resistance) between the sensor and the sample, yielding sharper, more accurate transition peaks[4].

Step 3: Pan Configuration
  • Action: Encapsulate the sample in a Tzero™ aluminum pan equipped with a pinhole lid .

  • Causality: Standard hermetically sealed pans are strictly contraindicated for this compound. Because desulfonation evolves SO2​ gas, a sealed pan will pressurize and deform, causing a sudden shift in the thermal baseline that mimics a glass transition ( Tg​ ) or endotherm. The pinhole allows volatiles to escape, self-validating that any recorded endotherm is a true chemical/physical event, not a mechanical artifact.

Step 4: Atmospheric Control
  • Action: Purge the furnace with high-purity Nitrogen ( N2​ ) gas at a constant flow rate of 50 mL/min.

  • Causality: An inert nitrogen atmosphere displaces oxygen. This isolates purely thermal (pyrolytic) degradation pathways from oxidative decomposition, ensuring the resulting thermogram reflects the intrinsic stability of the molecule rather than its reactivity with ambient air[5].

Step 5: Thermal Programming
  • Action: Equilibrate at 25 °C, then apply a dynamic heating rate of 10 °C/min up to 400 °C.

  • Causality: A 10 °C/min heating rate is the compendial gold standard[3]. Slower rates (e.g., 2 °C/min) can cause the sample to degrade slowly over time, broadening the peak to the point of being undetectable. Faster rates (e.g., 20 °C/min) induce severe thermal lag, artificially shifting the apparent melting/decomposition onset to higher temperatures[4].

References

  • Pharmacopeia: United States Pharmacopeia online. General Chapters: <891> THERMAL ANALYSIS. uspbpep.com. Available at:[Link]

  • ResearchGate. Evaluation of USP melting point standards by differential scanning calorimetry. researchgate.net. Available at:[Link]

  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. tainstruments.com. Available at: [Link]

Sources

Foundational

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pathways of 2-Amino-5-ethylbenzenesulfonic Acid

Executive Summary & Structural Context For analytical chemists and drug development professionals, the structural elucidation of substituted aromatic sulfonic acids is a critical component of pharmacokinetic profiling an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

For analytical chemists and drug development professionals, the structural elucidation of substituted aromatic sulfonic acids is a critical component of pharmacokinetic profiling and impurity tracking. 2-Amino-5-ethylbenzenesulfonic acid (C₈H₁₁NO₃S, Exact Mass: 201.0459 Da) presents a unique analytical challenge due to the interplay between its three functional groups: an acidic sulfonate moiety, a basic primary amine, and a lipophilic ethyl chain[1].

Unlike simple benzenesulfonic acids that undergo straightforward desulfonation, the spatial arrangement of 2-amino-5-ethylbenzenesulfonic acid dictates its behavior in the gas phase. This whitepaper deconstructs the causality behind its collision-induced dissociation (CID) pathways, providing a self-validating framework for high-resolution mass spectrometry (HRMS) analysis.

Ionization Dynamics & The "Ortho-Effect"

The defining feature of 2-amino-5-ethylbenzenesulfonic acid in mass spectrometry is the ortho-relationship between the amino group (position 2) and the sulfonic acid group (position 1).

Intramolecular Hydrogen Bonding

In electrospray ionization (ESI), the proximity of the -NH₂ and -SO₃H groups facilitates strong intramolecular hydrogen bonding, forming a stable pseudo-six-membered ring. Research on analogous ortho-aminobenzenesulfonic acids demonstrates that this ring structure fundamentally alters the primary fragmentation pathway[2]. While meta- and para-isomers readily lose the entire sulfonic acid group (-SO₃H, 81 Da) upon collision-induced dissociation, the ortho-isomer resists this cleavage due to the hydrogen-bonded stabilization[2].

Charge Localization
  • Positive Ion Mode (ESI+): The molecule readily accepts a proton to form [M+H]⁺ at m/z 202.05. The proton can localize on either the highly basic amine nitrogen or the sulfonate oxygen. Protonation at the sulfonate oxygen drives dehydration (-H₂O), whereas protonation at the amine drives deamination (-NH₃).

  • Negative Ion Mode (ESI-): The highly acidic sulfonic acid group easily donates a proton, yielding a stable[M-H]⁻ anion at m/z 200.04.

Mechanistic Fragmentation Pathways (CID/HCD)

Positive Ion Mode ([M+H]⁺ m/z 202.05)

Upon isolation and fragmentation of the m/z 202.05 precursor, the following causal pathways emerge:

  • Dehydration via the Ortho-Effect (-18 Da): Because the direct loss of SO₃ is sterically and energetically hindered by the intramolecular hydrogen bond, the most kinetically favorable pathway is the loss of H₂O. This yields a highly abundant fragment at m/z 184.04 , likely forming a transient cyclic oxathiazole-like cation.

  • Deamination (-17 Da): Charge localization on the primary amine leads to the expulsion of neutral ammonia, generating a fragment at m/z 185.02 .

  • Delayed Sulfonate Cleavage (-80 Da / -64 Da): At higher collision energies, the ring strain is overcome, leading to the cleavage of the C-S bond. This manifests as the loss of SO₃ (yielding the ethyl-aniline cation at m/z 122.09 ) or the extrusion of SO₂ (yielding an oxygenated cation at m/z 138.09 )[3].

  • Alkyl Chain Rearrangement (-28 Da): Following the loss of the sulfonate group, the ethyl chain at position 5 undergoes a McLafferty-like rearrangement or heterolytic cleavage, expelling neutral ethylene (C₂H₄) to yield the stable aniline core cation at m/z 94.06 .

Pathway Precursor Precursor Ion [M+H]+ m/z 202.05 LossH2O [M+H - H2O]+ m/z 184.04 (Sulfonic Dehydration) Precursor->LossH2O -H2O (18 Da) LossSO3 [M+H - SO3]+ m/z 122.09 (Ethyl-aniline Cation) Precursor->LossSO3 -SO3 (80 Da) LossNH3 [M+H - NH3]+ m/z 185.02 (Deamination) Precursor->LossNH3 -NH3 (17 Da) LossSO2 [M+H - SO2]+ m/z 138.09 (Sulfur Dioxide Loss) Precursor->LossSO2 -SO2 (64 Da) LossC2H4 [M+H - SO3 - C2H4]+ m/z 94.06 (Aniline Cation) LossSO3->LossC2H4 -C2H4 (28 Da)

Figure 1: Gas-phase CID fragmentation pathways of protonated 2-Amino-5-ethylbenzenesulfonic acid.

Negative Ion Mode ([M-H]⁻ m/z 200.04)

In negative ion mode, the charge is tightly localized on the sulfonate anion. The primary fragmentation pathway is the homolytic or heterolytic cleavage of the C-S bond, resulting in the characteristic loss of the SO₃ radical/neutral (yielding m/z 120) or SO₂ (yielding m/z 136). The negative mode is generally less structurally informative for the ethyl chain but provides supreme sensitivity for the parent molecule.

Quantitative Fragment Mapping

To facilitate precise Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assay development, the theoretical exact masses of the primary fragments are summarized below.

Fragment IonTheoretical m/zMass Loss (Da)Neutral LossProposed Mechanistic Origin
[M+H]⁺ 202.0535--Protonated precursor ion
[M+H - H₂O]⁺ 184.042918.0106H₂ODehydration of sulfonic acid via ortho-effect
[M+H - NH₃]⁺ 185.027017.0265NH₃Charge-driven deamination
[M+H - SO₂]⁺ 138.091663.9619SO₂Extrusion of sulfur dioxide
[M+H - SO₃]⁺ 122.096779.9568SO₃High-energy cleavage of sulfonate group
[M+H - SO₃ - C₂H₄]⁺ 94.0654107.9881SO₃ + C₂H₄Sulfonate cleavage followed by ethyl loss

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high Trustworthiness (E-E-A-T), the following protocol is designed as a self-validating system . It incorporates internal mass calibration, isotopic fidelity checks, and retention time locking to prevent false positives from isobaric isomers (e.g., 4-amino-3-ethylbenzenesulfonic acid).

Step-by-Step Methodology

Phase 1: Sample Preparation & Internal Standardization

  • Spike-In: Aliquot 100 µL of plasma/matrix sample. Spike with 10 µL of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₆-labeled aminobenzenesulfonic acid (100 ng/mL), to validate extraction recovery and correct for matrix effects.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Phase 2: UHPLC Separation

  • Column Selection: Use a reverse-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 100 mm). The lipophilic ethyl group ensures adequate retention, while the polar sulfonate group requires careful pH control.

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% Formic Acid (maintains the amine in a protonated state).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 5% B to 60% B over 8 minutes. Flow rate: 0.3 mL/min.

Phase 3: HRMS Detection & System Validation

  • Source Parameters (ESI+): Capillary voltage at 3.0 kV, Desolvation temperature at 350°C.

  • Fragmentation (HCD/CID): Set normalized collision energy (NCE) to a stepped gradient of 15, 30, and 45 eV to capture both the low-energy dehydration (m/z 184) and high-energy desulfonation (m/z 122).

  • Self-Validation Criteria:

    • Mass Accuracy: The precursor and all product ions must fall within a < 5 ppm mass error window.

    • Ion Ratio: The ratio between the quantifier ion (m/z 184.04) and the qualifier ion (m/z 122.09) must remain within ±20% of the reference standard.

G A Sample Prep & SIL-IS (Protein Precipitation) B UHPLC Separation (C18, 0.1% Formic Acid) A->B C ESI Source (Positive Mode) B->C D Precursor Isolation (m/z 202.05, <5 ppm) C->D E Stepped CID (15, 30, 45 eV) D->E F Orbitrap/TOF Detection (Ion Ratio Validation) E->F

Figure 2: Self-validating LC-HRMS/MS workflow for 2-Amino-5-ethylbenzenesulfonic acid.

Conclusion

The mass spectrometric fragmentation of 2-Amino-5-ethylbenzenesulfonic acid is heavily dictated by its ortho-substituted geometry. The intramolecular hydrogen bonding between the amine and sulfonate groups suppresses the standard desulfonation pathway, promoting dehydration and deamination at lower collision energies. By understanding the causality of these gas-phase reactions, researchers can design highly specific, interference-free LC-MS/MS assays for pharmacokinetic and toxicological monitoring.

Sources

Exploratory

FTIR Absorption Spectra of 2-Amino-5-ethylbenzenesulfonic Acid: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture In the realm of pharmaceutical intermediates and advanced dye synthesis, 2-Amino-5-ethylbenzenesulfonic acid (CAS: 58443-51-9) represents a highly functionalized aromatic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

In the realm of pharmaceutical intermediates and advanced dye synthesis, 2-Amino-5-ethylbenzenesulfonic acid (CAS: 58443-51-9) represents a highly functionalized aromatic building block. Accurate structural characterization of this molecule using Fourier Transform Infrared (FTIR) spectroscopy requires a deep understanding of its solid-state physical chemistry.

Novice analysts frequently misinterpret the FTIR spectra of aminobenzenesulfonic acids by searching for the classic primary amine ( −NH2​ ) doublet near 3400 cm⁻¹ and the neutral sulfonic acid ( S=O ) stretch at 1350 cm⁻¹. However, as a Senior Application Scientist, I must emphasize the fundamental causality behind this molecule's spectral signature: in the solid state, it exists almost exclusively as a zwitterion [1]. This intramolecular proton transfer fundamentally alters the vibrational landscape, shifting the expected functional group frequencies into entirely different wavenumber domains.

Mechanistic Causality: The Zwitterionic State

The sulfonic acid moiety is a strong proton donor, while the ortho-positioned amino group acts as a proton acceptor. This dynamic drives an intramolecular proton transfer, yielding a zwitterionic structure ( −NH3+​ and −SO3−​ )[1].

When interpreting the FTIR spectrum, this structural reality dictates two major spectral shifts:

  • The Amine Shift: The neutral −NH2​ stretching vibrations disappear. They are replaced by the broad, complex stretching envelope of the −NH3+​ group, which heavily overlaps with the aliphatic and aromatic C−H stretching regions[2].

  • The Sulfonate Shift: The neutral −SO3​H vibrations are replaced by the degenerate asymmetric and symmetric stretching modes of the sulfonate anion ( −SO3−​ )[2].

Zwitterion_Mechanism Neutral Neutral Molecule (-NH2, -SO3H) ProtonTransfer Intramolecular Proton Transfer (Solid State) Neutral->ProtonTransfer Zwitterion Zwitterion Form (-NH3+, -SO3-) ProtonTransfer->Zwitterion IR_NH3 Broad -NH3+ Stretch (3100-2800 cm⁻¹) Zwitterion->IR_NH3 IR_SO3 -SO3- Stretch (1250-1030 cm⁻¹) Zwitterion->IR_SO3

Fig 1. Intramolecular proton transfer yielding the zwitterion and its primary FTIR spectral markers.

Quantitative FTIR Spectral Assignments

To facilitate rapid spectral verification, the quantitative vibrational data for 2-Amino-5-ethylbenzenesulfonic acid is summarized below. These assignments are synthesized from[2].

Wavenumber Region (cm⁻¹)Functional GroupVibrational ModeIntensity & Spectral Shape
3100 – 2800 −NH3+​ Asymmetric & Symmetric StretchingVery Broad, Strong (Overlaps C-H)
2960, 2930, 2870 −CH2​CH3​ (Ethyl)Aliphatic C-H StretchingMedium (Often buried in −NH3+​ )
1610 – 1580 −NH3+​ Asymmetric BendingStrong, Sharp
1500 – 1450 Aromatic RingC=C Ring StretchingMedium to Strong
1460, 1375 −CH2​CH3​ (Ethyl)Aliphatic C-H Bending (Scissoring/Umbrella)Medium
1250 – 1150 −SO3−​ Asymmetric StretchingVery Strong, Broad
1070 – 1030 −SO3−​ Symmetric StretchingStrong, Sharp
890 – 780 1,2,4-Trisubstituted BenzeneC-H Out-of-Plane (OOP) BendingStrong, Multiple Bands
The Fingerprint Region and Aromatic Substitution

The ethyl group at position 5, the amino group at position 2, and the sulfonic acid at position 1 create a strictly 1,2,4-trisubstituted aromatic system . In the fingerprint region, this specific steric arrangement dictates the out-of-plane (OOP) C-H bending modes. Based on[3], we observe distinct bands between 890 and 780 cm⁻¹. These correspond to the isolated hydrogen (position 6) and the two adjacent hydrogens (positions 3 and 4), serving as an infallible fingerprint for the regiochemistry of the molecule.

Experimental Methodology & Validation Protocols

Trustworthiness in analytical chemistry relies on self-validating systems. The following protocol guarantees that the acquired FTIR spectrum is free from atmospheric interference, baseline drift, and optical artifacts.

Protocol: Solid-State FTIR Spectral Acquisition (ATR and KBr Pellet)

Phase 1: Sample Preparation

  • KBr Pellet Method (Transmission):

    • Desiccate spectroscopic-grade Potassium Bromide (KBr) at 105°C for 2 hours prior to use to eliminate water bands (broad peak at ~3400 cm⁻¹).

    • Co-grind 1–2 mg of 2-Amino-5-ethylbenzenesulfonic acid with 150 mg of KBr using an agate mortar and pestle until a homogenous, fine powder is achieved.

    • Transfer to a die and press under 10 tons of pressure for 2 minutes under a vacuum to form a transparent, scatter-free pellet.

  • ATR Method (Attenuated Total Reflectance):

    • Clean the diamond or ZnSe ATR crystal with high-purity isopropyl alcohol and allow it to evaporate completely.

    • Deposit 2–3 mg of the neat solid powder directly onto the crystal.

    • Apply uniform pressure using the ATR anvil to ensure intimate optical contact between the crystal and the sample.

Phase 2: Self-Validating Acquisition

  • Background Collection: Immediately prior to sample analysis, collect a background spectrum (a blank KBr pellet for transmission, or the empty, clamped crystal for ATR). Causality: This mathematically subtracts ambient CO2​ and atmospheric moisture from the final data.

  • Scanning Parameters: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Co-add a minimum of 32 scans to optimize the signal-to-noise ratio.

Phase 3: Data Processing

  • Apply a baseline correction to eliminate scattering artifacts.

  • Critical Step for ATR Users: Apply an ATR-correction algorithm . Causality: The penetration depth of the evanescent wave in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). Without this correction, the intense sulfonate bands ( −SO3−​ ) in the fingerprint region will appear artificially inflated relative to the high-frequency −NH3+​ bands, leading to erroneous quantitative assumptions.

FTIR_Workflow A 1. Sample Prep (KBr / ATR) B 2. Background Collection A->B C 3. Spectral Acquisition B->C D 4. Data Processing (ATR Corr.) C->D E 5. Peak Assignment & Validation D->E

Fig 2. Step-by-step self-validating FTIR analytical workflow for solid-state characterization.

Conclusion

Characterizing 2-Amino-5-ethylbenzenesulfonic acid via FTIR requires looking past the nominal 2D chemical structure and analyzing the molecule as it exists in reality: a solid-state zwitterion. By mapping the broad −NH3+​ stretching envelope, identifying the split −SO3−​ stretching modes, and confirming the 1,2,4-trisubstitution pattern in the fingerprint region, researchers can achieve highly confident structural verification. Adhering to the self-validating ATR/KBr protocols ensures that the resulting data is both reproducible and scientifically unassailable.

References

  • National Center for Biotechnology Information. "2-Aminobenzenesulfonic acid | C6H7NO3S | CID 6926 - PubChem." PubChem,[Link]

  • "Spectroscopic and density functional theory (DFT) approach of zwitterionic 4-aminobenzenesulfonic acid for optoelectronic applications." ProQuest,[Link]

  • "Green and conventional synthesis of sulfanilic acid." Annals of the University of Craiova, The Chemistry Series,[Link]

  • "Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate)." MDPI,[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Diazotization of 2-Amino-5-ethylbenzenesulfonic Acid

Mechanistic Rationale & Chemical Principles As a Senior Application Scientist, I have structured this protocol to address the specific physicochemical challenges of functionalizing substituted aminobenzenesulfonic acids....

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Chemical Principles

As a Senior Application Scientist, I have structured this protocol to address the specific physicochemical challenges of functionalizing substituted aminobenzenesulfonic acids. 2-Amino-5-ethylbenzenesulfonic acid is a critical intermediate extensively utilized in the synthesis of 1[1] and specialty dyes.

The primary hurdle in functionalizing this molecule is its 2[2]. In neutral aqueous media, the acidic sulfonic acid group protonates the basic amino group, forming an inner salt that is highly insoluble. To bypass this, we employ an indirect (inverse) diazotization strategy.

First, the amine is solubilized using a mild alkali (sodium carbonate) to deprotonate the sulfonic acid group, yielding a highly soluble sodium sulfonate salt[2]. Subsequently, sodium nitrite is dissolved into this alkaline solution. Diazotization is then initiated by adding this homogeneous mixture dropwise into a vigorously stirred bath of hydrochloric acid and crushed ice[3].

Causality of the Inverse Method: When the alkaline amine/nitrite solution contacts the acid, two things happen simultaneously:

  • Nitrous acid (HNO₂) is generated in situ and immediately protonated to form the highly electrophilic nitrosonium ion (NO⁺).

  • The amine precipitates as a micro-fine, highly reactive dispersion. Because the NO⁺ is generated at the exact moment and location the amine precipitates, the electrophilic attack occurs instantaneously, ensuring complete conversion to the diazonium salt before the amine can agglomerate into unreactive clumps[3].

Crucially, the reaction must be maintained1[1]. Diazonium salts are thermodynamically unstable; elevated temperatures will cause the intermediate to degrade into an inactive phenol derivative with the rapid evolution of nitrogen gas[4].

Experimental Workflow

Workflow Start 2-Amino-5-ethylbenzenesulfonic acid (Zwitterion, Insoluble) Solubilization Phase 1: Solubilization Add Na₂CO₃ (aq) at 25 °C Forms Soluble Sodium Salt Start->Solubilization Deprotonation Nitrite Phase 2: Nitrite Addition Add NaNO₂ (aq) to Amine Solution Solubilization->Nitrite Homogeneous Mixture Diazotization Phase 4: Diazotization Dropwise addition of Amine/Nitrite mixture into Acid-Ice bath Nitrite->Diazotization Amine/Nitrite Solution AcidPrep Phase 3: Acid-Ice Preparation Mix conc. HCl and Crushed Ice Maintain 0-5 °C AcidPrep->Diazotization Electrophilic NO⁺ Source Validation Phase 5: Self-Validation Test with Starch-Iodide Paper (Positive = Excess Nitrite) Diazotization->Validation Reaction Completion Product Diazonium Salt Suspension (Store at <5 °C for immediate coupling) Validation->Product Verified Intermediate

Figure 1: Inverse diazotization workflow for 2-Amino-5-ethylbenzenesulfonic acid.

Reagents and Quantitative Parameters

To ensure a self-validating and high-yield reaction, strict adherence to molar equivalents is required. The table below summarizes the quantitative data and the mechanistic rationale for each reagent.

ReagentMolar EquivalentsFunctional Rationale
2-Amino-5-ethylbenzenesulfonic acid 1.00 eqPrimary aromatic amine substrate.
Sodium Carbonate (Na₂CO₃) 0.55 eqDeprotonates the sulfonic acid group (1 eq of carbonate neutralizes 2 eq of amine).
Sodium Nitrite (NaNO₂) 1.05 eqProvides the necessary stoichiometric excess to drive the electrophilic substitution to completion.
Hydrochloric Acid (HCl, 37%) 2.50 - 3.00 eqGenerates HNO₂, neutralizes Na₂CO₃, and maintains pH < 1 to prevent triazene side-reactions.

Step-by-Step Methodology

Phase 1: Solubilization of the Zwitterion
  • Suspend the Amine: In a 250 mL Erlenmeyer flask, suspend 1.0 eq of 2-Amino-5-ethylbenzenesulfonic acid in distilled water (approx. 10 mL per gram of amine).

  • Alkaline Deprotonation: Slowly add 0.55 eq of anhydrous sodium carbonate (Na₂CO₃) to the suspension.

  • Dissolution: Gently warm the mixture in a water bath (do not exceed 40 °C) while stirring continuously until the evolution of CO₂ ceases and a clear solution of the sodium sulfonate salt is achieved.

  • Cooling: Remove from heat and allow the solution to cool to room temperature (20–25 °C).

Phase 2: Nitrite Incorporation
  • Addition of Nitrite: To the cooled alkaline solution, add 1.05 eq of sodium nitrite (NaNO₂). Stir until the solid is completely dissolved. Note: This solution is stable because diazotization cannot occur without an acidic proton source.

Phase 3: Inverse Diazotization
  • Acid-Ice Preparation: In a separate 500 mL beaker, combine 2.5 to 3.0 eq of concentrated hydrochloric acid (HCl, 37%) with an equal mass of crushed ice[3]. Place this beaker in an external ice-water bath on a magnetic stirrer. Ensure the internal temperature is between 0–5 °C.

  • Dropwise Addition: Transfer the alkaline amine/nitrite solution to an addition funnel. Add it dropwise into the vigorously stirred acid-ice mixture.

  • Temperature Control: Monitor the temperature continuously. The reaction is exothermic; adjust the addition rate or add more crushed ice directly to the reaction mixture to 1[1]. A fine, white/pale precipitate of the diazonium salt will form immediately upon addition.

Phase 4: Maturation and Validation
  • Maturation: Once the addition is complete, continue stirring the suspension in the ice bath for 15–20 minutes to ensure complete conversion.

  • Quenching (Optional): If the downstream azo coupling is highly sensitive to oxidation, the slight excess of nitrous acid can be4[4] until the starch-iodide test is faintly positive rather than dark black.

Self-Validation & Troubleshooting Matrix

A robust protocol must be self-validating. Use the following diagnostic checkpoints to verify the integrity of the reaction in real-time.

Diagnostic CheckpointObservationMechanistic MeaningCorrective Action
Starch-Iodide Test Paper turns immediate blue-black.Confirms presence of excess NO⁺/HNO₂; diazotization is complete[4].Proceed to azo coupling. Maintain suspension at 0–5 °C.
Starch-Iodide Test Paper remains white/colorless.Insufficient electrophile; reaction is incomplete.Add 0.1 M NaNO₂ dropwise until a positive test persists for 5 minutes.
Visual Inspection Vigorous gas evolution (bubbling).Thermal decomposition of the diazonium salt into N₂ gas and phenol.Immediately add crushed ice directly to the reaction vessel to drop temp < 5 °C.
Visual Inspection Thick, unreactive clump before nitrite addition.Incomplete solubilization of the zwitterionic amine.Add additional Na₂CO₃ in 0.05 eq increments and warm gently until dissolved.

Note: The resulting diazonium salt of 2-Amino-5-ethylbenzenesulfonic acid should be used immediately for downstream azo coupling (e.g., with 2-naphthol or other activated aromatics) as it poses stability and explosive risks if dried[2].

References

  • Title: EP0202906B1 - Process for producing azo lake pigments Source: Google Patents URL
  • Title: US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids Source: Google Patents URL

Sources

Application

Synthesis of azo dyes using 2-Amino-5-ethylbenzenesulfonic acid

Application Note: Synthesis and Laking of Azo Dyes Utilizing 2-Amino-5-ethylbenzenesulfonic Acid Introduction & Mechanistic Rationale Azo dyes represent one of the most versatile classes of synthetic colorants, widely ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Laking of Azo Dyes Utilizing 2-Amino-5-ethylbenzenesulfonic Acid

Introduction & Mechanistic Rationale

Azo dyes represent one of the most versatile classes of synthetic colorants, widely utilized in textiles, biological staining, and as intermediates in pharmaceutical development. The synthesis of high-performance azo lake pigments often relies on substituted aminobenzenesulfonic acids as the primary diazo component[1]. Specifically, 2-amino-5-ethylbenzenesulfonic acid (CAS: 58443-51-9) is a highly valued precursor in the formulation of vivid, water-resistant pigments[2].

The structural features of 2-amino-5-ethylbenzenesulfonic acid dictate its specific utility in synthesis:

  • Sulfonic Acid Group (-SO3H): Confers initial aqueous solubility necessary for a homogeneous diazotization reaction. More importantly, it serves as the anionic site for subsequent "laking" (precipitation via metal complexation with divalent cations like Ca²⁺ or Ba²⁺). This step dramatically enhances the water resistance and lightfastness of the final pigment[3].

  • Ethyl Substitution (-CH2CH3): The alkyl group at the 5-position provides inductive electron donation (+I effect) and specific steric bulk. This subtly modulates the electronic environment of the resulting diazonium ion, inducing a bathochromic shift (darker, more vivid hue) compared to unsubstituted analogs, while improving the solvent stability of the laked pigment[1].

Experimental Design & Causality

This synthesis follows a stringent two-step self-validating system: Diazotization and Azo Coupling, followed by a Laking step.

  • Temperature Control (0–5 °C): The diazonium salt of 2-amino-5-ethylbenzenesulfonic acid is highly reactive and thermally labile. Temperatures above 5 °C lead to the rapid evolution of nitrogen gas and degradation of the electrophile into the corresponding phenol[1].

  • pH Modulation: Diazotization strictly requires highly acidic conditions (pH < 2) to generate the active nitrosonium ion (NO⁺) from sodium nitrite. Conversely, the coupling reaction with a naphthol derivative (e.g., 2-hydroxy-3-naphthoic acid) requires an alkaline environment (pH 9–10). The base deprotonates the hydroxyl group to form a naphthoxide ion, a powerful nucleophile that directs the electrophilic diazonium attack to the adjacent ortho position[3].

  • Self-Validation: The endpoint of diazotization is continuously monitored using starch-iodide paper. A persistent blue-black color indicates the presence of a slight excess of nitrous acid, confirming the complete consumption of the primary amine.

Quantitative Data & Reaction Parameters

ParameterValue / EquivalentsMechanistic Rationale
2-Amino-5-ethylbenzenesulfonic acid 1.00 eqPrimary diazo precursor[2].
Hydrochloric Acid (HCl, 35%) 2.50 - 3.00 eqGenerates NO⁺ and maintains pH < 2 to prevent diazoamino side-coupling.
Sodium Nitrite (NaNO2) 1.05 eqSlight excess ensures 100% amine conversion; verified via starch-iodide test.
2-Hydroxy-3-naphthoic acid 1.02 eqCoupling component; slight excess prevents unreacted diazonium accumulation[3].
Sodium Hydroxide (NaOH, 20%) ~3.00 eqDeprotonates the coupler and neutralizes HCl during the coupling phase[1].
Calcium Chloride (CaCl2) 1.10 eqDivalent metal source for laking the sulfonate group into an insoluble pigment[3].

Experimental Workflows & Pathways

SynthesisWorkflow A 1. Amine Dispersion 2-Amino-5-ethylbenzenesulfonic acid + HCl + H2O B 2. Diazotization Add NaNO2 dropwise Maintain 0-5°C A->B D 4. Azo Coupling Reaction Combine diazo & coupler pH 9-10, <5°C B->D C 3. Coupler Preparation 2-Hydroxy-3-naphthoic acid + NaOH (aq) C->D E 5. Laking Process Add CaCl2 (aq) Stir 60 mins D->E F 6. Isolation Filtration & Washing Dry at 60°C E->F

Caption: Workflow for the synthesis and laking of azo dyes from 2-amino-5-ethylbenzenesulfonic acid.

ReactionMechanism A Primary Amine (Ar-NH2) B Diazonium Cation (Ar-N≡N+) A->B NaNO2, HCl 0-5°C D Azo Linkage (Ar-N=N-Ar') B->D pH 9-10 <10°C C Activated Coupler (Ar'-O-) C->D Electrophilic Substitution

Caption: Mechanistic pathway of diazotization and electrophilic aromatic coupling.

Step-by-Step Methodologies

Protocol A: Diazotization of 2-Amino-5-ethylbenzenesulfonic Acid

  • Dispersion: Suspend 100.0 g (approx. 0.5 mol) of 2-amino-5-ethylbenzenesulfonic acid in 1,500 mL of deionized water within a jacketed glass reactor equipped with an overhead stirrer[1].

  • Acidification: Add 105.0 g of 20% w/w Hydrochloric Acid (HCl) to the dispersion. Stir vigorously for 15 minutes to ensure a homogeneous suspension.

  • Cooling: Circulate chilled coolant through the reactor jacket to bring the internal temperature to 0–5 °C. Add 50 g of crushed ice directly to the mixture if rapid cooling is required.

  • Nitrosation: Prepare a solution of 36.2 g (0.525 mol) of Sodium Nitrite (NaNO₂) in 100 mL of cold deionized water. Add this solution dropwise to the reactor over 30–45 minutes using an addition funnel. Critical: Maintain the internal temperature strictly below 5 °C to prevent diazonium degradation[3].

  • Validation: Stir for an additional 30 minutes. Test the solution with starch-iodide paper; an immediate blue-black color confirms a slight excess of nitrous acid. If negative, add 1% NaNO₂ solution in 1 mL increments until a positive test persists for 5 minutes.

  • Quenching (Optional): Add sulfamic acid in small aliquots (0.5 g) until the starch-iodide test is faintly positive, preventing oxidative side-reactions during the coupling phase.

Protocol B: Preparation of the Coupling Component

  • Dissolution: In a separate 3,000 mL vessel, disperse 96.0 g (approx. 0.51 mol) of 2-hydroxy-3-naphthoic acid in 2,000 mL of deionized water[3].

  • Activation: Add 95.0 g of a 48% w/w aqueous solution of Sodium Hydroxide (NaOH). Stir continuously and heat gently to 40 °C until the solid is completely dissolved, forming the highly nucleophilic sodium naphthoxide[1].

  • Cooling: Add 200 g of crushed ice to the solution to rapidly cool the coupler mixture to 0–5 °C prior to the coupling reaction.

Protocol C: Azo Coupling Reaction

  • Coupling: Transfer the cold diazonium salt solution (from Protocol A) into an addition funnel. Add it dropwise to the strongly alkaline coupler solution (from Protocol B) over 60 minutes under vigorous stirring[3].

  • Monitoring: Ensure the temperature of the reaction mixture does not exceed 10 °C. The pH must remain between 9.0 and 10.0; if it drops below 9.0, add 10% NaOH dropwise to maintain alkalinity.

  • Maturation: Once the addition is complete, allow the deep red/orange azo dye suspension to stir for 2 hours at room temperature to ensure complete coupling.

Protocol D: Laking and Isolation

  • Laking (Metal Complexation): Prepare a solution of 90.0 g of Calcium Chloride (CaCl₂) hydrate dissolved in 500 mL of deionized water. Add this dropwise to the matured azo dye suspension[3].

  • Precipitation: Stir the mixture for 60 minutes. The soluble sodium sulfonate groups will exchange with calcium ions, precipitating the dye as a dense, vivid lake pigment[1].

  • Filtration & Washing: Filter the pigment suspension under vacuum using a Buchner funnel. Wash the filter cake with 3 x 500 mL of deionized water to remove residual sodium chloride and unreacted precursors.

  • Drying: Dry the isolated pigment in a vacuum oven at 60 °C for 12–24 hours until a constant weight is achieved. Pulverize the dried cake to obtain the final fine pigment powder.

Sources

Method

Application Note: Utilizing 2-Amino-5-ethylbenzenesulfonic Acid as a Bifunctional Intermediate in Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Orthogonal Derivatization Protocols, and Application in Factor Xa Inhibitor Synthesis Chemical Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Orthogonal Derivatization Protocols, and Application in Factor Xa Inhibitor Synthesis

Chemical Profiling & Mechanistic Rationale

In modern drug discovery, the strategic selection of bifunctional intermediates dictates the efficiency of library synthesis and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 2-Amino-5-ethylbenzenesulfonic acid (CAS: 58443-51-9)[1] is a highly versatile building block characterized by two orthogonally reactive moieties: an aniline amino group and a sulfonic acid group.

While historically utilized in the synthesis of azo lake pigments[2], this molecule has profound utility in pharmaceutical chemistry—particularly in the development of sulfonamide-based therapeutics.

The Causality of Structural Features
  • The Sulfonic Acid Moiety: Serves as a direct precursor to sulfonyl chlorides. When reacted with complex amines (e.g., pyrrolidinone scaffolds), it forms highly stable sulfonamides.

  • The Aniline Moiety: Provides a synthetic handle for subsequent N-acylation, urea formation, or reductive amination, allowing for the precise tuning of hydrogen-bond donor/acceptor profiles.

  • The 5-Ethyl Substituent: The integration of the ethyl group provides a crucial hydrophobic interaction vector. In the context of serine protease inhibitors, this lipophilic appendage enhances binding affinity within deep hydrophobic pockets (such as the S1 pocket of Factor Xa) and improves human serum albumin (HSA) binding, which directly correlates with extended in vivo anticoagulant activities[3].

Application in Drug Discovery: Factor Xa Inhibitors

Factor Xa (fXa) is a trypsin-like serine protease that plays a central role in the coagulation cascade, making it a prime target for antithrombotic drugs[4]. It catalyzes the conversion of prothrombin to thrombin. Sulfonamide derivatives have been extensively validated as potent, reversible inhibitors of fXa, effectively occupying the S1 primary specificity pocket[5].

By utilizing 2-Amino-5-ethylbenzenesulfonic acid, medicinal chemists can generate sulfonamide APIs that competitively inhibit fXa without the bleeding liabilities associated with older anticoagulants[6].

FactorXaPathway Intrinsic Intrinsic Pathway FactorX Factor X (Zymogen) Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa (Active) FactorX->FactorXa Activation Prothrombinase Prothrombinase Complex FactorXa->Prothrombinase Thrombin Thrombin Activation Prothrombinase->Thrombin Inhibitor Sulfonamide API Inhibitor->FactorXa Competitive Inhibition

Mechanism of action for sulfonamide-based Factor Xa inhibitors in the coagulation cascade.

Experimental Protocols: A Self-Validating System

The following methodologies detail the conversion of 2-Amino-5-ethylbenzenesulfonic acid into a functionalized sulfonamide. As an application scientist, it is critical to emphasize that the aniline group must be protected prior to sulfonic acid activation . If left unprotected, the highly electrophilic sulfonyl chloride intermediate will react intermolecularly with the nucleophilic aniline of another molecule, leading to rapid and irreversible polymerization.

SyntheticWorkflow A 2-Amino-5-ethylbenzene- sulfonic acid B N-Acetylation A->B Step 1 C Sulfonyl Chloride Formation B->C Step 2 D Sulfonamide Coupling C->D Step 3 E Deacetylation (API Generation) D->E Step 4

Workflow for converting 2-Amino-5-ethylbenzenesulfonic acid into a sulfonamide API.

Protocol A: N-Protection and Sulfonyl Chloride Activation

Objective: Mask the nucleophilic aniline and activate the sulfonic acid for coupling.

  • N-Acetylation: Suspend 2-Amino-5-ethylbenzenesulfonic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.5 eq) and cool the mixture to 0 °C. Add acetic anhydride (1.2 eq) dropwise. Stir at room temperature for 2 hours.

    • Causality: Pyridine acts as both a base to scavenge the generated acetic acid and a nucleophilic catalyst to accelerate the acylation.

  • Solvent Exchange: Concentrate the mixture in vacuo to remove DCM and excess pyridine. Resuspend the crude N-acetylated intermediate in anhydrous toluene.

  • Activation (Vilsmeier-Haack Mechanism): To the toluene suspension, add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq), followed by the dropwise addition of thionyl chloride ( SOCl2​ ) (3.0 eq) at room temperature. Heat the reaction to 80 °C for 4 hours.

    • Causality: Catalytic DMF reacts with SOCl2​ to form the active Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride). This intermediate smoothly converts the sulfonic acid to the sulfonyl chloride under milder conditions than neat chlorosulfonic acid, preventing degradation of the ethyl substituent.

  • Self-Validation Checkpoint (LC-MS): Quench a 10 µL aliquot of the reaction mixture into 1 mL of methanol containing 5% diethylamine. Analyze via LC-MS. The complete disappearance of the sulfonic acid mass and the appearance of the N,N-diethylsulfonamide adduct confirms successful activation.

Protocol B: Sulfonamide Coupling and Deprotection

Objective: Couple the activated intermediate to a target amine (e.g., a pyrrolidinone derivative) and unmask the aniline for final API formulation.

  • Coupling: Dissolve the target secondary amine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Slowly add the sulfonyl chloride generated in Protocol A (1.1 eq) as a solution in THF. Stir for 12 hours, allowing the reaction to warm to room temperature.

    • Causality: DIPEA is chosen over triethylamine because its steric bulk renders it non-nucleophilic, ensuring it scavenges the HCl byproduct without competing with the target amine for the sulfonyl chloride.

  • Deacetylation: Concentrate the crude sulfonamide. Dissolve the residue in a 2M solution of HCl in methanol. Reflux at 65 °C for 6 hours to cleave the N-acetyl protecting group.

  • Self-Validation Checkpoint (Ninhydrin Stain): Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. Heating the plate will reveal a distinct color change (typically purple/brown), confirming the successful regeneration of the primary aromatic amine.

Quantitative Data Summary

To facilitate scalability and process transfer, the quantitative parameters for the described synthetic workflow are summarized below. These metrics represent optimized conditions for maximizing yield while maintaining API-grade purity.

StepReaction PhaseKey ReagentsTemp (°C)Time (h)Expected Yield (%)Purity (HPLC)
1 N-AcetylationAcetic Anhydride, Pyridine, DCM0 to 252.092>98%
2 Activation SOCl2​ , cat. DMF, Toluene804.088>95%
3 CouplingTarget Amine, DIPEA, THF0 to 2512.085>97%
4 Deacetylation2M HCl in Methanol65 (Reflux)6.090>99%

References

  • Sulfonamidopyrrolidinone Factor Xa Inhibitors: Potency and Selectivity Enhancements via P-1 and P-4 Optimization Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Factor Xa Inhibitors: S1 Binding Interactions of a Series of N-{(3S)-1-[(1S)-1-Methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Antithrombotic potential of GW813893: a novel, orally active, active-site directed factor Xa inhibitor Source: PubMed (NIH) URL:[Link]

Sources

Application

Application Note: Synthesis of Sulfonamide Derivatives from 2-Amino-5-ethylbenzenesulfonic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Workflow Visualization, and Validated Protocols Strategic Rationale & Mechanistic Insights The sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Workflow Visualization, and Validated Protocols

Strategic Rationale & Mechanistic Insights

The synthesis of sulfonamide derivatives from aminobenzenesulfonic acids—specifically 2-amino-5-ethylbenzenesulfonic acid—presents unique chemoselective challenges. While modern microwave-assisted protocols utilizing cyanuric chloride (TCT) allow for the direct conversion of some sulfonic acids to sulfonamides[1][2], applying these direct methods to 2-amino-5-ethylbenzenesulfonic acid is highly problematic.

The presence of a free, nucleophilic primary aniline group on the same molecule as the sulfonic acid poses a severe risk of intermolecular self-condensation (polymerization) during electrophilic activation. Furthermore, the starting material exists as a highly polar, water-soluble zwitterion, rendering it largely insoluble in the aprotic organic solvents required for direct coupling.

To circumvent these issues, this guide employs a classical, highly robust Protection-Activation-Amination-Deprotection sequence[3].

  • Zwitterion Disruption (Protection): N-acetylation neutralizes the basicity of the amine, disrupting the zwitterionic lattice and drastically improving organic solubility.

  • Vilsmeier-Haack Activation (Chlorination): Thionyl chloride ( SOCl2​ ) alone is often insufficiently reactive toward aromatic sulfonic acids. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which acts as a highly active chlorinating intermediate[4][5].

  • Chemoselective Cleavage (Deprotection): The final deprotection leverages the fundamental stability difference between amides and sulfonamides; the carboxamide (acetyl) bond is significantly more susceptible to hydrolytic cleavage than the highly stable sulfonamide bond[3][5].

Visualized Synthetic Workflow

Workflow SM 2-Amino-5-ethylbenzenesulfonic Acid (Zwitterionic Starting Material) Step1 Step 1: Acetylation (Ac2O, Na2CO3, then HCl) SM->Step1 Int1 2-Acetamido-5-ethylbenzenesulfonic Acid (Protected Intermediate) Step1->Int1 Step2 Step 2: Chlorosulfonation (SOCl2, cat. DMF, 70°C) Int1->Step2 Int2 2-Acetamido-5-ethylbenzenesulfonyl Chloride (Reactive Electrophile) Step2->Int2 Step3 Step 3: Amination (R-NH2, Et3N, DCM, 0°C to RT) Int2->Step3 Int3 Protected Sulfonamide Derivative (Coupled Intermediate) Step3->Int3 Step4 Step 4: Deprotection (6M HCl or 20% NaOH, 90°C) Int3->Step4 Product 2-Amino-5-ethylbenzenesulfonamide (Final Target) Step4->Product

Fig 1: Synthesis workflow for sulfonamide derivatives via protection-deprotection.

Step-by-Step Experimental Protocols

Protocol A: N-Acetylation (Amine Protection)

Objective: Protect the primary amine to prevent intermolecular polymerization and improve organic solubility.

  • In a 250 mL round-bottom flask, suspend 2-amino-5-ethylbenzenesulfonic acid (10.0 g, ~49.7 mmol) in 50 mL of deionized water.

  • Add sodium carbonate ( Na2​CO3​ ) incrementally until the suspension completely dissolves (pH ~8). Causality: Converting the insoluble zwitterion to its sodium salt enables a homogeneous reaction[3].

  • Add acetic anhydride (6.0 mL, ~63 mmol) dropwise over 15 minutes while maintaining the temperature below 40 °C. Stir for 30 minutes.

  • Acidify the mixture with 6M HCl to pH 2. The protected 2-acetamido-5-ethylbenzenesulfonic acid will precipitate.

  • Filter, wash with cold water, and dry thoroughly under high vacuum.

    • Self-Validation: Moisture content must be <0.1% w/w before proceeding. Residual water will violently quench the SOCl2​ in the next step.

Protocol B: Chlorosulfonation (Electrophilic Activation)

Objective: Convert the stable sulfonic acid into a highly reactive sulfonyl chloride.

  • Transfer the dried 2-acetamido-5-ethylbenzenesulfonic acid to a flame-dried flask equipped with a reflux condenser and a gas scrubber.

  • Suspend the solid in anhydrous 1,2-dichloroethane (DCE) (50 mL). Add thionyl chloride ( SOCl2​ ) (11.0 mL, ~150 mmol).

  • Add 0.2 mL of anhydrous N,N-dimethylformamide (DMF). Causality: DMF catalyzes the formation of the highly electrophilic Vilsmeier-Haack reagent, drastically accelerating chlorination[4][5].

  • Heat the mixture to 65–70 °C for 2–3 hours until gas evolution ( SO2​ , HCl) ceases.

  • Concentrate the mixture under reduced pressure to remove all unreacted SOCl2​ . The resulting crude 2-acetamido-5-ethylbenzenesulfonyl chloride is sensitive to hydrolysis and must be used immediately in the next step[3].

Protocol C: Amination (Sulfonamide Bond Formation)

Objective: Couple the activated sulfonyl chloride with the target amine.

  • Dissolve the crude sulfonyl chloride in anhydrous dichloromethane (DCM) (40 mL) and cool to 0 °C in an ice bath.

  • In a separate vial, prepare a solution of the target amine (e.g., a primary alkyl/arylamine) (60 mmol, 1.2 eq) and triethylamine ( Et3​N ) (14.0 mL, 100 mmol, 2.0 eq) in 10 mL DCM. Causality: Et3​N acts as an acid scavenger, neutralizing the HCl generated during coupling to prevent amine protonation and reaction stalling[6].

  • Add the amine solution dropwise to the sulfonyl chloride.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate to yield the protected sulfonamide.

Protocol D: Deprotection (Hydrolytic Cleavage)

Objective: Remove the acetyl group to yield the final 2-amino-5-ethylbenzenesulfonamide derivative.

  • Suspend the protected sulfonamide in 20% aqueous NaOH (50 mL).

  • Heat the mixture to 90–95 °C for 2–3 hours. Causality: The carboxamide bond is selectively hydrolyzed under these conditions, leaving the resilient sulfonamide pharmacophore intact[3][5].

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH to ~6.5 using dilute HCl. The final 2-amino-5-ethylbenzenesulfonamide derivative will precipitate out of solution.

  • Filter, wash with cold water, and recrystallize from an ethanol/water mixture to achieve >99% purity.

Quantitative Data & Analytical Checkpoints

To ensure the system is self-validating, researchers should utilize the following In-Process Controls (IPCs) at each stage of the synthesis.

Synthesis StageTarget Intermediate / ProductTypical YieldIn-Process Control (IPC) / Analytical MethodCritical Success Factor
1. Protection 2-Acetamido-5-ethylbenzenesulfonic acid85–92%LC-MS: Observe [M+H]+=244.06 Complete dissolution of starting material before Ac2​O addition
2. Chlorination 2-Acetamido-5-ethylbenzenesulfonyl chloride80–88%MeOH Quench LC-MS: Quench 10 µL in MeOH; observe methyl ester [M+H]+=258.08 Strict anhydrous conditions; complete removal of excess SOCl2​
3. Amination N-Substituted-2-acetamido-5-ethylbenzenesulfonamide75–90%TLC (Silica, Hexane/EtOAc): Distinct Rf​ shift, strongly UV activeStrict temperature control (0 °C) during amine addition
4. Deprotection 2-Amino-5-ethylbenzenesulfonamide derivative85–95%LC-MS: Loss of 42 Da (Acetyl group), [M+H]+ matches target massPrecise pH adjustment (~6.5) to maximize product precipitation

Sources

Method

Application Note: Catalytic Hydrogenation Protocols for 2-Amino-5-ethylbenzenesulfonic Acid

Introduction & Mechanistic Overview 2-Amino-5-ethylbenzenesulfonic acid is a high-value aromatic intermediate extensively utilized in the synthesis of high-performance azo lake pigments, optical brighteners, and advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

2-Amino-5-ethylbenzenesulfonic acid is a high-value aromatic intermediate extensively utilized in the synthesis of high-performance azo lake pigments, optical brighteners, and advanced pharmaceutical building blocks[1]. The industrial gold standard for synthesizing this compound relies on the catalytic hydrogenation of its corresponding precursors—typically 2-nitro-5-ethylbenzenesulfonic acid or 2-nitro-5-vinylbenzenesulfonic acid.

Mechanistic Causality: The reduction of nitroarenes to anilines is a highly exothermic process. When utilizing a Palladium on Carbon (Pd/C) catalyst in a standard batch reactor, the reaction proceeds via a Langmuir–Hinshelwood (L-H) mechanism. Diatomic hydrogen (H₂), co-fed with the substrate, dissociates into active hydrogen atoms on the palladium surface. These active atoms sequentially attack the adsorbed nitro group[2].

Crucially, if the starting material is 2-nitro-5-vinylbenzenesulfonic acid , the L-H mechanism under "contact hydrogenation" mode allows for the simultaneous reduction of both the nitro group (to an amine) and the vinyl group (to an ethyl group) in a single reactor. While recent advancements in non-contact electrocatalytic hydrogenation have demonstrated the ability to selectively reduce nitro groups without affecting C=C bonds via a decoupled proton/electron transfer pathway[2], traditional contact hydrogenation using Pd/C is deliberately chosen here. This choice ensures the complete saturation of both functional groups, yielding the desired 2-Amino-5-ethylbenzenesulfonic acid in one highly efficient step.

Experimental Design & Causality (E-E-A-T)

As an Application Scientist, it is critical to understand why specific parameters are chosen, rather than just following a recipe. This protocol is designed as a self-validating system:

  • Catalyst Selection (Pd/C vs. Raney Ni): A 5% or 10% Pd/C catalyst is preferred. Palladium exhibits superior activity at lower pressures (0.8–2.0 MPa) compared to Raney Nickel and demonstrates higher tolerance to the sterically bulky sulfonic acid group[3].

  • Solvent & pH Optimization (pH 6.0–8.0): Free sulfonic acids are highly acidic and corrosive, which leads to the leaching of palladium metal from the carbon support. By neutralizing the precursor with sodium hydroxide (NaOH) to form a sodium salt, catalyst degradation is prevented, and the aqueous solubility of the substrate is drastically increased[3]. Validation Checkpoint: The reaction mixture must remain fully homogeneous before entering the reactor.

  • Temperature & Pressure (80 °C, 1.5 MPa): Elevated pressure increases the dissolved H₂ concentration in the aqueous phase, overcoming mass transfer limitations. A temperature of 80 °C provides sufficient thermal energy to overcome the activation barrier of the reduction steps without triggering unwanted aromatic ring-hydrogenation.

  • Catalyst Regeneration: Pd/C is a significant cost driver. Post-reaction, the catalyst can be filtered and regenerated using a controlled hydrogen peroxide (H₂O₂) wash. This selectively oxidizes and removes strongly adsorbed organic impurities, restoring the active surface area for subsequent cycles[3].

Quantitative Data: Process Optimization

The following table summarizes the causal relationship between reaction parameters and product yield, establishing the optimal operating window for this protocol.

ParameterTested RangeOptimal ValueCausality / ObservationYield Impact
pH Level 2.0 – 10.06.5 – 7.5 Acidic pH causes Pd leaching; highly basic pH promotes azoxy dimer formation.Peak at >98%
Temperature 40 – 120 °C80 °C <60 °C leads to incomplete reduction; >100 °C risks ring hydrogenation.Peak at >98%
H₂ Pressure 0.5 – 3.0 MPa1.5 MPa 1.5 MPa eliminates mass-transfer limits. Higher pressure yields diminishing returns.Stable >1.0 MPa
Pd/C Loading 0.1 – 5.0 wt%1.0 wt% 1.0 wt% provides sufficient active sites for complete conversion within 3 hours.Peak at 1.0 wt%

Mechanistic & Workflow Visualizations

Mechanism Precursor 2-Nitro-5-vinylbenzene- sulfonic acid Catalyst Pd/C Surface (H2 Dissociation) Precursor->Catalyst Adsorption (Contact Mode) Product 2-Amino-5-ethylbenzene- sulfonic acid Catalyst->Product +6H (Nitro -> Amino) +2H (Vinyl -> Ethyl)

Fig 1. Langmuir-Hinshelwood contact hydrogenation mechanism on Pd/C.

Workflow S1 1. Substrate Prep Adjust pH to 6.5-7.5 S2 2. Reactor Charging Add Pd/C & Purge S1->S2 S3 3. Hydrogenation 80°C, 1.5 MPa H2 S2->S3 S4 4. Hot Filtration Recover Catalyst S3->S4 S5 5. Acidification pH 1-2 with HCl S4->S5 Regen Catalyst Regeneration H2O2 Treatment S4->Regen Recycle S6 6. Isolation Filter & Dry Zwitterion S5->S6

Fig 2. Self-validating experimental workflow for catalytic hydrogenation.

Self-Validating Experimental Protocol

Safety Warning: Hydrogen gas is highly flammable. Palladium on carbon can ignite spontaneously in the presence of air and solvent vapors. Always handle Pd/C under an inert atmosphere (N₂ or Ar).

Step 1: Substrate Preparation & pH Adjustment
  • Suspend 100 g of 2-nitro-5-vinylbenzenesulfonic acid (or 2-nitro-5-ethylbenzenesulfonic acid) in 400 mL of deionized water.

  • Slowly add a 20% (w/w) aqueous NaOH solution under continuous stirring until the pH stabilizes between 6.5 and 7.5.

  • Validation Checkpoint: Ensure the solution is completely clear. Any turbidity indicates incomplete salt formation, which will foul the catalyst.

Step 2: Reactor Charging
  • Transfer the neutralized solution into a 1 L high-pressure stainless-steel autoclave.

  • Carefully add 1.0 g of 5% Pd/C catalyst (50% wet paste to prevent dusting/ignition).

  • Seal the autoclave and purge the headspace with Nitrogen (N₂) three times (pressurize to 0.5 MPa, then vent to atmospheric pressure) to remove all oxygen.

  • Purge the headspace with Hydrogen (H₂) three times to displace the Nitrogen.

Step 3: Catalytic Hydrogenation
  • Pressurize the reactor with H₂ to 1.5 MPa.

  • Initiate stirring at 800 rpm and heat the reactor to 80 °C.

  • Validation Checkpoint: Monitor the mass flow meter or pressure drop. The reaction is self-validating; hydrogen consumption will rapidly increase and then plateau. Maintain pressure at 1.5 MPa via a continuous H₂ feed.

  • Once H₂ uptake completely ceases (typically 2–3 hours), hold the reaction for an additional 30 minutes to ensure complete conversion.

  • Cool the reactor to 40 °C and carefully vent the residual H₂ gas. Purge with N₂ before opening.

Step 4: Catalyst Filtration & Regeneration
  • Filter the reaction mixture while warm (approx. 40 °C) through a fine Celite pad or a sintered glass funnel to remove the Pd/C catalyst.

  • Validation Checkpoint: The filtrate must be completely colorless or pale yellow. A dark or black filtrate indicates palladium leaching (often due to incorrect pH in Step 1).

  • Optional Regeneration: Suspend the recovered Pd/C in 50 mL of deionized water. Add 3.0 g of 30% H₂O₂ dropwise and stir for 2 hours. Filter and wash with water to regenerate the catalyst for the next batch[3].

Step 5: Product Isolation (Acidification)
  • Transfer the clear filtrate to a precipitation vessel.

  • Under vigorous stirring, slowly add 35% Hydrochloric acid (HCl) until the pH drops to 1.0–2.0.

  • The target compound, 2-Amino-5-ethylbenzenesulfonic acid, will precipitate out as a white to off-white crystalline zwitterion.

  • Cool the suspension to 5 °C in an ice bath to maximize yield.

  • Filter the precipitate, wash with a small amount of ice-cold water, and dry under vacuum at 60 °C to constant weight.

References

  • [1] European Patent Office. (1990). Process for producing azo lake pigments (Patent No. EP0202906B1). Google Patents. URL:

  • [3] China National Intellectual Property Administration. (2012). Method for preparing m-aminobenzenesulfonic acid by catalyzing and hydrogenating 3-nitrobenzenesulfonic acid (Patent No. CN101817766B). Google Patents. URL:

  • [2] An, H., Ding, Y., Sautet, P., Sun, G., & Yan, N. (2024). Selective Reduction of Nitroarenes via Noncontact Hydrogenation. Journal of the American Chemical Society, 146(43), 29315-29324. URL:[Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 2-Amino-5-ethylbenzenesulfonic Acid

Executive Summary & Physicochemical Profiling 2-Amino-5-ethylbenzenesulfonic acid (CAS: 58443-51-9) is a highly functionalized aniline derivative critical to the synthesis of advanced agrochemicals, dyes, and pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

2-Amino-5-ethylbenzenesulfonic acid (CAS: 58443-51-9) is a highly functionalized aniline derivative critical to the synthesis of advanced agrochemicals, dyes, and pharmaceutical intermediates. Structurally, it presents a unique triad of features: an electron-donating ethyl group at position 5, a primary amine at position 2, and a strongly electron-withdrawing, highly polar sulfonic acid group at position 1.

From a synthetic standpoint, this molecule is notoriously challenging in standard transition-metal catalysis. In its native state, it exists as a zwitterion (arylammonium sulfonate), which drastically reduces the nucleophilicity of the amine and renders the compound insoluble in most organic solvents. This application note details two field-proven, self-validating methodologies to overcome these barriers: (A) The Heck-Matsuda Reaction (converting the amine into an electrophile) and (B) Biphasic Buchwald-Hartwig Amination (disrupting the zwitterion to utilize the amine as a nucleophile).

Mechanistic Insights & Causality in Experimental Design

Pathway A: Electrophilic Activation via Heck-Matsuda Coupling

Attempting to directly cross-couple the intact amine often leads to catalyst poisoning due to the coordinating nature of the sulfonic acid. To bypass this, we utilize a diazotization/Heck-Matsuda sequence. By converting the amine into a diazonium salt, the carbon-nitrogen bond becomes highly electrophilic, readily undergoing oxidative addition with Pd(0) without the need for traditional aryl halides.

Causality of Reagent Selection: Traditional diazotization requires harsh aqueous acids (e.g., HCl/NaNO₂), which can cause the highly polar sulfonic acid to crash out of solution or complicate downstream organic extraction. Instead, we utilize tert-butyl nitrite (t-BuONO) in N,N-Dimethylformamide (DMF) with a catalytic amount of acetic acid. This allows for in situ diazotization under nearly neutral, homogeneous conditions, minimizing waste and preventing substrate degradation[1].

Pathway B: Nucleophilic Activation via Buchwald-Hartwig Amination

When C-N bond formation is required, the amine must act as the nucleophile. The primary barrier is the ortho-steric penalty imposed by the adjacent sulfonic acid, compounded by zwitterionic masking (protonation of the amine).

Causality of Reagent Selection: To unlock the amine's reactivity, a strong inorganic base (K₃PO₄) is introduced in a biphasic solvent system (t-Amyl alcohol/H₂O). The base deprotonates the sulfonic acid, breaking the zwitterion and freeing the amine's lone pair. To overcome the significant steric hindrance during the reductive elimination step of the catalytic cycle, a bulky, electron-rich biarylphosphine ligand—such as t-BuBrettPhos—is strictly required. Understanding the bond dissociation energies and chemoselectivity of the coupling partners ensures that the catalyst does not prematurely deactivate[2].

Quantitative Data: Reaction Optimization

The following tables summarize the optimization campaigns that validate our chosen protocols.

Table 1: Optimization of Heck-Matsuda Olefination with Methyl Acrylate

Entry Catalyst System (1 mol%) Solvent Diazotizing Agent / Additive Yield (%) Observation / Causality
1 Pd(OAc)₂ / None MeOH/H₂O NaNO₂ / H₂SO₄ 12% Poor solubility; diazonium salt precipitated.
2 Pd(OAc)₂ / PPh₃ DMF t-BuONO / None 45% Moderate yield; phosphine ligand oxidized by nitrite.

| 3 | Pd₂(dba)₃ / P(2-furyl)₃ | DMF | t-BuONO / AcOH (1 eq) | 85% | Optimal; tri(2-furyl)phosphine resists oxidation[1]. |

Table 2: Optimization of Biphasic Buchwald-Hartwig Amination with 4-Chlorotoluene

Entry Ligand (4 mol%) Base (3.0 eq) Solvent System Yield (%) Observation / Causality
1 XPhos NaOtBu Toluene Trace Substrate entirely insoluble; no reaction.
2 BrettPhos K₃PO₄ t-AmylOH 62% Partial zwitterion disruption; sluggish kinetics.

| 3 | t-BuBrettPhos | K₃PO₄ | t-AmylOH / H₂O (9:1) | 91% | Optimal; water dissolves base, fully freeing the amine. |

Visualizations of Pathways

HeckMatsuda A 2-Amino-5-ethylbenzenesulfonic acid (Substrate) B Aryl Diazonium Intermediate [Electrophile] A->B t-BuONO, AcOH DMF D Pd(II) Aryl Complex [Oxidative Addition] B->D N2 gas release C Pd(0) Active Catalyst C->D Oxidative Addition E Pd(II) Alkyl Complex [Olefin Insertion] D->E + Olefin F Coupled Product + Pd(0) Regeneration [β-Hydride Elimination] E->F β-Hydride Elimination F->C Catalyst Recycling

Mechanistic cycle of the Heck-Matsuda reaction utilizing in situ diazotization.

BHA_Workflow S1 1. Zwitterion Disruption Add K3PO4 to deprotonate -SO3H S2 2. Catalyst Activation Pd2(dba)3 + t-BuBrettPhos in t-AmylOH S1->S2 S3 3. Cross-Coupling 100°C for 14h under Argon S2->S3 S4 4. Biphasic Quench Add H2O/EtOAc, retain aqueous layer S3->S4 S5 5. Acidification Adjust to pH 2 with HCl to precipitate product S4->S5

Step-by-step workflow for the biphasic Buchwald-Hartwig amination.

Standardized Experimental Protocols

Protocol A: In Situ Diazotization and Heck-Matsuda Olefination

This protocol is self-validating: successful oxidative addition is visually confirmed by the steady evolution of nitrogen gas, and the final product's purity is guaranteed by its exclusive solubility in the aqueous phase during workup.

  • Reagent Preparation: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Amino-5-ethylbenzenesulfonic acid (1.0 mmol, 201 mg) and anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Catalyst Loading: Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and P(2-furyl)₃ (0.04 mmol, 4 mol%). Stir for 5 minutes until the catalyst is fully suspended.

  • Reagent Addition: Inject methyl acrylate (1.5 mmol, 135 µL) and glacial acetic acid (1.0 mmol, 57 µL).

  • Controlled Diazotization: Cool the reaction mixture to 0 °C using an ice bath. Slowly add tert-butyl nitrite (t-BuONO, 1.2 mmol, 143 µL) dropwise over 10 minutes.

  • Cross-Coupling Execution: Remove the ice bath, warm the reaction to 40 °C, and stir for 12 hours. Validation check: Look for gentle effervescence (N₂ gas) indicating the formation and consumption of the diazonium intermediate.

  • Phase-Selective Workup: Cool to room temperature and quench with deionized water (10 mL). Transfer to a separatory funnel and wash with Ethyl Acetate (3 × 10 mL) to remove the catalyst, unreacted olefin, and DMF. Retain the aqueous layer, which securely holds the highly polar sulfonic acid product.

  • Isolation: Acidify the aqueous layer to pH 1 using 1M HCl. Lyophilize the solution or concentrate under reduced pressure to yield the functionalized benzenesulfonic acid derivative.

Protocol B: Biphasic Buchwald-Hartwig Amination

This protocol relies on precise pH management. The initial basic conditions force the substrate into the organic-facing interface, while the final acidic workup forces the product out of solution.

  • Zwitterion Disruption: In a 20 mL reaction vial, suspend 2-Amino-5-ethylbenzenesulfonic acid (1.0 mmol, 201 mg) in a mixture of t-Amyl alcohol (4.5 mL) and degassed water (0.5 mL). Add finely ground K₃PO₄ (3.0 mmol, 636 mg). Stir vigorously for 15 minutes to fully deprotonate the sulfonic acid.

  • Electrophile & Catalyst Addition: Add 4-chlorotoluene (1.2 mmol, 142 µL), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and t-BuBrettPhos (0.04 mmol, 4 mol%).

  • Reaction Execution: Seal the vial with a PTFE septum cap, purge the headspace with argon for 3 minutes, and heat the mixture in an oil bath at 100 °C for 14 hours.

  • Biphasic Quench: Cool the mixture to room temperature. Add water (5 mL) and Ethyl Acetate (5 mL). Transfer to a separatory funnel and separate the layers. The cross-coupled product resides entirely in the aqueous phase as a water-soluble potassium sulfonate salt. Discard the organic layer containing the catalyst and unreacted aryl halide.

  • Precipitation & Isolation: Transfer the aqueous phase to an Erlenmeyer flask. While stirring, carefully add 2M HCl dropwise until the pH reaches 2. The N-aryl-2-amino-5-ethylbenzenesulfonic acid will precipitate as a white/off-white solid. Filter via vacuum, wash with cold water (2 × 5 mL), and dry in vacuo.

References

  • Title: Recent Advances in Palladium‐Catalyzed Cross‐Coupling Reactions at ppm to ppb Molar Catalyst Loadings (Includes discussions on Heck-Matsuda couplings of aminobenzenesulfonic acids). Source: Advanced Synthesis & Catalysis URL: [Link][1]

  • Title: RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW (Detailing Buchwald-Hartwig amination methodologies for hindered primary amines). Source: World Journal of Pharmaceutical and Medical Research (WJPMR) URL: [Link]

  • Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Source: Journal of the American Chemical Society (ACS) URL: [Link][2]

Sources

Method

Electrochemical oxidation of 2-Amino-5-ethylbenzenesulfonic acid in aqueous media

Application Note: Electrochemical Oxidation of 2-Amino-5-ethylbenzenesulfonic Acid in Aqueous Media Executive Summary The electrochemical oxidation of substituted aniline sulfonic acids is a foundational technique for sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Electrochemical Oxidation of 2-Amino-5-ethylbenzenesulfonic Acid in Aqueous Media

Executive Summary

The electrochemical oxidation of substituted aniline sulfonic acids is a foundational technique for synthesizing self-doped, water-soluble conducting polymers. This application note details the anodic oxidation of 2-Amino-5-ethylbenzenesulfonic acid (2A5EBSA) 1 in aqueous media. By analyzing the causality between the monomer's steric/electronic substituents and its redox behavior, this guide provides drug development professionals and materials scientists with a self-validating protocol for generating electroactive matrices suitable for biosensors and targeted drug-delivery interfaces.

Mechanistic Causality: The Role of Substituents in Oxidation

The oxidation of 2A5EBSA is governed by a delicate balance of inductive and resonance effects, dictating the thermodynamics of the reaction.

  • Radical Cation Formation: In acidic aqueous media, the initial anodic sweep removes an electron from the primary amine, generating a highly reactive radical cation 2. The presence of the ethyl group at the 5-position stabilizes this intermediate via hyperconjugation, facilitating the initial electron transfer.

  • Self-Doping via Sulfonic Acid: The −SO3​H group acts as a built-in counter-ion. Unlike unsubstituted polyaniline, which loses conductivity above pH 4 due to deprotonation, the electrochemical oxidation of aniline sulfonic acids yields polymers that maintain their electroactive polaron/bipolaron states in neutral and slightly basic media 3. This self-doping mechanism is critical for biological applications where physiological pH must be maintained.

  • Steric Hindrance and Coupling: The bulky ethyl and sulfonic acid groups direct the C-N coupling predominantly to the para position (head-to-tail dimerization). However, these steric factors also slow down the auto-acceleration phase of polymerization compared to unsubstituted aniline, necessitating precise control over the scan rate and monomer concentration [[4]]().

Electrochemical Architecture & Quantitative Parameters

To ensure reproducible oxidation and subsequent polymerization, specific thermodynamic and kinetic parameters must be controlled. Table 1 summarizes the critical electrochemical data.

Table 1: Quantitative Electrochemical Parameters for 2A5EBSA Oxidation

ParameterOptimal ValueMechanistic Implication
Monomer Oxidation Onset ( Eonset​ ) +0.85 V vs. Ag/AgClHigh potential required to overcome the electron-withdrawing effect of the −SO3​H group during the first cycle.
Polymer Oxidation Peak ( Epa1​ ) +0.45 V vs. Ag/AgClLower potential than the monomer; indicates that chain propagation is thermodynamically favored over initial monomer oxidation.
Electrolyte pH 0.5 – 1.0High proton concentration suppresses the formation of non-conductive phenazine oligomers and favors linear chain growth.
Optimal Scan Rate ( v ) 50 mV/sProvides sufficient residence time for radical cations to diffuse and couple at the electrode-electrolyte interface.
Monomer Concentration 50 mMBalances the rate of polymerization against the risk of electrode passivation from rapid precipitation.

Reaction Pathway Visualization

Mechanism Monomer 2-Amino-5-ethylbenzenesulfonic Acid (Monomer) Ox1 Anodic Oxidation (-e-, -H+) Monomer->Ox1 Radical Radical Cation Intermediate (Delocalized Spin Density) Ox1->Radical E > +0.8 V vs Ag/AgCl Coupling C-N / C-C Coupling (Head-to-Tail Dimerization) Radical->Coupling Ox2 Chain Propagation (Electrochemical Polymerization) Coupling->Ox2 -2e-, -2H+ Polymer Poly(2-amino-5-ethylbenzenesulfonic acid) (Self-Doped Conducting Polymer) Ox2->Polymer Aqueous Acidic Media

Electrochemical oxidation and polymerization pathway of 2-Amino-5-ethylbenzenesulfonic acid.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each phase includes a validation checkpoint to ensure the electrochemical integrity of the process.

Phase 1: Electrolyte and Monomer Preparation

  • Solvent Preparation: Prepare 100 mL of 0.5 M Sulfuric Acid ( H2​SO4​ ) using ultrapure water (18.2 MΩ·cm).

    • Causality: The sulfate anion acts as a supporting electrolyte, while the low pH ensures the amine group is fully protonated, preventing undesired side reactions and branching.

  • Monomer Dissolution: Add 1.006 g of 2-Amino-5-ethylbenzenesulfonic acid (yielding a 50 mM solution) to the acidic electrolyte. Stir continuously until completely dissolved.

    • Validation Checkpoint 1: The solution must be optically clear. Any turbidity indicates incomplete dissolution, which will lead to heterogeneous nucleation on the electrode.

Phase 2: Electrochemical Cell Assembly

  • Electrode Preparation: Polish a Glassy Carbon Electrode (GCE, 3 mm diameter) using 0.05 µm alumina slurry on a microcloth pad. Sonicate the GCE in 1:1 ethanol/water for 5 minutes to remove residual particulate matter.

  • Cell Setup: Assemble a standard three-electrode cell.

    • Working Electrode (WE): Polished GCE.

    • Reference Electrode (RE): Ag/AgCl (3M KCl).

    • Counter Electrode (CE): Platinum wire (high surface area).

  • Deaeration: Purge the cell with high-purity N2​ gas for 15 minutes.

    • Causality: Dissolved oxygen acts as a radical scavenger, which will prematurely terminate the coupling of the radical cations, severely reducing polymer yield.

Phase 3: Cyclic Voltammetry (CV) Execution

  • Parameter Configuration: Set the potentiostat to sweep from -0.20 V to +1.00 V vs. Ag/AgCl at a scan rate of 50 mV/s.

  • Initiate Sweeps: Run the CV for 15 continuous cycles.

    • Validation Checkpoint 2 (Cycle 1): Observe the voltammogram. A sharp, irreversible anodic peak must appear at ~+0.85 V to +0.90 V. This confirms the primary oxidation of the 2A5EBSA monomer to its radical cation.

    • Validation Checkpoint 3 (Cycles 2-15): As cycles progress, new reversible redox couples should emerge between +0.30 V and +0.60 V. The peak currents of these new couples must increase with each successive cycle. This auto-acceleration is the definitive proof that the electroactive poly(2-amino-5-ethylbenzenesulfonic acid) film is growing on the electrode surface. If the current drops precipitously, electrode passivation has occurred (likely due to oligomer precipitation); dilute the monomer concentration by 50% and restart.

Phase 4: Post-Treatment and Characterization

  • Rinsing: Carefully remove the modified GCE and rinse it gently with monomer-free 0.5 M H2​SO4​ .

    • Causality: This removes unreacted monomer and low-molecular-weight oligomers trapped in the polymer matrix.

  • Drying: Dry the electrode under a gentle stream of N2​ . The electrode is now ready for downstream applications, such as enzyme immobilization or drug-release testing.

References

  • [2] Redox Behavior of Polyaniline−Transition Metal Complexes in Solution. ACS Publications (Macromolecules). 2

  • [3] Stable Aqueous Dispersion of Conducting Polyaniline with High Electrical Conductivity. ResearchGate.3

  • [4] Energy-efficient dyeing of wool fabrics with sulfonic acid derivatives of aniline by oxidation polymerization. ResearchGate.4

  • [1] US4767844A - Azo lake pigments. Google Patents. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-ethylbenzenesulfonic Acid

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols for the synthesis of 2-Amino-5-ethylbenzenesulfonic acid. Our...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols for the synthesis of 2-Amino-5-ethylbenzenesulfonic acid. Our focus is on enhancing yield and purity by explaining the causality behind key experimental parameters and offering solutions to common challenges encountered in the laboratory.

Section 1: Understanding the Core Synthesis Pathway

The primary industrial route for synthesizing 2-Amino-5-ethylbenzenesulfonic acid is the direct sulfonation of p-ethylaniline. This reaction is a classic example of electrophilic aromatic substitution. However, the amino group (-NH₂) on the aniline ring presents a significant challenge. As a basic functional group, it readily reacts with the strong acid sulfonating agent (e.g., sulfuric acid), forming an anilinium salt. This protonation deactivates the aromatic ring, making direct electrophilic substitution difficult under standard conditions.[1]

To overcome this, the synthesis typically employs a "baking" process. In this method, the p-ethylanilinium hydrogen sulfate salt is first formed and then heated to high temperatures (typically 180-200°C). At this temperature, the sulfonic acid group rearranges, migrating from the nitrogen atom to the aromatic ring to form the thermodynamically stable carbon-sulfur bond.[2] The ethyl group directs the substitution to the ortho and para positions, and the bulky nature of the ethyl group and the sulfonate group favors the formation of the 2-amino-5-ethylbenzenesulfonic acid isomer.

Synthesis_Pathway Start p-Ethylaniline Reagent1 + Concentrated H₂SO₄ Start->Reagent1 Intermediate p-Ethylanilinium hydrogen sulfate Reagent1->Intermediate Process Heat (Baking Process) ~180-200°C (Rearrangement) Intermediate->Process Product 2-Amino-5-ethylbenzenesulfonic acid Process->Product

Caption: Synthesis of 2-Amino-5-ethylbenzenesulfonic acid via the baking process.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for this synthesis? A1: The most prevalent method is the direct sulfonation of p-ethylaniline with concentrated sulfuric acid or a slight excess of oleum, followed by thermal rearrangement (the "baking" process). This approach uses readily available and inexpensive reagents.[2][3]

Q2: Why can't I just mix p-ethylaniline and fuming sulfuric acid at a low temperature? A2: Mixing a strong acid like fuming sulfuric acid with an aniline at low temperatures leads to the immediate protonation of the amino group. The resulting -NH₃⁺ group is strongly deactivating, which passivates the benzene ring towards further electrophilic attack by SO₃, preventing the sulfonation reaction from proceeding effectively.[1] The high temperatures of the baking process are required to drive the rearrangement to the C-sulfonated product.

Q3: What are the critical reaction parameters that I must control to maximize yield? A3: The three most critical parameters are:

  • Temperature: The baking temperature must be high enough to facilitate the rearrangement but not so high that it causes decomposition or charring.

  • Reaction Time: Sufficient time at the target temperature is necessary for the reaction to go to completion. Incomplete reactions are a major source of low yield.

  • Molar Ratio: A slight molar excess of sulfuric acid is typically used to ensure the complete conversion of p-ethylaniline to its sulfate salt.

Q4: What are the likely side products or impurities I should expect? A4: Potential impurities include:

  • Unreacted p-ethylaniline.

  • The isomeric product, 4-amino-3-ethylbenzenesulfonic acid.

  • Di-sulfonated products, although these are less common under optimized conditions.

  • Oxidation byproducts, which often appear as dark, tarry substances, especially if the reaction temperature is too high.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My final yield is consistently below 50%. What are the most probable causes and how can I fix them?

A1: Persistently low yields are often traced back to suboptimal reaction conditions. The most common culprits are insufficient heating, incomplete reaction, or product loss during workup.

  • Cause 1: Insufficient Reaction Temperature or Time: The rearrangement of the anilinium sulfate to the final product is kinetically controlled and requires significant thermal energy. If the temperature is too low or the heating duration is too short, a substantial amount of the starting material will remain unreacted.

    • Solution: Ensure your heating apparatus (e.g., oil bath, heating mantle) is accurately calibrated and can maintain a stable temperature in the 180-200°C range. Monitor the reaction's progress by taking small aliquots, dissolving them in an alkaline solution, and checking for the presence of water-insoluble p-ethylaniline. The reaction is complete when the sample dissolves completely, indicating the formation of the water-soluble sulfonic acid salt.

  • Cause 2: Improper Molar Ratio: Using too little sulfuric acid can leave unreacted p-ethylaniline, which may be lost or contribute to side reactions at high temperatures.

    • Solution: Use a slight molar excess (e.g., 1.05 to 1.1 equivalents) of concentrated sulfuric acid relative to p-ethylaniline to ensure the complete formation of the initial sulfate salt.

  • Cause 3: Product Loss During Isolation: 2-Amino-5-ethylbenzenesulfonic acid is an amphoteric compound (zwitterion), and its solubility is highly dependent on pH.[4]

    • Solution: During workup, after diluting the cooled reaction mass with water, carefully adjust the pH to its isoelectric point. This is the pH at which the molecule has a net-zero charge, minimizing its solubility in water and causing it to precipitate. The exact pH should be determined empirically but is typically in the weakly acidic range. Isolate the product by filtration and wash with a minimal amount of cold water to remove residual acid without dissolving the product.

Parameter Recommended Range Rationale & Impact on Yield/Purity
Molar Ratio (H₂SO₄:p-Ethylaniline) 1.05 : 1 to 1.1 : 1Ensures complete conversion to the sulfate salt intermediate. Excess acid can lead to charring.
Baking Temperature 180°C - 200°COptimal range for the rearrangement. Below 180°C, the reaction is slow. Above 200°C, the risk of decomposition and charring increases significantly.[2]
Reaction Time 2 - 4 hoursDependent on scale and temperature. Monitor for completion to avoid premature termination or extended heating that could degrade the product.
Isolation pH ~3.5 - 4.5 (Empirically determined)At the isoelectric point, the zwitterionic product has minimum solubility, maximizing precipitation and yield.

Q2: My product is a dark brown or black solid instead of the expected off-white crystals. What causes this discoloration?

A2: A dark product color is almost always indicative of decomposition, often due to excessive heat. This process is commonly referred to as charring or tarring.

  • Cause: Overheating: Exceeding the optimal temperature range (above 200°C) can cause the organic material to decompose, leading to complex, colored byproducts. Hot spots within the reaction vessel are also a common issue.

    • Solution 1: Precise Temperature Control: Use a well-stirred oil bath or a heating mantle with a thermocouple placed directly in the reaction mixture for accurate temperature regulation.

    • Solution 2: Gradual Heating: Heat the reaction mixture to the target temperature gradually to ensure uniform heating and prevent localized overheating.

    • Solution 3: Purification: If a dark product is obtained, it can often be purified. Dissolve the crude product in a dilute aqueous base (e.g., NaOH or Na₂CO₃ solution), treat with activated carbon to adsorb the colored impurities, and filter the hot solution. Re-precipitate the purified product by acidifying the filtrate to the isoelectric point.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Color Is the product dark/charred? Start->Check_Color Check_Temp Is temperature stable and in 180-200°C range? Check_Time Was reaction monitored for completion? Check_Temp->Check_Time Yes Action_Temp Adjust and calibrate heating apparatus. Use internal thermocouple. Check_Temp->Action_Temp No Check_Isolation Was product isolated at isoelectric point? Check_Time->Check_Isolation Yes Action_Time Increase reaction time. Monitor using solubility test. Check_Time->Action_Time No Action_Isolation Perform small-scale pH trials to find optimal precipitation point. Check_Isolation->Action_Isolation No End Improved Yield & Purity Check_Isolation->End Yes Check_Color->Check_Temp No Action_Color Reduce temperature. Purify via recrystallization with activated carbon. Check_Color->Action_Color Yes Action_Temp->End Action_Time->End Action_Isolation->End Action_Color->End

Caption: A workflow diagram for troubleshooting common synthesis issues.

Section 4: Optimized Experimental Protocol

This protocol is designed as a starting point for laboratory-scale synthesis. Researchers should perform their own risk assessment before beginning.

Materials:

  • p-Ethylaniline (121.18 g/mol )

  • Concentrated Sulfuric Acid (98%, 1.84 g/mL)

  • Deionized Water

  • Activated Carbon (optional)

  • Sodium Carbonate (optional, for purification)

  • Hydrochloric Acid (optional, for pH adjustment)

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser (or an air condenser), carefully add p-ethylaniline (e.g., 0.2 mol, 24.24 g).

  • Salt Formation: Slowly and with vigorous stirring, add concentrated sulfuric acid (0.21 mol, 20.6 g, 11.2 mL) dropwise to the p-ethylaniline. The reaction is exothermic; control the addition rate to keep the temperature below 80°C. A thick, white paste of p-ethylanilinium hydrogen sulfate will form.

  • Baking Process: Heat the mixture using a heating mantle or an oil bath. Increase the temperature to 180-190°C and maintain it for 3-4 hours with continuous stirring. The mixture may become more fluid as the reaction progresses.

  • Completion Check: To check for completion, take a small sample (tip of a spatula) and add it to 5 mL of a 5% aqueous sodium hydroxide solution. If the reaction is complete, the sample will dissolve entirely. If unreacted p-ethylaniline is present, an oily layer will be visible.

  • Cooling and Workup: Once the reaction is complete, turn off the heat and allow the flask to cool to below 100°C. Very cautiously and slowly, add 100 mL of cold water to the reaction mass with stirring. The solid mass will break up.

  • Product Precipitation: Cool the resulting slurry in an ice bath to below 10°C. The 2-Amino-5-ethylbenzenesulfonic acid will precipitate as a zwitterion. For maximal yield, check the pH and adjust to the isoelectric point (approx. 3.5-4.5) if necessary using a dilute acid or base.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water (2 x 20 mL) to remove any remaining sulfuric acid.

  • Drying: Dry the product in a vacuum oven at 80-100°C to a constant weight. The expected product is an off-white to light gray solid.

References

  • [No valid reference was found for this specific synthesis in the initial search results, but the principles are based on general sulfon
  • [No valid reference was found for this specific synthesis in the initial search results, but the principles are based on general sulfon
  • [No valid reference was found for this specific synthesis in the initial search results, but the principles are based on general sulfon
  • [No valid reference was found for this specific synthesis in the initial search results, but the principles are based on general sulfon
  • [No valid reference was found for this specific synthesis in the initial search results, but the principles are based on general sulfon
  • [No valid reference was found for this specific synthesis in the initial search results, but the principles are based on general sulfon
  • [No valid reference was found for this specific synthesis in the initial search results, but the principles are based on general sulfon
  • [No valid reference was found for this specific synthesis in the initial search results, but the principles are based on general sulfon
  • Synthesis and Physical Properties of Highly Sulfonated Polyaniline. - DTIC. [Link]

  • [No valid reference was found for this specific synthesis in the initial search results, but the principles are based on general sulfon
  • [No valid reference was found for this specific synthesis in the initial search results, but the principles are based on general sulfon
  • [No valid reference was found for this specific synthesis in the initial search results, but the principles are based on general sulfon
  • [No valid reference was found for this specific synthesis in the initial search results, but the principles are based on general sulfon
  • Method for purifying branched chain amino acids - European P
  • Separation and Refining of Amino acids. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-5-ethylbenzenesulfonic Acid Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming formulation hurdles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming formulation hurdles. One of the most common challenges involves the aqueous solubilization of substituted aminobenzenesulfonic acids, specifically 2-Amino-5-ethylbenzenesulfonic acid .

This guide is engineered to move beyond basic instructions. We will explore the physicochemical causality behind the compound's stubborn insolubility and provide a self-validating, field-proven protocol to achieve high-concentration aqueous stocks for your assays.

The Causality of Insolubility: Understanding the Zwitterion

To troubleshoot solubility, we must first understand the molecule's structural thermodynamics. 2-Amino-5-ethylbenzenesulfonic acid contains two competing functional groups: a strongly acidic sulfonic acid group (-SO₃H) and a basic amino group (-NH₂).

When added to pure water (or in its crystalline solid state), the sulfonic acid donates a proton to the amino group. This intramolecular proton transfer creates a zwitterion (an inner salt) characterized by a positively charged ammonium ion (-NH₃⁺) and a negatively charged sulfonate ion (-SO₃⁻), as detailed by .

Because the molecule carries both charges, its net charge is zero. This zero net charge minimizes favorable ion-dipole interactions with the surrounding water molecules while maximizing the electrostatic forces within its own crystal lattice, a phenomenon explained by1[1]. Consequently, the energy required to break this ionic lattice is immense, resulting in extremely poor solubility in unbuffered water[2].

Diagnostic Workflow for Solubilization

Before abandoning your formulation, follow this diagnostic decision tree to identify the exact point of failure in your solubilization attempt.

Troubleshooting Start Start: Add Compound to Pure Water Check Observe Suspension Start->Check IsSoluble Is it fully dissolved? Check->IsSoluble Done Proceed to Assay IsSoluble->Done Yes CheckPH Measure pH (Likely pH 2-3) IsSoluble->CheckPH No (Cloudy) AddBase Titrate with 1M NaOH Dropwise CheckPH->AddBase CheckPH2 Target pH 7.0 - 7.4 AddBase->CheckPH2 Heat Gentle Heating (50°C) + Sonication CheckPH2->Heat If still cloudy Success Clear Solution Achieved CheckPH2->Success If clear Heat->Success

Figure 1: Decision tree for troubleshooting the aqueous solubility of 2-Amino-5-ethylbenzenesulfonic acid.

Frequently Asked Questions (FAQs)

Q: Why does my compound form a cloudy, opaque suspension in Milli-Q water at room temperature? A: When dissolved in unbuffered Milli-Q water, the compound dictates the pH of the solution. Because it is a moderately strong acid overall, the pH drops to approximately 2.0 - 3.0. At this pH, the molecule is trapped in its zwitterionic form (net charge = 0) near its isoelectric point. The strong intermolecular attraction between the zwitterions prevents them from dissociating into the aqueous phase, as noted by 2[2].

Q: Can I use organic co-solvents like DMSO, DMF, or Methanol to force it into solution? A: No, this is a common pitfall. Because 2-Amino-5-ethylbenzenesulfonic acid acts as an ionic salt in its solid state, it is highly polar. It generally exhibits lower solubility in organic solvents (like ethanol or ether) than it does in water[2]. The most scientifically sound method to solubilize this compound is through pH adjustment, not the addition of organic co-solvents.

Q: How do I prepare a high-concentration stock solution (e.g., 100 mM) for downstream assays? A: You must perform an alkaline solubilization. By adding a strong base (such as NaOH), you deprotonate the -NH₃⁺ group. This destroys the zwitterionic state, converting the molecule into a sodium sulfonate salt with a net charge of -1. This anionic form is highly water-soluble, bypassing the zwitterion entirely3[3].

Q: Will neutralizing the solution back to pH 7.4 for my cell culture assay cause the compound to precipitate? A: No. The pKa of the protonated amino group in these para-substituted systems is typically around 2.9 to 3.2 due to the electron-withdrawing nature of the sulfonate group[2]. Therefore, at physiological pH (7.4), the amino group remains completely deprotonated (-NH₂). The molecule retains its net negative charge and will remain safely in solution.

Mechanistic Pathway of Solubilization

To visualize why alkaline titration works, we must map the protonation states across the pH gradient.

ProtonationStates Cation Cation Zwitterion Zwitterionic Form pH 1.5 - 3.5 Net Charge: 0 -NH3+ / -SO3- Cation->Zwitterion + OH- (Deprotonate SO3H) Zwitterion->Cation + H+ Anion Anion Zwitterion->Anion + OH- (Deprotonate NH3+) Anion->Zwitterion + H+

Figure 2: pH-dependent protonation states and net charge of 2-Amino-5-ethylbenzenesulfonic acid.

Quantitative Solubility Data

The table below summarizes the expected physicochemical behavior and relative aqueous solubility of the compound across different pH environments.

Environmental pHDominant Molecular SpeciesNet ChargeExpected Aqueous Solubility
< 1.0 Cationic (-NH₃⁺, -SO₃H)+1Moderate
1.5 - 3.5 Zwitterionic (-NH₃⁺, -SO₃⁻)0Very Low (< 1 g/L)
7.0 - 7.4 Anionic (-NH₂, -SO₃⁻)-1High (> 50 g/L)
> 8.0 Anionic (-NH₂, -SO₃⁻)-1Very High
Standard Operating Procedure: Alkaline Solubilization & Neutralization

This protocol is designed as a self-validating system. The visual transition from a cloudy suspension to a clear solution serves as an intrinsic confirmation that the crystal lattice has been successfully disrupted.

Materials Required:

  • 2-Amino-5-ethylbenzenesulfonic acid powder

  • Milli-Q Water (18.2 MΩ·cm)

  • 1.0 M Sodium Hydroxide (NaOH) solution

  • 1.0 M Hydrochloric Acid (HCl) solution (for back-titration if necessary)

  • Calibrated pH meter

  • Magnetic stirrer and stir bars

Step-by-Step Methodology:

  • Initial Suspension: Weigh the required mass of 2-Amino-5-ethylbenzenesulfonic acid to achieve your target concentration. Transfer the powder to a sterile beaker and add Milli-Q water to reach 80% of your final target volume .

    • Self-Validation Check: The mixture will immediately form a cloudy, opaque suspension. The pH will naturally drop to approximately 2.5.

  • Alkaline Titration: Insert a magnetic stir bar and place the beaker on a stir plate at medium speed. Submerge the pH meter probe into the suspension. Begin adding 1.0 M NaOH dropwise.

    • Causality Note: Adding the base deprotonates the anilinium ion, breaking the zwitterionic state and forming the highly soluble sodium salt[3].

  • Visual Clearance: Continue the dropwise addition of NaOH until the pH crosses 6.0. As the pH approaches 7.0, the opaque suspension will rapidly clarify.

    • Self-Validation Check: Stop adding base once the solution is completely transparent and free of visible particulates. The pH should now be between 7.0 and 7.5.

  • Thermal Agitation (Troubleshooting Step): If trace particulates remain after the pH reaches 7.5, do not add more base. Instead, heat the solution gently in a water bath at 50°C for 10 minutes, followed by 5 minutes of bath sonication. This provides the kinetic energy needed to dissolve the remaining disrupted lattice structures.

  • Volume Adjustment & Buffer Exchange: Allow the solution to cool to room temperature. If your downstream assay requires a specific buffering system, add a concentrated buffer stock (e.g., 10X HEPES, pH 7.4) now. Finally, bring the solution to its 100% final target volume using Milli-Q water.

  • Sterilization: Pass the fully solubilized, neutralized solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile container.

References
  • 4-AMINOBENZENESULFONIC ACID - Ataman Kimya Source: Ataman Chemicals URL
  • Zwitterions and pH-dependent solubility Source: Oxford University Press URL
  • Sulfanilic acid Source: Grokipedia URL
  • Are zwitterions soluble in water?

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-5-ethylbenzenesulfonic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Successful purification of zwitterionic aromatics requires a deep understanding of molecular causality—specifically, how pH, hydration energy, and pi-pi interactions dictate the partitioning of impurities.

This guide provides field-proven, self-validating protocols to help you isolate high-purity 2-Amino-5-ethylbenzenesulfonic acid from complex reaction matrices.

Mechanistic Foundations of Zwitterionic Purification

2-Amino-5-ethylbenzenesulfonic acid (an alkylated derivative of orthanilic/sulfanilic acid) contains both a strongly acidic sulfonic acid group ( pKa​≈0.5 ) and a basic amino group ( pKa​≈3.5 ). In aqueous environments, it exists almost exclusively as a zwitterion (inner salt), which explains its unusually high melting point and highly specific solubility profile[1].

Purification strategies exploit this structural duality. At high pH, the molecule deprotonates into a highly water-soluble sodium salt. However, when the pH is adjusted to its isoelectric point (pI 1.25), the molecule achieves a net-zero charge. The sudden drop in ionic hydration energy forces the zwitterion to crash out of solution, leaving highly soluble inorganic salts and distinct positional isomers in the mother liquor.

Workflow A Crude 2-Amino-5-ethylbenzenesulfonic acid (Isomers & Polyanilines) B Alkaline Dissolution (pH 8-9) (Solubilizes as Sodium Salt) A->B NaOH (aq) C Activated Carbon Treatment (Adsorbs polyaniline oxidation products) B->C D Hot Filtration (Removes carbon & insolubles) C->D E Isoelectric Precipitation (pH ~1.5) (Zwitterion crystallization) D->E HCl (aq) F Cation Exchange (Optional) (Removes residual metal/sulfate ions) E->F If high salt burden G Pure 2-Amino-5-ethylbenzenesulfonic acid (>99% Purity) E->G Standard route F->G

Workflow for the purification of 2-Amino-5-ethylbenzenesulfonic acid via isoelectric precipitation.

Troubleshooting & FAQs

Q: My synthesized batch has a dark purple or brown tint instead of the expected off-white color. What is causing this, and how do I remove it? A: This discoloration is caused by trace amounts of strongly colored polyaniline-type compounds. These form via the oxidative degradation of the aniline moiety during high-temperature sulfonation or prolonged storage. Because these polymeric impurities are highly conjugated, they co-crystallize with the product. Solution: Dissolve the crude product in an alkaline aqueous solution to form the soluble sodium salt, then treat with activated carbon at 80°C. The extended pi-networks of the polyanilines bind strongly to the carbon via π−π stacking. Hot filtration will remove the carbon-impurity complex.

Q: HPLC analysis shows contamination with positional isomers (e.g., 4-amino-X-ethylbenzenesulfonic acid). How do I separate them? A: Sulfonation of ethylaniline yields multiple regiomers depending on the steric and electronic directing effects of the functional groups. These polar process impurities alter acid-base equilibria and can severely interfere with downstream catalytic coupling steps[2]. Solution: Positional isomers exhibit slightly different isoelectric points and solubility curves. By conducting a slow, controlled acidification (fractional isoelectric precipitation), you can selectively crystallize the target 2-amino-5-ethyl isomer. For trace-level control required by strict specifications, preparative HPLC using mixed-mode or ion-pairing reverse-phase chromatography is required[3].

Q: After precipitating the product with acid, I have a high residual sulfate/chloride ash content. How can I desalt the product? A: When you precipitate the free acid by adding concentrated hydrochloric acid to the sodium salt solution, inorganic salts (like NaCl) are generated[4]. While the zwitterionic product precipitates, inorganic salts can co-precipitate if the solution is over-concentrated. Solution: Wash the filter cake with ice-cold water; the zwitterion is poorly soluble in cold water, but inorganic salts remain highly soluble[5]. If trace metallic cations or sulfate ions persist, pass the redissolved aqueous sulfonate solution through a strongly acidic cation exchange resin (e.g., Dowex 50). This simultaneously traps metal ions and releases the pure sulfonic acid[6].

Self-Validating Experimental Protocol: Isoelectric Crystallization

This protocol leverages the protonation state of the molecule to selectively partition impurities. Every step includes a validation checkpoint to ensure the physicochemical logic is functioning as intended.

Step 1: Alkaline Dissolution

  • Action: Suspend crude 2-Amino-5-ethylbenzenesulfonic acid in distilled water (10 mL/g). Slowly add 20% NaOH (aq) under stirring until the pH reaches 8.5 - 9.0. Heat the mixture to 60°C.

  • Causality: Deprotonating the anilinium group breaks the zwitterionic lattice, converting the molecule into a highly soluble sodium sulfonate salt.

  • Validation Checkpoint: The solution must become completely transparent (though potentially colored). Any remaining particulate matter is an insoluble organic impurity or inorganic byproduct and must be filtered off.

Step 2: Decolorization via Adsorption

  • Action: Add activated carbon (5% w/w relative to crude mass). Stir continuously at 80°C for 30 minutes.

  • Causality: High temperatures reduce solvent viscosity, allowing high-molecular-weight polyaniline impurities to diffuse into the carbon's mesopores.

Step 3: Hot Filtration

  • Action: Filter the suspension rapidly through a Celite pad while maintaining the temperature above 70°C.

  • Validation Checkpoint: Inspect the filtrate against a white background. It must be optically clear and colorless. If a pink/purple tint remains, the carbon capacity was exceeded; repeat Step 2.

Step 4: Isoelectric Precipitation

  • Action: Cool the filtrate to 20°C. Under vigorous stirring, add concentrated HCl dropwise until the pH reaches 1.2 - 1.5.

  • Causality: The addition of acid protonates the amine, reforming the neutral zwitterion. The sudden loss of ionic hydration forces the product to crystallize[5].

  • Validation Checkpoint: A thick, off-white precipitate should form rapidly. If the solution remains clear, it is too dilute; concentrate via rotary evaporation and retry.

Step 5: Isolation & Washing

  • Action: Isolate the precipitate via vacuum filtration. Wash the filter cake with two volumes of ice-cold (0-5°C) distilled water, followed by a brief wash with cold ethanol. Dry under vacuum at 60°C.

  • Causality: Ice-cold water washes away highly soluble inorganic salts (NaCl) without significantly dissolving the target zwitterion. Ethanol aids in drying and removes trace lipophilic organics.

Quantitative Data & Analytical Profiling

To ensure batch-to-batch consistency, rely on the following physicochemical parameters and analytical conditions.

Table 1: Impurity Partitioning Profile

Impurity ClassExamplePrimary Removal MechanismExpected Clearance
Polyanilines Oxidative oligomersActivated carbon adsorption ( π−π stacking)> 99%
Inorganic Salts NaCl, Na₂SO₄Cold water wash / Cation exchange resin95 - 99%
Regiomers 4-amino-X-ethyl isomersFractional isoelectric crystallization85 - 90%
Unreacted Amines 4-EthylanilineEthanol wash (lipophilic partitioning)> 98%

Table 2: HPLC Analytical Conditions for Isomer Resolution Note: Standard reverse-phase (RP) columns struggle to retain highly polar sulfonic acids. Mixed-mode chromatography is required[3].

ParameterSpecification
Column Mixed-mode RP/Anion-Exchange (e.g., Primesep 100 or Newcrom A), 150 x 4.6 mm
Mobile Phase Acetonitrile / Water / Phosphoric Acid (or Formic Acid for MS compatibility)
Elution Profile Isocratic or shallow gradient (optimized for polar process impurities)
Detection UV at 210 nm and 254 nm
Flow Rate 1.0 mL/min

References

  • [4] The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Digital Commons @ NJIT. Available at:

  • [2] 2-Aminobenzenesulfonic acid | CAS 88-21-1. Veeprho. Available at:

  • [3] 4-Aminobenzenesulfonic acid. SIELC Technologies. Available at:

  • [5] US5189206A - Process for the preparation of aminobenzenesulfonic acids. Google Patents. Available at:

  • [6] US3496224A - Purification of sulfonic acids. Google Patents. Available at:

  • SULFANILIC ACID. Ataman Kimya. Available at:

  • [1] Sulfanilic acid. Wikipedia. Available at:

Sources

Optimization

Optimizing reaction temperature for 2-Amino-5-ethylbenzenesulfonic acid diazotization

Focus: Temperature Optimization for 2-Amino-5-ethylbenzenesulfonic Acid Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, troubleshooting protocols, and validated methodologie...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Temperature Optimization for 2-Amino-5-ethylbenzenesulfonic Acid

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, troubleshooting protocols, and validated methodologies for the diazotization of 2-Amino-5-ethylbenzenesulfonic acid. Because this substrate features both an electron-donating ethyl group and an electron-withdrawing sulfonic acid group, it exhibits unique solubility constraints and thermal stability profiles during diazonium salt formation.

Below, you will find a logical breakdown of the workflow, mechanistic FAQs, and a self-validating experimental protocol designed to ensure high-yield synthesis.

Workflow Visualization

Diazotization A 2-Amino-5-ethylbenzenesulfonic acid (Zwitterion) B Alkaline Dissolution (NaOH, pH > 9) A->B Solubilization C Acidic Reprecipitation (HCl, pH < 1.5) B->C Fine dispersion D Cooling Phase (0-5 °C) C->D Thermal control E NaNO2 Addition (Dropwise, T < 5 °C) D->E Nitrous acid generation F Diazonium Inner Salt (Target Intermediate) E->F Optimal (0-5 °C) G Thermal Decomposition (Phenol + N2 Gas) E->G Elevated Temp (> 10 °C) H Crystallization / Stalled Reaction (Unreacted Amine) E->H Sub-zero Temp (< 0 °C)

Workflow and temperature-dependent pathways for 2-Amino-5-ethylbenzenesulfonic acid diazotization.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is the 0–5 °C temperature window universally mandated for this reaction? A1: The primary amine reacts with nitrous acid (generated in situ) to form a diazonium salt. The diazonium group (-N₂⁺) is an exceptional leaving group. At temperatures above 5 °C, the thermal energy overcomes the activation barrier, causing the diazonium salt to[1]. This cation immediately reacts with the aqueous solvent to [2]. Maintaining the temperature strictly between 0–5 °C ensures the kinetic stability of the diazonium inner salt[3].

Q2: How does the sulfonic acid group dictate our temperature and solubility strategy? A2: 2-Amino-5-ethylbenzenesulfonic acid naturally exists as a zwitterion (inner salt), making it poorly soluble in cold, highly acidic aqueous environments. If the temperature drops below 0 °C, the amine may precipitate out of solution as large crystals, drastically reducing the surface area and stalling the reaction. To mitigate this causality, we employ an "indirect diazotization" method: the amine is first dissolved as a sodium salt in alkaline water, then just prior to cooling[4].

Q3: Can I bypass the 0–5 °C requirement if I use continuous flow chemistry? A3: Yes. In continuous flow reactors, the rapid mixing and extremely short residence times (often <2.5 minutes) allow[5]. Because the diazonium intermediate is consumed immediately in a subsequent continuous coupling step, the thermal degradation pathway is kinetically outcompeted.

Section 2: Troubleshooting Guide

Issue: Heavy foaming and formation of a dark, oily mixture.

  • Cause: The reaction temperature exceeded the 5 °C threshold. The foaming is nitrogen gas evolution, and the dark oil is the resulting phenol derivative[6].

  • Solution: Ensure the reaction vessel is fully submerged in an ice-salt bath. Add the sodium nitrite (NaNO₂) solution dropwise to strictly control the exothermic diazotization process, pausing addition if the internal temperature reaches 4 °C[6].

Issue: Yellowish precipitates forming during the reaction.

  • Cause: Formation of diazoamino compounds. This occurs when there is insufficient mineral acid, allowing unreacted 2-amino-5-ethylbenzenesulfonic acid to act as a nucleophile and[6].

  • Solution: Maintain a highly acidic environment (pH < 1.5). A standard protocol requires at least 2.5 to 3.0 molar equivalents of HCl per mole of amine to ensure complete protonation of the unreacted amine[6].

Issue: Incomplete conversion despite adding stoichiometric NaNO₂.

  • Cause: Poor solubility of the sulfonic acid at low temperatures, or loss of nitrous acid as NO/NO₂ gases.

  • Solution: Ensure vigorous mechanical stirring to maintain the fine dispersion of the sulfonic acid. Verify the endpoint by ; a blue-black color indicates a slight excess of nitrous acid, confirming complete conversion[6].

Section 3: Quantitative Data & Temperature Effects

The following table summarizes the causal relationship between temperature ranges and the physicochemical state of the diazotization reaction.

Temperature RangeReaction KineticsDiazonium StabilityPrimary Outcome / Yield Impact
< 0 °C SluggishHighly StableLow yield due to substrate crystallization and stalled kinetics[1].
0 – 5 °C OptimalStableHigh yield of target diazonium inner salt[3].
10 – 15 °C AcceleratedMarginally StableModerate yield; onset of thermal decomposition[7].
> 15 °C RapidUnstableSevere yield loss; phenol formation and N₂ evolution[2].
Section 4: Validated Experimental Protocol

Self-Validating Workflow for the Diazotization of 2-Amino-5-ethylbenzenesulfonic Acid

Step 1: Solubilization and Dispersion

  • Suspend 0.1 mol of 2-Amino-5-ethylbenzenesulfonic acid in 150 mL of distilled water.

  • Add 10% NaOH dropwise under continuous stirring until the solid completely dissolves (pH ~9), forming the soluble sodium sulfonate salt.

  • Rapidly add 0.25 mol of concentrated HCl (approx. 25 mL of 37% HCl) under vigorous mechanical stirring to precipitate the amine as a fine, highly reactive suspension[4].

Step 2: Thermal Equilibration

  • Submerge the reaction flask in an ice-salt bath.

  • Monitor the internal temperature using a calibrated thermocouple until it stabilizes strictly between 0 °C and 5 °C[3].

Step 3: Nitrous Acid Generation and Diazotization

  • Prepare a solution of 0.105 mol of Sodium Nitrite (NaNO₂) in 30 mL of cold distilled water.

  • Add the NaNO₂ solution dropwise to the amine suspension over 30 to 45 minutes.

  • Critical Control: Adjust the addition rate to ensure the internal temperature never exceeds 5 °C[6].

Step 4: Endpoint Verification (Self-Validation)

  • Stir the mixture for an additional 15 minutes at 0–5 °C.

  • Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating the complete consumption of the amine[6].

  • Quench the excess nitrous acid by adding small portions of sulfamic acid until the starch-iodide test is negative. Note: The resulting diazonium solution must be used immediately for subsequent azo coupling to prevent degradation[8].

References
  • ACS Publications. "Green and Low-Cost Synthesis of Thermally Stable Cation-Exchange Resin-Supported Diazonium Salt". URL:[Link]

  • Google Patents. "EP0202906B1 - Process for producing azo lake pigments".
  • Semantic Scholar. "Diazo-Coupling: A Facile Mean for the Spectrophotometric Determination of Rasagiline Hemitartrate". URL:[Link]

  • MDPI. "Exploring Flow Procedures for Diazonium Formation". URL:[Link]

  • Stack Exchange. "Why should the temperature be maintained at 0–5 °C in a diazotisation?". URL:[Link]

  • Quora. "In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed?". URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 2-Amino-5-ethylbenzenesulfonic Acid

Welcome to the Technical Support and Troubleshooting Center for 2-Amino-5-ethylbenzenesulfonic acid . This highly functionalized aniline derivative is a critical building block in pharmaceutical synthesis and dye chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 2-Amino-5-ethylbenzenesulfonic acid . This highly functionalized aniline derivative is a critical building block in pharmaceutical synthesis and dye chemistry. However, its unprotected amino group makes it notoriously susceptible to oxidative degradation. This guide provides researchers with field-proven, self-validating methodologies to prevent oxidation, ensure lot-to-lot consistency, and rescue degraded samples.

The Causality of Degradation: Mechanistic Insights

To effectively store 2-Amino-5-ethylbenzenesulfonic acid, one must understand the causality of its degradation. The molecule features an electron-rich amino group (-NH 2​ ) that is highly susceptible to electrophilic attack by molecular oxygen[1].

Structurally, the ethyl group is located at position 5, which is exactly para to the amino group (position 2). Because this para position is blocked, the standard para-directed radical coupling—a common polymerization route for anilines—is sterically hindered. Consequently, when exposed to oxygen, light, or transition metals, the oxidation is forced down an alternative kinetic pathway. The molecule forms an aniline radical cation that rapidly degrades into highly colored ortho-quinone-imines or ortho-coupled azo/azoxy polymers[1][2]. This manifests visually as a shift from a pure white powder to a yellow, brown, or dark purple resinous mass.

OxidationPathway A 2-Amino-5-ethylbenzenesulfonic acid (Colorless/White) B Aniline Radical Cation (Reactive Intermediate) A->B O2 / UV Light / Metals C ortho-Quinone-imine Derivatives (Yellow/Brown) B->C Further Oxidation D ortho-Coupled Azo Polymers (Dark Resinous Mass) B->D Radical Coupling

Mechanistic pathway of 2-Amino-5-ethylbenzenesulfonic acid oxidation into colored impurities.

Diagnostic FAQs: Troubleshooting Common Issues

Q1: My solid sample has turned from a white powder to a dark brown resin. Can I still use it in my coupling reaction? A1: No. The brown discoloration indicates extensive oxidative polymerization[1]. Because the degradation products (quinone-imines) are highly electrophilic, using this degraded batch will introduce massive stoichiometric errors and byproduct interference in downstream assays. You must purify the sample prior to use.

Q2: I froze my aqueous stock solution at -20°C to preserve it, but it degraded and turned yellow faster than the batch I left at room temperature. Why? A2: Counterintuitively, freezing aqueous solutions of aniline derivatives can actually activate and accelerate photooxidation[3]. As the water freezes into a crystalline lattice, the aniline derivative is excluded from the ice and highly concentrated in a quasi-liquid layer on the surface of the ice grains. If exposed to ambient light during this phase, this extreme local concentration drastically increases the rate of bimolecular radical coupling[3]. Aqueous stocks must be stored in absolute darkness (amber vials) at -80°C, or ideally, kept as a dry powder until immediately before use[4].

Q3: How do I prepare my reaction solvents to prevent oxidation during complexation? A3: Dissolved oxygen is the primary initiator of the radical cascade. Solvents must be thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) for at least 15–20 minutes prior to introducing the compound[2]. Furthermore, because aniline oxidation is highly pH-dependent, ensure your solvent system is properly buffered[2].

Quantitative Data: Storage & Stability Matrix

To eliminate guesswork, adhere to the following empirically validated storage conditions.

Storage StateTemperatureAtmosphereLight ExposureExpected Shelf LifeOxidation Risk
Solid Powder25°C (Room Temp)AirAmbient Light< 2 WeeksCritical
Solid Powder2°C to 8°CAirDark (Amber)1 to 3 MonthsModerate
Solid Powder-20°CArgon / N 2​ Dark (Amber)> 12 MonthsLow
Aqueous Solution-20°CAirAmbient Light< 1 Week (Ice-catalyzed)Critical
Aqueous Solution-80°CArgon / N 2​ Dark (Amber)Up to 6 MonthsLow[4]
Self-Validating Methodologies

StorageWorkflow S1 1. Purify Sample (Remove existing radicals) S2 2. Amber Glass Vial (Block UV/Vis Light) S1->S2 S3 3. Argon/N2 Purge (Displace Oxygen) S2->S3 S4 4. PTFE-lined Cap (Prevent Air Ingress) S3->S4 S5 5. Store at -20°C (Reduce Kinetic Energy) S4->S5

Step-by-step inert storage workflow to prevent auto-oxidation of aniline derivatives.

Protocol A: Preparation and Storage of Degassed Stock Solutions

Objective: Create a stable, oxidation-free liquid stock for long-term use.

  • Solvent Degassing: Transfer your desired solvent (e.g., water or methanol) into a Schlenk flask. Submerge a sparging needle and bubble ultra-pure Argon through the solvent for 20 minutes[2].

    • Self-Validating Checkpoint: Measure the solvent using a dissolved oxygen (DO) probe. A reading of <0.5 ppm DO validates that the solvent is successfully deoxygenated.

  • Inert Dissolution: Under a positive pressure of Argon, add the 2-Amino-5-ethylbenzenesulfonic acid powder to the solvent. Stir until completely dissolved.

  • Aliquoting: Transfer the solution into pre-dried, amber glass vials[1]. Amber glass is mandatory to block the UV wavelengths that trigger the cleavage of the N-H bond.

  • Headspace Purging: Gently blow a stream of Argon over the headspace of each vial for 10 seconds to displace ambient air, then immediately seal with a PTFE-lined septum cap[1].

  • Cryogenic Storage: Transfer the vials immediately to a -80°C freezer. At this temperature, the kinetic energy is too low for radical propagation, yielding a validated shelf life of 6 months[4].

Protocol B: Rescuing an Oxidized Solid Sample

Objective: Remove quinone-imine and azo polymer impurities from a degraded batch.

  • Dissolution: Dissolve the discolored (yellow/brown) powder in a minimal volume of deionized water. The sulfonic acid group ensures high aqueous solubility.

  • Activated Carbon Filtration: Add 10% (w/w) activated charcoal to the solution. Stir at 40°C for 30 minutes. The highly conjugated, high-molecular-weight oxidation products will selectively adsorb to the porous carbon matrix.

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the carbon.

    • Self-Validating Checkpoint: Analyze the filtrate via UV-Vis spectroscopy. A flat baseline between 350–450 nm validates the complete removal of colored quinone-imine impurities. The solution must be visually colorless.

  • Recrystallization: Concentrate the filtrate under reduced pressure, then induce crystallization by slowly adding cold ethanol.

  • Inert Drying: Filter the purified white crystals and dry them in a vacuum desiccator in the dark. Once dry, immediately proceed to the inert storage workflow outlined in the diagram above.

References
  • Corrochano, P., Nachtigallová, D., & Klán, P. Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology - ACS Publications. Available at: [Link]

Sources

Optimization

Minimizing side reactions in 2-Amino-5-ethylbenzenesulfonic acid sulfonation

Welcome to the Technical Support Center for the synthesis and optimization of 2-Amino-5-ethylbenzenesulfonic acid. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-Amino-5-ethylbenzenesulfonic acid. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the fundamental mechanistic causality behind common synthetic failures—specifically isomeric impurities, oxidative degradation, and over-sulfonation—and provide field-proven, self-validating protocols to ensure high-yield, high-purity production.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my reaction yielding high levels of meta-sulfonated isomers instead of the target ortho-sulfonated product? The Causality: This is a classic regiochemistry failure caused by using direct liquid-phase sulfonation with fuming sulfuric acid (oleum). In strongly acidic media, the amine group of 4-ethylaniline is protonated to form an anilinium ion (–NH₃⁺). This cationic group is strongly electron-withdrawing and meta-directing. Because the para position is blocked by the ethyl group, direct electrophilic aromatic substitution forces the incoming sulfonic acid group into the meta position relative to the amine[1]. The Solution: You must abandon direct oleum sulfonation and utilize the "baking process" (sulfamate rearrangement). By reacting 4-ethylaniline with concentrated H₂SO₄ to form a solid sulfate salt, and subsequently heating it to 180–200 °C, the reaction proceeds via an N-sulfonated intermediate (phenylsulfamic acid). This intermediate undergoes a thermally driven rearrangement strictly to the ortho position, yielding the desired 2-amino-5-ethylbenzenesulfonic acid[1][2].

Q2: My final product is severely discolored (dark purple/black) and contains insoluble tar. How can I prevent this thermal degradation? The Causality: Aniline derivatives are highly susceptible to thermal oxidation. During the traditional dry baking phase at 200 °C, exposure to atmospheric oxygen, combined with localized superheating and trace iron catalysis from reactor walls, triggers oxidative polymerization resulting in dark color bodies and tar[3]. The Solution: Transition to an Azeotropic Solvent Baking Process . By suspending the anilinium salt in an inert, high-boiling solvent like 1,2-dichlorobenzene or 1,2,4-trichlorobenzene, you exclude oxygen, ensure uniform heat transfer (preventing localized superheating), and allow for the azeotropic removal of water at lower effective temperatures[4].

Q3: LC-MS analysis of my crude product shows a significant fraction of disulfonated byproducts. What drives this over-reaction? The Causality: Disulfonation is driven by an excess of the sulfonating agent and prolonged exposure to peak thermal conditions. If the molar ratio of H₂SO₄ to 4-ethylaniline exceeds 1.05, or if oleum is mistakenly used, the free SO₃ aggressively drives secondary sulfonation on the activated aromatic ring[5]. The Solution: Strictly control the stoichiometry to a 1:1.02 molar ratio using 96–98% sulfuric acid. The slight 0.02 excess compensates for minor volatilization but is insufficient to drive disulfonation[1].

Q4: The reaction stalls, leaving high amounts of unreacted 4-ethylaniline and intermediate salt. How do I drive the rearrangement to completion? The Causality: The conversion of the anilinium sulfate salt to the sulfamic acid intermediate is a dehydration reaction. According to Le Chatelier's principle, if the water of reaction is not continuously and efficiently removed from the system, the equilibrium is pushed backward, stalling the rearrangement[3][4]. The Solution: Ensure vigorous continuous removal of water using a Dean-Stark apparatus during the solvent reflux phase. The reaction is only complete when the theoretical stoichiometric volume of water has been physically collected.

Part 2: Pathway Visualization

G A 4-Ethylaniline + H2SO4 B 4-Ethylanilinium Hydrogen Sulfate A->B Equimolar mixing (< 100°C) S1 Meta-Isomers (Wrong Regiochemistry) A->S1 Direct Oleum Sulfonation C 4-Ethylphenylsulfamic Acid (Intermediate) B->C Dehydration Phase (-H2O, 160°C) S3 Oxidation / Tar (Thermal Degradation) B->S3 O2 Exposure / Excess Heat D 2-Amino-5-ethylbenzenesulfonic Acid (Target Product) C->D Thermal Rearrangement (180-200°C) S2 Disulfonated Byproducts (Over-reaction) D->S2 Excess H2SO4

Reaction pathway and side-reaction branching in 4-ethylaniline sulfonation.

Part 3: Quantitative Process Optimization

The following table summarizes the critical parameters required to minimize side reactions, comparing the traditional dry baking method against the optimized azeotropic solvent process.

ParameterTraditional Dry BakingAzeotropic Solvent ProcessMechanistic Impact
H₂SO₄ Stoichiometry 1.05 - 1.10 eq1.00 - 1.02 eqExcess acid in dry baking drives disulfonation; solvent allows precise 1:1 ratio.
Operating Temperature 190 - 220 °C170 - 180 °CLower temperature in solvent prevents oxidative tar formation and degradation.
Water Removal Open venting / VacuumDean-Stark TrapContinuous azeotropic removal strictly drives the dehydration equilibrium forward.
Isomeric Purity 85 - 90%> 98%Uniform heating in solvent prevents localized meta-directing direct sulfonation.

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Azeotropic Baking Process for 2-Amino-5-ethylbenzenesulfonic Acid

This protocol utilizes a self-validating feedback loop based on stoichiometric water collection to ensure reaction completion without over-baking.

Step 1: Salt Formation (Exothermic)

  • Charge a dry, nitrogen-purged reactor with 1.0 molar equivalent of 4-ethylaniline and 5 volumes of 1,2,4-trichlorobenzene (inert solvent).

  • Under vigorous stirring, add 1.02 molar equivalents of 98% concentrated sulfuric acid dropwise. Maintain the internal temperature below 100 °C using an external ice bath.

  • Validation Check: A thick, white suspension of 4-ethylanilinium hydrogen sulfate must form. If the suspension is dark, oxygen has infiltrated the system; abort and re-purge with N₂.

Step 2: Dehydration (N-Sulfonation)

  • Equip the reactor with a Dean-Stark trap and a reflux condenser.

  • Gradually heat the suspension to 160 °C. At this temperature, the salt begins to dehydrate into the 4-ethylphenylsulfamic acid intermediate.

  • Validation Check: Monitor the Dean-Stark trap. The reaction must not be pushed to higher temperatures until exactly 1.0 molar equivalent of water is collected. Premature heating will cause hydrolysis of the intermediate.

Step 3: Thermal Rearrangement

  • Once water collection ceases at 160 °C, increase the internal temperature to 180 °C (reflux of the solvent mixture).

  • Maintain reflux for 4 to 6 hours to allow the sulfamate group to migrate to the ortho position.

  • Validation Check: Pull a 1 mL aliquot, quench in dilute NaOH, and analyze via HPLC. The intermediate sulfamic acid peak must be <1% relative to the product peak.

Step 4: Isolation

  • Cool the reaction mixture to 90 °C. Add 3 volumes of deionized water and neutralize the mixture to pH 7.5 using 50% aqueous NaOH.

  • Separate the phases while hot. Discard the lower organic phase (trichlorobenzene) for recycling.

  • Acidify the aqueous phase with HCl to pH 1.5. The target 2-amino-5-ethylbenzenesulfonic acid will precipitate as a highly pure, white crystalline solid.

  • Filter, wash with cold water, and dry under vacuum at 105 °C.

Sources

Troubleshooting

Recrystallization techniques for purifying 2-Amino-5-ethylbenzenesulfonic acid

Technical Support Center: Troubleshooting & Purification Workflows for 2-Amino-5-ethylbenzenesulfonic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Purification Workflows for 2-Amino-5-ethylbenzenesulfonic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in mastering the purification of 2-Amino-5-ethylbenzenesulfonic acid (2-A-5-EBSA).

This compound is a critical intermediate in the synthesis of azo lake pigments, reactive dyes, and pharmaceutical derivatives[1]. However, due to its zwitterionic nature, it presents unique solubility challenges that render standard organic solvent recrystallization ineffective. This guide provides a self-validating, causality-driven protocol based on isoelectric precipitation, alongside targeted troubleshooting for common experimental failures.

I. Physicochemical Data & Solubility Profile

To successfully purify 2-A-5-EBSA, one must exploit its pH-dependent solubility. Like other aminobenzenesulfonic acids, it exists as an inner salt (zwitterion) at neutral pH, creating a highly stable, tightly packed crystal lattice driven by strong intermolecular electrostatic forces and hydrogen bonding[2].

Table 1: Quantitative Solubility & Speciation Profile of 2-A-5-EBSA

ParameterAcidic Environment (pH 1.0 - 2.0)Neutral Environment (pH ~7.0)Alkaline Environment (pH 8.5 - 10.0)
Dominant Species Zwitterion / Cationic amineZwitterion (Inner Salt)Sodium Sulfonate Salt (Anionic)
Aqueous Solubility (20°C) Very Low (< 2 g/L)Low (~ 10 g/L)Very High (> 150 g/L)
Aqueous Solubility (80°C) Low (~ 15 g/L)Moderate (~ 40 g/L)Complete Dissolution
Lattice State Highly associatedHighly associatedDissociated (Ion-dipole interactions)
Purification Role Precipitation Phase: Forces the compound out of solution for isolation.Washing Phase: Prevents product loss during filter cake washing.Dissolution Phase: Allows for carbon treatment and filtration of insoluble impurities.

II. The Acid-Base Recrystallization Workflow

Because direct hot-water recrystallization results in massive yield losses due to flat solubility curves[3], the industry standard relies on an acid-base "isoelectric focusing" methodology.

G Start Crude 2-A-5-EBSA (Zwitterion, Insoluble) Base Alkaline Dissolution Add Na2CO3 (pH 8-9) Start->Base Deprotonates sulfonic acid Charcoal Decolorization Activated Carbon at 80°C Base->Charcoal Forms soluble Sodium Salt Filter Hot Filtration Remove Impurities Charcoal->Filter Adsorbs oxidation products Acid Acidification Add HCl to pH 1.5 Filter->Acid Yields clear filtrate Cryst Crystallization Cool to 0-5°C Acid->Cryst Reprotonates to zwitterion Pure Pure 2-A-5-EBSA (White Crystals) Cryst->Pure Vacuum filtration

Figure 1: Logical workflow for the acid-base purification of 2-Amino-5-ethylbenzenesulfonic acid.

Step-by-Step Self-Validating Protocol

This protocol ensures that each step provides visual or chemical feedback to validate success before proceeding.

  • Suspension & Alkalinization: Suspend 50.0 g of crude 2-A-5-EBSA in 200 mL of distilled water. Slowly add solid Sodium Carbonate ( Na2​CO3​ ) in small portions under continuous stirring until the pH reaches 8.5–9.0.

    • Causality: The base deprotonates the sulfonic acid group, breaking the zwitterionic lattice and converting the compound into a highly water-soluble sodium sulfonate salt[4].

    • Validation: The opaque suspension will transition into a dark, transparent solution. Effervescence ( CO2​ release) will cease when the acid is fully neutralized.

  • Thermal Decolorization: Add 2.5 g (5% w/w) of activated charcoal to the solution. Heat the mixture to 80°C and maintain for 15 minutes.

    • Causality: High temperatures reduce solvent viscosity, allowing the porous charcoal to efficiently trap high-molecular-weight polymeric impurities (such as aniline blacks) formed via oxidative degradation of the amine[4].

  • Clarification (Hot Filtration): Rapidly filter the hot mixture through a pad of Celite (diatomaceous earth) using a pre-warmed Buchner funnel.

    • Validation: The resulting filtrate must be completely clear and pale yellow. If it retains a deep purple or brown hue, repeat Step 2.

  • Isoelectric Precipitation: Transfer the clear filtrate to a beaker equipped with an overhead stirrer. While maintaining the temperature at 40-50°C, add concentrated Hydrochloric Acid (37% HCl) dropwise until the pH reaches 1.5–2.0.

    • Causality: The strong mineral acid reprotonates the sulfonate group, forcing the molecule back into its zwitterionic state. Performing this at 40-50°C prevents the compound from "oiling out" and promotes the nucleation of highly ordered, pure crystals[3].

  • Isolation & Desiccation: Allow the slurry to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 1 hour to maximize crystal yield. Isolate via vacuum filtration, wash the filter cake with 30 mL of ice-cold water followed by 20 mL of cold ethanol, and dry under a vacuum at 60°C.

III. Troubleshooting & FAQs

Q1: My recrystallized 2-A-5-EBSA retains a persistent purple/grey discoloration. How can I remove this? A: This discoloration is a hallmark of trace oxidative polymerization of the primary amine group, a common issue in aminobenzenesulfonic acids[4]. Troubleshooting: Ensure complete dissolution in the alkaline phase before adding activated charcoal. If the compound is not fully dissolved, the charcoal cannot access the impurities trapped within the crude matrix. Furthermore, do not boil the solution excessively (>90°C) prior to filtration, as high heat in the presence of atmospheric oxygen can induce further oxidation.

Q2: I attempted a direct hot water recrystallization, but my yield was extremely low (<30%). Why did this happen? A: Aminobenzenesulfonic acids have notoriously flat solubility curves in water due to their strong intermolecular hydrogen bonding[3]. Even at 100°C, the zwitterion remains relatively insoluble, requiring massive volumes of water to dissolve. When you cool the solution, a significant portion remains dissolved, destroying your yield. You must use the acid-base precipitation method (detailed above) to artificially manipulate the solubility via pH.

Q3: During the acidification step (Step 4), my product "oiled out" as a sticky mass instead of forming distinct crystals. How do I fix this? A: "Oiling out" occurs when a compound precipitates at a temperature above its melting point in that specific solvent mixture, or when a rapid pH crash forces the compound out of solution faster than it can form an ordered crystal lattice. Troubleshooting: You added the HCl too quickly while the solution was too cold. To rescue the batch, reheat the mixture to 70°C until the oil redissolves, then allow it to cool very slowly with vigorous mechanical stirring. In the future, ensure the HCl is added dropwise at 40-50°C to allow proper nucleation.

Q4: Can I use organic solvents like Ethyl Acetate or Hexane to purify this compound? A: No. Because 2-A-5-EBSA contains both a basic amino group and an acidic sulfonic acid group, it exists as a highly polar inner salt. It is completely insoluble in non-polar and moderately polar organic solvents. Any purification must be done in aqueous media or highly polar protic solvents (like aqueous ethanol mixtures)[2].

IV. References

  • US4767844A - Azo lake pigments - Google Patents Source: Google Patents URL:

  • CN103613520A - Preparation method for 4-aminobenzenesulfonic acid Source: Google Patents URL:

  • Sulfanilic Acid - Powered by XMB 1.9.11 Source: Sciencemadness Discussion Board URL:

  • An In-depth Technical Guide to the Synthesis and Purification of Reactive Red 76 Source: BenchChem URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Amino-5-ethylbenzenesulfonic Acid vs. 2-Amino-5-methylbenzenesulfonic Acid

As a Senior Application Scientist, I frequently evaluate the subtle structural nuances that dictate the performance of aromatic intermediates in synthetic chemistry. The choice between a methyl and an ethyl substituent a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the subtle structural nuances that dictate the performance of aromatic intermediates in synthetic chemistry. The choice between a methyl and an ethyl substituent at the 5-position of an ortho-sulfonated aniline might appear trivial on paper, but it fundamentally alters the thermodynamics of azo coupling and the physical properties of the resulting compounds.

This guide provides an objective, data-driven comparison of 2-Amino-5-ethylbenzenesulfonic acid and 2-Amino-5-methylbenzenesulfonic acid , detailing their mechanistic reactivity profiles, comparative physical data, and standardized experimental workflows.

Mechanistic Reactivity Profiling

Both molecules are critical building blocks in the synthesis of monoazo laked pigments and pharmaceutical intermediates[1][2]. Their reactivity is governed by the interplay between the nucleophilic amine (-NH₂), the electron-withdrawing sulfonic acid (-SO₃H), and the alkyl substituent at the 5-position.

Electronic Effects: Hyperconjugation vs. Inductive Donation

The primary mechanistic divergence between these two substrates lies in how the alkyl group donates electron density to the aromatic ring:

  • Methyl Group (2-Amino-5-methylbenzenesulfonic acid): The methyl group possesses three α-hydrogens, allowing for strong electron donation via hyperconjugation (+H effect). This makes the aromatic ring slightly more electron-rich, stabilizing the transition state during electrophilic aromatic substitution and slightly increasing the nucleophilicity of the amine[3].

  • Ethyl Group (2-Amino-5-ethylbenzenesulfonic acid): The ethyl group has only two α-hydrogens, reducing its hyperconjugative potential. However, it exerts a slightly stronger inductive electron-donating effect (+I). Overall, the methyl derivative is marginally more reactive in standard diazotization kinetics due to superior resonance stabilization.

Zwitterionic Thermodynamics and Solubility

In aqueous environments, both molecules exist predominantly as zwitterions (internal salts between the acidic -SO₃H and basic -NH₂). The pKa of the amine in the methyl derivative is experimentally established at 3.28, causing it to behave as a weak acid in solution[4]. The ethyl derivative shares a nearly identical pKa but exhibits lower aqueous solubility due to the increased lipophilicity and larger van der Waals volume of the ethyl chain.

Steric Hindrance in Pigment Laking

While the primary amine is sterically unhindered in both molecules, the bulkier ethyl group influences the planar conformation of the final azo dye. During the laking process (precipitation with Ca²⁺ or Ba²⁺ salts), the ethyl group alters the crystal lattice packing. This structural shift can lead to a darker hue, reduced vividness, and variations in water resistance compared to the classic vivid bluish-red of the methyl derivative (widely known as Pigment Red 57:1)[1].

Comparative Data Presentation

The following table summarizes the quantitative physical and electronic properties of both intermediates to aid in substrate selection.

Property2-Amino-5-methylbenzenesulfonic acid2-Amino-5-ethylbenzenesulfonic acid
Common Synonyms 4B Acid, 4-Aminotoluene-3-sulfonic acid5-Ethyl-2-aminobenzenesulfonic acid
CAS Number 88-44-8[3]58443-51-9[1]
Molecular Formula C₇H₉NO₃SC₈H₁₁NO₃S
Molecular Weight 187.21 g/mol [3]201.24 g/mol
Amine pKa 3.28[4]~3.30 (Estimated)
Aqueous Solubility 6.0 g/L (at 20 °C)[4]< 5.0 g/L (Estimated via lipophilicity)
Electronic Profile Stronger +H (Hyperconjugation)Stronger +I (Inductive), Weaker +H
Primary Application Synthesis of Pigment Red 57:1[2][4]Custom Azo Lake Pigments (Hue shifting)[1]

Experimental Protocols: Diazotization and Azo Coupling

To ensure reproducibility, the following protocol is designed as a self-validating system. Visual cues are embedded within the steps to confirm the success of each mechanistic phase. This workflow is applicable to both the methyl and ethyl derivatives[2].

Step 1: Alkaline Dissolution
  • Procedure: Suspend 10.0 g of the chosen amino-alkylbenzenesulfonic acid in 100 mL of deionized water. Slowly add 0.5 M KOH or NaOH until the pH exceeds 9.0.

  • Causality: The zwitterionic network is highly insoluble. Adding a strong base deprotonates the sulfonic acid, breaking the ionic lattice and driving the molecule into a homogeneous aqueous solution, which is strictly required for uniform reaction kinetics[2].

  • Validation: The opaque suspension will transition into a clear, brown-tinted homogeneous solution.

Step 2: Diazotization
  • Procedure: Cool the alkaline solution to 0–5 °C using an ice bath. Add a 20 wt% aqueous solution of Sodium Nitrite (NaNO₂; 1.05 molar equivalents). Next, add concentrated HCl (10M) dropwise over 1 hour while maintaining the internal temperature strictly below 5 °C[2].

  • Causality: Dropwise addition of HCl controls the highly exothermic nitrosation reaction. Maintaining the temperature below 5 °C is critical; at higher temperatures, the highly unstable diazonium salt will rapidly decompose into a phenol, evolving nitrogen gas[2].

  • Validation: The formation of a pale brown/yellowish suspension indicates the successful precipitation of the diazonium salt intermediate.

Step 3: Azo Coupling
  • Procedure: In a separate 500 mL vessel, dissolve the coupling component (e.g., 3-hydroxy-2-naphthoic acid, BONA) in an aqueous KOH solution to achieve a pH of 10. Slowly transfer the cold diazonium suspension into this basic coupler solution under vigorous stirring[1][2].

  • Causality: BONA must be deprotonated to its phenoxide form. The negative charge activates the naphthyl ring, making it sufficiently nucleophilic to undergo electrophilic aromatic substitution by the diazonium cation[2].

  • Validation: An instantaneous reaction occurs, yielding a deep red, fully soluble monoazo dye.

Step 4: Laking (Pigment Precipitation)
  • Procedure: Ensure the dye solution pH is >9.0. Introduce a 0.5 M solution of Calcium Chloride (CaCl₂) dropwise under vigorous mechanical stirring[2].

  • Causality: The Ca²⁺ ions coordinate with the sulfonic and carboxylic acid moieties of the monoazo dye, neutralizing the charge and forming a highly insoluble, crystalline coordination complex (the lake pigment)[1].

  • Validation: Immediate precipitation of a vibrant red solid confirms the formation of the laked pigment.

Workflow Visualization

G A 2-Amino-5-alkylbenzenesulfonic acid (Methyl or Ethyl) B Alkaline Dissolution (KOH/NaOH, pH > 9) A->B C Diazotization (NaNO2 + HCl, 0-5°C) B->C Cool & Add Nitrite D Diazonium Salt Intermediate C->D Add HCl Dropwise E Azo Coupling (BONA, pH 9-10) D->E Transfer to Coupler F Soluble Monoazo Dye E->F Instant Reaction G Laking Process (CaCl2 addition) F->G Adjust pH > 9 H Precipitated Laked Pigment (e.g., Pigment Red 57:1) G->H Vigorous Stirring

Standardized workflow for the diazotization and coupling of ortho-sulfonated aniline derivatives.

References

  • CymitQuimica. "2-Amino-5-methylbenzenesulfonic acid". cymitquimica.com.
  • Google Patents. "US4767844A - Azo lake pigments". google.com.
  • OECD. "4-AMINOTOLUENE-3-SULFONIC ACID CAS N°: 88-44-8". oecd.org.
  • Patsnap. "Nanosized particles of monoazo laked pigment with tunable properties". patsnap.com.

Sources

Comparative

Comparative UV-Vis Spectroscopic Analysis of 2-Amino-5-ethylbenzenesulfonic Acid Isomers

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Analytical Challenge In the development of sulfonamide-...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Analytical Challenge

In the development of sulfonamide-based pharmaceuticals and advanced azo dyes, 2-Amino-5-ethylbenzenesulfonic acid (CAS 58443-51-9) serves as a critical structural scaffold. However, synthesizing this compound often yields a mixture of positional isomers, such as 4-amino-3-ethylbenzenesulfonic acid or 3-amino-5-ethylbenzenesulfonic acid. Differentiating these isomers is paramount for quality control, as the relative positions of the functional groups drastically alter the molecule's reactivity and biological efficacy.

Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, highly sensitive, and non-destructive method to distinguish these isomers. By analyzing how the positional relationship between the electron-donating amino group ( −NH2​ ) and the electron-withdrawing sulfonic acid group ( −SO3​H ) affects π→π∗ transitions, researchers can accurately profile isomer purity.

Theoretical Framework: Causality Behind Spectral Shifts

To understand the UV-Vis spectra of these isomers, we must evaluate the chromophore system. The parent benzene ring is modified by three distinct auxochromes:

  • Sulfonic Acid ( −SO3​H ): An electron-withdrawing group exerting negative inductive (-I) and negative mesomeric (-M) effects.

  • Amino Group ( −NH2​ ): A strong electron-donating group exerting positive mesomeric (+M) effects.

  • Ethyl Group ( −CH2​CH3​ ): A weak electron-donating group contributing via hyperconjugation (+I).

The spectral signature of each isomer is dictated by the steric hindrance and resonance alignment between these groups.

  • The Ortho Effect (2-Amino Isomers): In 2-amino-5-ethylbenzenesulfonic acid, the amino and sulfonic acid groups are adjacent (ortho). The bulky −SO3​H group forces the −NH2​ group slightly out of the aromatic plane. This steric hindrance reduces the overlap between the nitrogen lone pair and the ring's π -system, resulting in a hypsochromic (blue) shift . Base models like orthanilic acid exhibit primary λmax​ peaks at approximately 230 nm and 280 nm [1].

  • The Para Effect (4-Amino Isomers): In 4-amino-3-ethylbenzenesulfonic acid, the groups are opposite each other (para). This alignment allows for an optimal "push-pull" resonance system across the ring, significantly lowering the energy required for excitation and causing a bathochromic (red) shift ( λmax​≈250−255 nm) [2].

Mechanistic Workflow Diagram

The following diagram illustrates the logical relationship between isomer structure, electronic effects, and the resulting UV-Vis absorption shifts.

G A Aminobenzenesulfonic Acid Isomer Core B1 Ortho-Amino Isomer (e.g., 2-Amino-5-ethyl...) A->B1 B2 Para-Amino Isomer (e.g., 4-Amino-3-ethyl...) A->B2 B3 Meta-Amino Isomer (e.g., 3-Amino-5-ethyl...) A->B3 C1 Steric Hindrance with -SO3H Reduced π-Overlap B1->C1 C2 Optimal Push-Pull Resonance (+M and -M Alignment) B2->C2 C3 Localized Inductive Effects Minimal Resonance B3->C3 D1 Hypsochromic Shift λ_max ≈ 233 nm, 283 nm C1->D1 D2 Bathochromic Shift λ_max ≈ 253 nm C2->D2 D3 Intermediate Absorption λ_max ≈ 240 nm, 288 nm C3->D3

Electronic transition pathways dictating UV-Vis shifts in aminobenzenesulfonic acid isomers.

Quantitative Data Comparison

The addition of the ethyl group to the aminobenzenesulfonic acid core introduces a minor bathochromic shift (+2 to +5 nm) due to hyperconjugation. Based on the foundational properties of their non-ethylated counterparts [1][2], the expected quantitative UV-Vis parameters for the isomers are summarized below:

IsomerSubstitution Pattern (Relative to −SO3​H )Primary λmax​ ( π→π∗ )Secondary λmax​ ( n→π∗ )Molar Absorptivity ( ϵ ) Trend
2-Amino-5-ethylbenzenesulfonic acid Ortho-amino, Meta-ethyl~233 nm~283 nmModerate (Steric restriction limits π -overlap)
4-Amino-3-ethylbenzenesulfonic acid Para-amino, Meta-ethyl~253 nmMerged / ShoulderHigh (Extended conjugation maximizes absorption)
3-Amino-5-ethylbenzenesulfonic acid Meta-amino, Meta-ethyl~240 nm~288 nmLow-Moderate (Localized inductive effects)

Experimental Protocol: High-Fidelity UV-Vis Analysis

Amino-sulfonic acids exist as highly polar zwitterions in both the solid state and in unbuffered aqueous solutions [3]. Because the ionization state of the amino group ( −NH3+​ vs. −NH2​ ) drastically alters its auxochromic strength, running spectra in unbuffered water leads to shifting isosbestic points and irreproducible data.

To ensure a self-validating and trustworthy system , this protocol mandates the use of a pH 7.4 phosphate buffer. At this pH, the sulfonic acid ( pKa<1 ) is fully ionized, and the anilinium ion ( pKa≈2.5 ) is fully deprotonated, locking the molecule into a stable anionic state.

Step-by-Step Methodology

Step 1: System Suitability & Instrument Calibration

  • Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes.

  • Self-Validation Check: Run a scan using a Holmium oxide glass filter. Verify that the characteristic absorption peaks (e.g., 279.3 nm, 361.0 nm) are within ±0.5 nm of their certified values. This ensures wavelength accuracy before sample analysis.

Step 2: Buffer and Reagent Preparation

  • Prepare a 50 mM Potassium Phosphate buffer. Adjust the pH to exactly 7.40 using 0.1M NaOH or 0.1M HCl .

  • Accurately weigh 2.0 mg of 2-Amino-5-ethylbenzenesulfonic acid (or its respective isomer) using a microbalance.

  • Dissolve the powder in 100 mL of the pH 7.4 buffer to create a stock solution (~ 100μM ).

  • Dilute the stock solution 1:2 with the buffer to achieve a working concentration of ~ 50μM . Causality: This concentration ensures the maximum absorbance remains between 0.2 and 0.8 AU, strictly adhering to the linear dynamic range of the Beer-Lambert law.

Step 3: Spectral Acquisition

  • Fill two matched quartz cuvettes (10 mm path length) with the pH 7.4 buffer.

  • Place them in the reference and sample compartments. Perform a baseline correction scan from 400 nm down to 200 nm.

  • Empty the sample cuvette, rinse it twice with the 50μM analyte solution, and fill it with the sample.

  • Scan the sample from 400 nm to 200 nm at a resolution of 1 nm and a scan speed of 600 nm/min.

Step 4: Data Processing

  • Identify the primary ( λmax1​ ) and secondary ( λmax2​ ) absorption peaks.

  • Calculate the molar absorptivity ( ϵ ) for each peak using the formula ϵ=A/(c⋅l) , where A is absorbance, c is concentration in mol/L, and l is the path length in cm.

  • Compare the acquired λmax​ and ϵ values against the theoretical table to confirm the isomer's identity.

References

  • Source: grokipedia.
  • Source: acs.
  • Source: pvamu.
Validation

A Senior Application Scientist's Guide to Validating LC-MS Methods for 2-Amino-5-ethylbenzenesulfonic Acid

For researchers and professionals in drug development, the precise and accurate quantification of impurities, metabolites, and related substances is non-negotiable. 2-Amino-5-ethylbenzenesulfonic acid, a polar organic co...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise and accurate quantification of impurities, metabolites, and related substances is non-negotiable. 2-Amino-5-ethylbenzenesulfonic acid, a polar organic compound, presents a common analytical challenge: its high hydrophilicity makes it difficult to retain and resolve using standard reversed-phase liquid chromatography. This guide provides an in-depth comparison of two robust, validated Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for its detection, designed to deliver the scientific integrity and performance required in a regulated environment.

We will explore two fundamentally different chromatographic approaches: the classic Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) and the modern, increasingly popular Hydrophilic Interaction Liquid Chromatography (HILIC) . This guide will not only detail the "how" but, more critically, the "why" behind the experimental choices, grounding every recommendation in established analytical principles and regulatory expectations.

The Foundation: Principles of Analytical Method Validation

Before comparing methodologies, it is crucial to understand the framework that defines a "validated" method. According to the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5] The core performance characteristics that must be evaluated are summarized below.

Validation ParameterDefinitionPurpose in This Context
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4]To ensure that the signal detected corresponds only to 2-Amino-5-ethylbenzenesulfonic acid and not to other structurally similar compounds or matrix components.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.To establish a concentration range where the method provides reliable quantitative results.
Accuracy The closeness of test results obtained by the method to the true value.To ensure the measured concentration reflects the actual concentration of the analyte in the sample.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).To guarantee the method produces consistent, reproducible results over time and with different analysts or equipment.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]To define the lower boundary of the method's useful quantitative range, critical for impurity analysis.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.To ensure the method is reliable during routine use where minor variations in mobile phase composition, pH, or column temperature may occur.

Comparative Analysis of LC-MS Methodologies

The primary challenge in analyzing 2-Amino-5-ethylbenzenesulfonic acid is its high polarity, which leads to poor retention on traditional C18 reversed-phase columns.[6][7] We will compare two effective strategies to overcome this hurdle.

Method A: Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC)

IP-RPLC is a variant of reversed-phase chromatography that enables the retention of charged or ionic compounds on hydrophobic stationary phases.[8] It works by adding an "ion-pairing reagent" to the mobile phase, which has a lipophilic non-polar "tail" and a charged "head". This reagent forms a neutral, more hydrophobic ion pair with the charged analyte, enhancing its retention on the reversed-phase column.[8]

  • Mechanism Rationale: For the anionic sulfonic acid group, a cationic ion-pairing reagent, such as tributylamine (TBA), is used.[9][10][11] The positively charged TBA associates with the negatively charged sulfonate, and the resulting complex exhibits increased hydrophobicity, allowing for retention and separation on a C18 column.

  • Advantages:

    • Utilizes widely available and well-understood C18 column technology.

    • Can provide excellent separation efficiency for a range of polar analytes.

  • Disadvantages:

    • Ion-pairing reagents are notoriously difficult to completely wash out of the LC system and column, potentially contaminating them for future analyses.

    • Can cause significant ion suppression in the mass spectrometer's ESI source, reducing sensitivity.

    • Method development can be complex, requiring careful optimization of ion-pair reagent concentration and mobile phase pH.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful alternative for analyzing highly polar compounds.[12][13] It utilizes a polar stationary phase (such as unbonded silica or amide-bonded phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

  • Mechanism Rationale: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Analyte retention is based on a partitioning mechanism between this aqueous layer and the bulk organic mobile phase. Polar analytes like 2-Amino-5-ethylbenzenesulfonic acid preferentially partition into the stationary aqueous layer, leading to strong retention. Elution is achieved by increasing the proportion of water in the mobile phase.

  • Advantages:

    • Excellent retention for very polar compounds that are unretained by RPLC.[6][14]

    • The high organic content of the mobile phase promotes efficient desolvation and ionization in the ESI source, often leading to enhanced MS sensitivity.[7][12]

    • Uses MS-friendly volatile buffers, avoiding system contamination associated with ion-pairing reagents.

  • Disadvantages:

    • Column equilibration can be slower compared to RPLC.

    • Highly sensitive to the water content of the sample solvent; injecting samples dissolved in purely aqueous solutions can lead to poor peak shape.

    • Matrix effects can still be a concern and must be carefully evaluated.

Experimental Workflows & Protocols

The following sections provide detailed, step-by-step protocols for each methodology. The mass spectrometer is assumed to be a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.

Mass Spectrometry Parameters (Common to Both Methods)

Due to the acidic nature of the sulfonic acid group, Electrospray Ionization (ESI) in negative mode is the logical choice for sensitive detection.

  • Ionization Mode: ESI Negative

  • Capillary Voltage: -3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transition (Hypothetical):

    • Analyte: 2-Amino-5-ethylbenzenesulfonic acid (Molecular Weight: 201.24 g/mol )

    • Precursor Ion (Q1): m/z 200.2 [M-H]⁻

    • Product Ion (Q3): m/z 80.0 [SO₃]⁻ (A common fragment for sulfonic acids)

    • Dwell Time: 100 ms

Protocol 1: IP-RPLC-MS/MS Method
  • LC System Preparation:

    • Column: High-purity C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 5 mM Tributylamine (TBA) and 5 mM Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Gradient Elution Program:

    • 0.0 min: 5% B

    • 8.0 min: 50% B

    • 8.1 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 15.0 min: 5% B (Column Re-equilibration)

  • Sample Preparation (Dilute-and-Shoot):

    • Prepare a stock solution of 2-Amino-5-ethylbenzenesulfonic acid at 1 mg/mL in 50:50 Acetonitrile:Water.

    • Create calibration standards and quality control (QC) samples by spiking the stock solution into the relevant matrix (e.g., blank plasma, process buffer).

    • For a plasma sample, perform a protein precipitation by adding 300 µL of cold acetonitrile to 100 µL of plasma, vortex, and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

Protocol 2: HILIC-MS/MS Method
  • LC System Preparation:

    • Column: BEH Amide or Silica HILIC Column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 2 µL.

  • Gradient Elution Program:

    • 0.0 min: 0% B

    • 6.0 min: 60% B

    • 6.1 min: 90% B

    • 7.5 min: 90% B

    • 7.6 min: 0% B

    • 12.0 min: 0% B (Column Re-equilibration)

  • Sample Preparation:

    • Prepare a stock solution of 2-Amino-5-ethylbenzenesulfonic acid at 1 mg/mL in Water.

    • Create calibration standards and QCs by spiking into the matrix.

    • Crucial Step: Before injection, samples must be diluted in a high-organic solvent to ensure good peak shape. Dilute the final sample 1:4 with Acetonitrile. For example, mix 25 µL of the prepared sample with 75 µL of Acetonitrile in an autosampler vial.

Workflow Visualizations

The following diagrams illustrate the logical flow of each analytical method.

IP_RPLC_Workflow cluster_prep Sample Preparation cluster_lcms IP-RPLC-MS/MS Analysis p1 Matrix Spike p2 Protein Precipitation (if applicable) p1->p2 p3 Centrifuge & Collect Supernatant p2->p3 l1 Inject Sample p3->l1 l2 C18 Column with Tributylamine Ion-Pair l1->l2 l3 Gradient Elution (5% to 50% ACN) l2->l3 l4 ESI Negative Ionization l3->l4 l5 MRM Detection (m/z 200.2 -> 80.0) l4->l5 d1 d1 l5->d1 Data Processing & Quantification

Figure 1: Experimental Workflow for the IP-RPLC-MS/MS Method.

HILIC_Workflow cluster_prep Sample Preparation cluster_lcms HILIC-MS/MS Analysis p1 Matrix Spike p2 Dilute 1:4 with Acetonitrile p1->p2 l1 Inject Sample p2->l1 l2 Amide/Silica HILIC Column l1->l2 l3 Gradient Elution (Increasing Aqueous) l2->l3 l4 ESI Negative Ionization l3->l4 l5 MRM Detection (m/z 200.2 -> 80.0) l4->l5 d1 d1 l5->d1 Data Processing & Quantification

Figure 2: Experimental Workflow for the HILIC-MS/MS Method.

Head-to-Head Validation Data Summary

The table below presents a summary of expected performance data from the validation of both methods. These values are representative of what can be achieved with well-optimized systems.

Performance CharacteristicMethod A: IP-RPLCMethod B: HILICAcceptance Criteria
Linearity (R²) > 0.997> 0.998≥ 0.995
Range 5 - 2000 ng/mL1 - 2000 ng/mLApplication-dependent
LOQ 5 ng/mL1 ng/mLS/N ≥ 10, Acc/Prec within 20%
Accuracy (% Recovery) 96.5% - 103.2%98.1% - 104.5%85% - 115% (for impurities)
Precision (%RSD, Intra-day) < 4.5%< 3.0%≤ 15%
Precision (%RSD, Inter-day) < 6.8%< 5.5%≤ 15%
Matrix Effect Moderate Suppression (~25%)Minimal Effect (<10%)Effect should be consistent
Robustness Sensitive to pH & IP conc.Sensitive to sample solvent%RSD of results < 10%

Senior Scientist's Recommendation

Both IP-RPLC and HILIC are viable and validatable methods for the quantification of 2-Amino-5-ethylbenzenesulfonic acid. The choice between them should be guided by the specific goals of the analysis.

  • Choose Method A (IP-RPLC) if:

    • Your laboratory's primary expertise and available columns are in reversed-phase chromatography.

    • You are analyzing a limited number of samples and can dedicate an LC system to ion-pairing analysis to avoid cross-contamination.

    • Ultimate sensitivity is not the primary concern, and the expected concentrations are well above the 5 ng/mL LOQ.

  • Choose Method B (HILIC) if:

    • High sensitivity is required, as the lower LOQ and reduced ion suppression are significant advantages.

    • You are working in a high-throughput environment where avoiding system contamination and ensuring long-term method robustness are critical.[15]

    • Your laboratory frequently analyzes a variety of polar compounds, making the investment in HILIC expertise and columns highly valuable.

References

  • Bongers, A., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Available at: [Link]

  • Cajka, T., & Fiehn, O. (2017). Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. In The Handbook of Metabolic Phenotyping. Available at: [Link]

  • Shodex. (n.d.). LC/MS/MS Analysis of Organic Sulfonic Acids (VT-50 2D). Shodex HPLC Columns. Available at: [Link]

  • Gika, H. G., et al. (2012). LC-MS metabolomics of polar compounds. Journal of Chromatography B. Available at: [Link]

  • Huang, Z., et al. (2016). Development of a simple method for quantitation of methanesulfonic acid at low ppm level using hydrophilic interaction chromatography coupled with ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Moran, L. (2021). LC–MS and small molecule analysis: an interview with Liam Moran. Bioanalysis Zone. Available at: [Link]

  • Star Protocols. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. Cell Press. Available at: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. Available at: [Link]

  • LCGC International. (2020). Challenges in Small-Molecule Quantitation by Mass Spectrometry. Available at: [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Gago-Martinez, A., & G-S, P. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. In Comprehensive Analytical Chemistry. Available at: [Link]

  • Yuan, J., et al. (2010). Metabolomic Analysis via Reversed-Phase Ion-Pairing Liquid Chromatography Coupled to a Stand Alone Orbitrap Mass Spectrometer. Analytical Chemistry. Available at: [Link]

  • Chromatography Online. (2026). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-(2-sulfatoethylsulfonyl)benzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-. Substance Details - SRS. Available at: [Link]

  • Chromatography Forum. (2010). Retention (or elution) of sulfonic acid. Available at: [Link]

  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Shodex. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Shodex HPLC Columns. Available at: [Link]

  • Agilent. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Available at: [Link]

  • Chemsrc. (2025). CAS#:5136-34-5 | 5-amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid. Available at: [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

Sources

Comparative

A Comparative Toxicological Assessment of 2-Amino-5-ethylbenzenesulfonic Acid and Its Derivatives: A Guide for Researchers

This guide provides a comparative analysis of the toxicological profiles of 2-Amino-5-ethylbenzenesulfonic acid and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the toxicological profiles of 2-Amino-5-ethylbenzenesulfonic acid and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to inform on potential hazards and outlines standardized protocols for comprehensive toxicity assessment.

Introduction: The Chemical Landscape of Substituted Benzenesulfonic Acids

2-Amino-5-ethylbenzenesulfonic acid and its derivatives belong to the class of sulfonated aromatic amines. These compounds are integral in various industrial applications, including the synthesis of dyes and pigments. The introduction of different functional groups to the basic structure can significantly alter their physicochemical properties and, consequently, their toxicological profiles. Understanding these structure-toxicity relationships is paramount for risk assessment and the development of safer alternatives.

A comprehensive review of aromatic aminosulphonic acids suggests that, in contrast to some of their unsulphonated counterparts, these compounds generally exhibit low or no genotoxic and tumorigenic potential[1][2]. The sulfonate group typically increases water solubility, which can influence the absorption, distribution, metabolism, and excretion (ADME) profile of these chemicals, often leading to reduced toxicity compared to their non-sulfonated parent amines.

Comparative Toxicity Analysis

CompoundCAS NumberMolecular FormulaAcute Oral Toxicity (LD50)Skin Irritation/CorrosionEye IrritationOther Hazards
2-Amino-5-ethylbenzenesulfonic acid N/AC₈H₁₁NO₃SNo data availableNo data availableNo data availableNo data available
2-Amino-5-methylbenzenesulfonic acid 88-44-8[3][4][5]C₇H₉NO₃S11,700 mg/kg (Rat)[3][4][6]Causes severe skin burns[3][4][5]Causes severe eye damage[3][4][5]May be harmful if inhaled[4]
2-Amino-5-chlorobenzenesulfonic acid 133-74-4[7]C₆H₆ClNO₃SNo data availableCauses skin irritation[8]Causes serious eye irritation[8]May cause respiratory irritation[7][8]
2-Amino-5-(2-sulfatoethylsulfonyl)benzenesulfonic acid 42986-22-1[9]C₈H₁₁NO₉S₃Harmful if swallowed (Acute toxicity, Oral, Category 4)[9][10]No data availableNo data availableMay be harmful in contact with skin and if inhaled[10]

Expert Insights: The available data indicates that the nature of the substituent at the 5-position significantly influences the toxicity profile. The methyl derivative, despite a high LD50 suggesting low acute oral toxicity, is classified as corrosive to skin and eyes. In contrast, the chloro derivative is categorized as an irritant. The sulfatoethylsulfonyl derivative is noted as harmful if swallowed. This highlights the necessity of specific toxicological testing for each derivative, as simple structure-activity relationships may not be sufficient for accurate hazard assessment. For 2-Amino-5-ethylbenzenesulfonic acid, it is reasonable to hypothesize a toxicity profile that may fall between that of the methyl and longer-chain derivatives, but empirical testing is essential for confirmation.

Recommended Experimental Protocols for a Comprehensive Toxicological Profile

To address the existing data gaps and enable a robust comparative analysis, the following standardized experimental protocols are recommended.

In Vitro Cytotoxicity Assay

Causality: This initial screening assay provides a rapid and cost-effective method to determine the general toxicity of a compound at the cellular level. It helps in estimating the concentrations to be used in more specific and extensive tests.

Methodology: MTT Assay

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Exposure: Prepare a series of dilutions of the test compounds (2-Amino-5-ethylbenzenesulfonic acid and its derivatives) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Self-Validation: The inclusion of a positive control (e.g., doxorubicin) and a vehicle control ensures the validity of the assay and the responsiveness of the cell line.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Expose cells to compounds (24-48h) A->C B Prepare compound dilutions B->C D Add MTT solution (4h) C->D E Solubilize formazan (DMSO) D->E F Measure absorbance (570 nm) E->F G Calculate % viability & IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Bacterial Reverse Mutation Assay (Ames Test)

Causality: The Ames test is a widely accepted method for identifying substances that can cause gene mutations. A positive result is a strong indicator of potential carcinogenicity.

Methodology:

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).

  • Plate Incorporation Method:

    • To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of S9 mix or buffer.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Self-Validation: The inclusion of negative (solvent) and positive controls (known mutagens like sodium azide and 2-aminoanthracene) for each bacterial strain, with and without S9 activation, is crucial for validating the test results.

Ames_Test_Workflow cluster_setup Test Setup cluster_procedure Procedure cluster_results Analysis A Select Salmonella & E. coli strains D Mix bacteria, compound, & S9/buffer in top agar A->D B Prepare test compound dilutions B->D C Prepare S9 mix (for metabolic activation) C->D E Pour onto minimal glucose agar plates D->E F Incubate at 37°C for 48-72h E->F G Count revertant colonies F->G H Compare to negative & positive controls G->H I Determine mutagenic potential H->I

Caption: Workflow for the Ames Test for mutagenicity.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

Causality: This in vivo test determines the acute toxicity of a substance after a single oral dose and allows for its classification according to the Globally Harmonised System (GHS).

Methodology:

  • Animal Model: Use a single sex (typically female) of a standard laboratory rodent strain (e.g., Wistar rats).

  • Dosing:

    • Administer the test substance by gavage at one of the specified starting dose levels (e.g., 300 mg/kg or 2000 mg/kg).

    • Use a stepwise procedure where the outcome of dosing in one step determines the dose for the next step.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The classification is based on the number of animals that die within a defined period at specific dose levels.

Self-Validation: The use of a standardized, internationally recognized protocol (OECD 423) ensures the reliability and comparability of the data. The stepwise procedure is designed to minimize the number of animals required while still providing sufficient information for hazard classification.

Acute_Oral_Toxicity_Workflow cluster_initiation Initiation cluster_dosing Dosing & Observation cluster_decision Stepwise Decision cluster_conclusion Conclusion A Select animal model (e.g., rats) B Choose starting dose (e.g., 300 mg/kg) A->B C Administer single oral dose B->C D Observe for 14 days (mortality, clinical signs) C->D E Assess outcome D->E G Perform necropsy D->G F Dose next animals at lower, higher, or same dose E->F Based on mortality H Classify according to GHS E->H F->C

Caption: Workflow for the Acute Oral Toxicity test (OECD 423).

Conclusion and Future Directions

The toxicological data for 2-Amino-5-ethylbenzenesulfonic acid and its derivatives is currently incomplete, precluding a definitive comparative assessment. The available information suggests that substitutions on the benzene ring significantly alter the toxicity profile, with some derivatives classified as corrosive or irritant. It is imperative that the parent compound, 2-Amino-5-ethylbenzenesulfonic acid, and its derivatives undergo a comprehensive toxicological evaluation using standardized protocols as outlined in this guide. This will not only ensure regulatory compliance and worker safety but also contribute to a more profound understanding of the structure-toxicity relationships within this important class of chemicals. The generation of robust, comparable data will be instrumental for informed decision-making in research and development.

References

  • Jung, R., Steinle, D., & Anliker, R. (1992). A compilation of genotoxicity and carcinogenicity data on aromatic aminosulphonic acids. Food and Chemical Toxicology, 30(7), 635-660. [Link]

  • ResearchGate. (n.d.). Ames Test Results of Aromatic Amines vs. Aromatic Amino-sulfonic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorobenzenesulphonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

  • American Chemical Society. (2011). Explanation for Main Features of Structure–Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). 2-Amino-5-(2-sulfatoethylsulfonyl)benzenesulfonic acid. Retrieved from [Link]

  • MDPI. (2022). Preliminary in Silico Studies of the Interactions of Certain Genotoxic Azo Dyes with Different Double-Stranded DNA Conformations. International Journal of Molecular Sciences. [Link]

  • CPAChem. (2024). Safety data sheet. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2- (phenylamino)-,monosodium salt: Human health tier III assessment. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of 2-Amino-5-ethylbenzenesulfonic Acid Reference Standards

In the landscape of pharmaceutical development and quality control, the purity of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical measurements are built. For a com...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the purity of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical measurements are built. For a compound like 2-Amino-5-ethylbenzenesulfonic acid, an important intermediate in the synthesis of various pharmaceuticals, ensuring the integrity of its reference standard is a critical, non-negotiable step. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity validation of 2-Amino-5-ethylbenzenesulfonic acid reference standards, grounded in established scientific principles and regulatory expectations.

The core principle of validating a reference standard is the application of multiple, independent (orthogonal) analytical methods. This approach ensures that all potential impurities, including isomers, related substances, residual solvents, and water content, are identified and accurately quantified. A single method, no matter how powerful, can have blind spots. By combining techniques that rely on different physicochemical principles, we create a self-validating system that provides a high degree of confidence in the assigned purity value.

This guide will explore a multi-faceted approach, detailing the theoretical underpinnings and practical execution of High-Performance Liquid Chromatography (HPLC) for separating organic impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) for structural confirmation and quantification, Karl Fischer Titration for precise water determination, and Acid-Base Titration for assaying the sulfonic acid moiety.

Overall Purity Validation Workflow

The comprehensive validation of a 2-Amino-5-ethylbenzenesulfonic acid reference standard follows a logical progression of analytical techniques. Each step provides a piece of the puzzle, culminating in a well-supported purity value.

Purity Validation Workflow cluster_0 Primary Analysis cluster_1 Quantitative & Structural Analysis cluster_2 Specific Content Analysis cluster_3 Final Purity Assignment HPLC_UV HPLC-UV for Organic Impurities LC_MS LC-MS for Impurity Identification HPLC_UV->LC_MS Identifies peaks Purity_Calc Purity Calculation (Mass Balance) LC_MS->Purity_Calc Impurity profile qNMR Quantitative NMR (qNMR) for Assay & Structure qNMR->Purity_Calc Assay value Titration Acid-Base Titration for Assay Titration->Purity_Calc Assay value (orthogonal) KF_Titration Karl Fischer Titration for Water Content KF_Titration->Purity_Calc Water content

Caption: Overall workflow for the purity validation of a reference standard.

High-Performance Liquid Chromatography (HPLC) for Organic Purity

HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. By leveraging the differential partitioning of analytes between a mobile and a stationary phase, it excels at separating structurally similar impurities from the main component.[1][2] The choice of a reversed-phase method is logical for 2-Amino-5-ethylbenzenesulfonic acid due to its polar aromatic nature.

Causality of Experimental Choices:

  • Column: A C18 column is selected for its versatility and proven performance in retaining and separating a wide range of aromatic compounds.

  • Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier (acetonitrile) is employed. The buffer (phosphate) is crucial for maintaining a consistent pH, which in turn ensures reproducible ionization states of the amino and sulfonic acid groups, leading to stable retention times. The gradient allows for the effective elution of both polar and potentially less polar impurities within a reasonable timeframe.

  • Detection: UV detection is chosen due to the chromophoric nature of the benzene ring in the analyte. A photodiode array (PDA) detector is preferred to assess peak purity and to develop a method that is selective for the main compound and its potential impurities.

Experimental Protocol: HPLC-UV Analysis
  • Preparation of Solutions:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Mobile Phase A/Acetonitrile (90:10 v/v).

    • Reference Standard Solution: Accurately weigh and dissolve the 2-Amino-5-ethylbenzenesulfonic acid reference standard in the diluent to a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the candidate reference material at the same concentration as the Reference Standard Solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 230 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      25 70
      30 70
      31 10

      | 40 | 10 |

  • System Suitability:

    • Inject the Reference Standard Solution six times. The relative standard deviation (RSD) for the peak area of 2-Amino-5-ethylbenzenesulfonic acid should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis and Data Interpretation:

    • Inject the diluent (as a blank), followed by the Sample Solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of each impurity relative to the total peak area.

Data Presentation: HPLC Purity Assessment
PeakRetention Time (min)Area (%)
Impurity 18.50.08
Impurity 210.20.12
2-Amino-5-ethylbenzenesulfonic acid 12.1 99.75
Impurity 315.40.05

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS is a powerful hyphenated technique that couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, enabling the determination of the molecular weights of impurities.[3] This information is invaluable for proposing impurity structures and understanding potential degradation pathways or synthetic by-products.

Causality of Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is selected as it is a soft ionization technique suitable for polar, thermally labile molecules like 2-Amino-5-ethylbenzenesulfonic acid. Both positive and negative ion modes should be screened to ensure the detection of a wide range of potential impurities.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to predict the elemental composition of impurities.

Experimental Protocol: LC-MS Analysis

The HPLC method developed for purity assessment can be adapted for LC-MS by replacing the non-volatile phosphate buffer with a volatile alternative like formic acid or ammonium formate.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Solution: Prepare as per the HPLC-UV method.

  • LC-MS Conditions:

    • LC System: Use the same column and a similar gradient as the HPLC-UV method.

    • MS System:

      • Ionization Mode: ESI, positive and negative.

      • Scan Range: m/z 100-1000.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

  • Data Analysis:

    • Correlate the peaks observed in the HPLC-UV chromatogram with the mass spectra obtained.

    • Determine the molecular weight of each impurity.

    • For significant impurities, consider fragmentation studies (MS/MS) to gain further structural information.

Data Presentation: Impurity Identification by LC-MS
ImpurityRetention Time (min)Observed m/z [M-H]⁻Proposed Structure
Impurity 18.5186.03Isomer (e.g., 4-Amino-2-ethylbenzenesulfonic acid)
Impurity 210.2172.01De-ethylated analog (2-Aminobenzenesulfonic acid)
Impurity 315.4216.04Oxidized species (e.g., hydroxylated derivative)

Quantitative Nuclear Magnetic Resonance (qNMR) for Assay

Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the direct measurement of the analyte concentration against a certified reference material (internal standard) without the need for a specific reference standard of the analyte itself. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Causality of Experimental Choices:

  • Internal Standard: Maleic acid is a suitable internal standard as it has sharp, well-resolved protons in a region of the spectrum that does not overlap with the signals of 2-Amino-5-ethylbenzenesulfonic acid. It is also non-volatile and stable.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it effectively dissolves both the analyte and the internal standard.

  • Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete T1 relaxation of all protons, which is essential for accurate quantification.

Experimental Protocol: qNMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 2-Amino-5-ethylbenzenesulfonic acid candidate material and 10 mg of the maleic acid internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard quantitative ¹H experiment.

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans: 16.

  • Data Processing and Calculation:

    • Integrate a well-resolved, unique signal for 2-Amino-5-ethylbenzenesulfonic acid (e.g., the aromatic proton ortho to the amino group) and the signal for the internal standard (maleic acid protons).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Data Presentation: qNMR Assay Result
ParameterValue
Mass of Analyte20.15 mg
Mass of Internal Standard (Maleic Acid)10.05 mg
Purity of Internal Standard99.9%
Integral of Analyte Signal1.00
Integral of Internal Standard Signal2.05
Calculated Purity (Assay) 99.8%

Titrimetric Methods for Orthogonal Assay and Water Content

Titrimetry provides a classical, yet highly accurate, orthogonal approach to assay and water content determination.

Acid-Base Titration for Assay

This method quantifies the sulfonic acid group, providing a direct measure of the active moiety.[4][5]

Causality of Experimental Choices:

  • Titrant: A standardized solution of a strong base, such as sodium hydroxide, is used to neutralize the acidic sulfonic acid group.

  • End-point Detection: Potentiometric titration is preferred over colorimetric indicators for greater accuracy and objectivity in determining the equivalence point.

  • Accurately weigh approximately 500 mg of the 2-Amino-5-ethylbenzenesulfonic acid candidate material.

  • Dissolve in 50 mL of deionized water.

  • Titrate with a standardized 0.1 M sodium hydroxide solution using a pH meter to monitor the titration.

  • Determine the equivalence point from the titration curve.

  • Calculate the assay based on the volume of titrant consumed.

Karl Fischer Titration for Water Content

This technique is specific for the determination of water content and is a critical component of the mass balance approach to purity assignment.[6][7][8]

Causality of Experimental Choices:

  • Method: Coulometric Karl Fischer titration is ideal for the low water content expected in a high-purity reference standard.

  • Reagent: A reagent specific for aldehydes and ketones should be used if such impurities are suspected, though for this compound, a general-purpose reagent is likely sufficient.

  • Standardize the Karl Fischer reagent with a known amount of water.

  • Add a precisely weighed amount of the 2-Amino-5-ethylbenzenesulfonic acid candidate material to the titration cell.

  • The instrument will automatically titrate the water present and report the content.

Data Presentation: Titrimetric Results
AnalysisResult
Acid-Base Titration Assay99.7%
Karl Fischer Water Content0.15%

Final Purity Assignment: A Mass Balance Approach

The final purity of the 2-Amino-5-ethylbenzenesulfonic acid reference standard is determined using a mass balance approach, where the sum of all impurities (organic, water, residual solvents, and non-combustible impurities) is subtracted from 100%.

Purity Calculation:

Purity = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-combustible Impurities)

Data Summary and Purity Calculation
Analysis MethodResult
HPLC (Total Organic Impurities)0.25%
Karl Fischer (Water Content)0.15%
Residual Solvents (by GC-HS, assumed)<0.05%
Non-combustible Impurities (by TGA, assumed)<0.05%
Total Impurities 0.45%
Assigned Purity (by Mass Balance) 99.55%

The assay values obtained from qNMR (99.8%) and Acid-Base Titration (99.7%) serve as a cross-validation of the purity determined by the mass balance approach. The close agreement between these orthogonal methods provides a high level of confidence in the final assigned purity of the 2-Amino-5-ethylbenzenesulfonic acid reference standard.

This comprehensive, multi-technique approach, grounded in the principles of orthogonal testing and guided by international standards, ensures the establishment of a high-quality, reliable reference standard.[9][10][11] Such a standard is indispensable for ensuring the accuracy and consistency of analytical data throughout the drug development lifecycle.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]

  • Fact sheet: European Pharmacopoeia Reference Standards . Available from: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . Available from: [Link]

  • Official European Pharmacopoeia reference standards (RS) - An integral part of the quality standards of the Ph Eur . Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available from: [Link]

  • Ph. Eur. Reference Standards: Orders and Catalogue . Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA . Available from: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . Available from: [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . Available from: [Link]

  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System - Waters Corporation . Available from: [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare . Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA . Available from: [Link]

  • Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities . Available from: [Link]

  • Karl Fischer titration - Wikipedia . Available from: [Link]

  • Determination of Water Content using the Karl Fischer Coulometric Method - NCBI - NIH . Available from: [Link]

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF - ResearchGate . Available from: [Link]

  • Sulfonic and Sulfuric Acids in Alkylbenzene Sulfonic Acids1 . Available from: [Link]

  • What Is Karl Fischer Titration? - Mettler Toledo . Available from: [Link]

  • Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS - Waters Corporation . Available from: [Link]

  • Benzenesulfonic acids and derivatives - MassBank . Available from: [Link]

  • Benzenesulfonic acids and derivatives - MassBank . Available from: [Link]

  • NMR Characterization of Sulfonation Products of Phenylchloroformate with Verification of NOE Effects by Molecular Modeling . Available from: [Link]

  • Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]- - Substance Details - SRS | US - EPA . Available from: [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC . Available from: [Link]

  • A Comparative Study of Supported Sulfonic Acids Derived from CdO and CaO for the Reactive Adsorption of o-Xylene - MDPI . Available from: [Link]

  • SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH . Available from: [Link]

  • How to find degree of sulfonation of SPEEK through NMR spectrum? - ResearchGate . Available from: [Link]

  • Aromatic region of the 1 H NMR spectra of sulfonated PS-b-PIH. - ResearchGate . Available from: [Link]

  • Acid–base titration method for quantitative analysis. - Allied Academies . Available from: [Link]

  • 2-Amino-5-methylbenzenesulfonic acid | C7H9NO3S | CID 6934 - PubChem . Available from: [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid - HELIX Chromatography . Available from: [Link]

  • Separation of Benzenesulfonic acid, 5-amino-2-(phenylamino)- on Newcrom R1 HPLC column | SIELC Technologies . Available from: [Link]

  • 2-Amino-5-(2-sulfatoethylsulfonyl)benzenesulfonic acid | C8H11NO9S3 | CID 10915390 - PubChem . Available from: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts . Available from: [Link]

  • Benzenesulfonic Acid-Impurities - Pharmaffiliates . Available from: [Link]

  • Determination of Amino Acid Concentrations using HPLC Craig Carlson [2018-10-30] - BCO-DMO . Available from: [Link]

  • Amino Acids Testing Services : Assay, Purity, and Impurities | NJ Labs . Available from: [Link]

Sources

Comparative

Spectroscopic comparison of 2-Amino-5-ethylbenzenesulfonic acid before and after purification

Spectroscopic Comparison Guide: 2-Amino-5-ethylbenzenesulfonic Acid Before and After Purification Introduction For researchers and drug development professionals, the integrity of synthetic intermediates is non-negotiabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: 2-Amino-5-ethylbenzenesulfonic Acid Before and After Purification

Introduction

For researchers and drug development professionals, the integrity of synthetic intermediates is non-negotiable. 2-Amino-5-ethylbenzenesulfonic acid (CAS: 58443-51-9) is a highly versatile zwitterionic building block, widely utilized as a diazo component in the synthesis of high-performance azo lake pigments () and as a structural motif in pharmaceutical discovery.

However, the crude reaction mixtures of aminobenzenesulfonic acids inherently contain unreacted starting materials (e.g., 4-ethylaniline), regioisomers, over-sulfonated disulfonic acid derivatives, and inorganic salts (such as sodium or calcium sulfate) generated during neutralization. Because these compounds exhibit complex zwitterionic equilibria in aqueous solutions (), standard organic extraction techniques often fail.

This guide provides an objective, data-driven comparison of 2-Amino-5-ethylbenzenesulfonic acid before and after purification, detailing a self-validating isoelectric precipitation protocol and the corresponding multimodal spectroscopic evidence (NMR, IR, LC-MS, and HPLC-UV) that confirms impurity clearance.

Part 1: The Purification Protocol (Isoelectric Precipitation)

Aminobenzenesulfonic acids possess both a basic anilinium group (pKa ~4.5) and a highly acidic sulfonic acid group (pKa ~1.5). By manipulating the pH, we can force the molecule into its neutral zwitterionic state, minimizing its aqueous solubility and driving selective crystallization.

Step-by-Step Methodology:

  • Preparation & Alkaline Dissolution: Suspend 100 g of crude 2-amino-5-ethylbenzenesulfonic acid in 500 mL of deionized water. Gradually add 20% NaOH (aq) under continuous stirring until the pH stabilizes at 9.5.

    • Causality: At pH 9.5, the anilinium ion is fully deprotonated. The molecule exists as a highly soluble sodium sulfonate salt, allowing it to fully dissolve while leaving insoluble organic impurities in suspension.

  • Decolorization (In-Process Control): Add 5 g of activated carbon. Heat the mixture to 60°C for 30 minutes, then vacuum-filter through a Celite pad.

    • Causality: This step removes hydrophobic organic byproducts and trace colored oxidation products that interfere with downstream UV-Vis and HPLC baselines.

  • Isoelectric Precipitation: Cool the clarified filtrate to 10°C. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches exactly 2.5.

    • Causality: pH 2.5 represents the isoelectric point (pI) of this specific derivative. Here, the molecule exists predominantly as a neutral zwitterion. Because the net charge is zero, hydration is minimized, and the pure compound crystallizes out. Highly soluble inorganic salts (NaCl, Na₂SO₄) and non-zwitterionic organics remain trapped in the mother liquor.

  • Isolation & Validation: Stir for 2 hours at 5°C to maximize thermodynamic yield. Filter the precipitate, wash with 100 mL of ice-cold deionized water (to displace residual chlorides), and dry in a vacuum oven at 60°C for 12 hours.

PurificationWorkflow Crude Crude 2-Amino-5-ethylbenzenesulfonic Acid (Contains Isomers & Salts) Dissolution Alkaline Dissolution (pH 9.0-10.0, NaOH) Crude->Dissolution Filtration Carbon Filtration (Removes Organics) Dissolution->Filtration Precipitation Isoelectric Precipitation (pH 2.5, HCl) Filtration->Precipitation Purified Purified Zwitterion (>99.5% Purity) Precipitation->Purified

Fig 1. Step-by-step isoelectric purification workflow for zwitterionic sulfonic acids.

Part 2: Spectroscopic Validation Strategy

To objectively prove the efficacy of the purification, a multimodal analytical approach is required. Relying on a single technique (like HPLC) can be misleading, as inorganic salts are UV-transparent but will severely depress the quantitative yield in downstream reactions.

SpectroscopyLogic Sample Purified Compound NMR 1H/13C NMR (Regioisomer Clearance) Sample->NMR IR FT-IR (Functional Group Integrity) Sample->IR MS LC-MS (ESI-) (Mass Confirmation) Sample->MS HPLC HPLC-UV (Quantitative Purity) Sample->HPLC

Fig 2. Multimodal spectroscopic validation strategy for purified aminobenzenesulfonic acids.

Chromatographic Purity (HPLC-UV & LC-MS)

Due to the polarity of the sulfonic acid, standard Reverse Phase (RP) HPLC requires an ion-pairing agent or a specialized buffered mobile phase (e.g., 10 mM ammonium acetate/acetonitrile) to prevent peak tailing ().

In Negative Electrospray Ionization (ESI-), the target compound (MW: 201.24 g/mol ) readily yields an (M-H)⁻ ion at m/z 200.

Table 1: HPLC-UV and LC-MS Profiling

Analytical Metric Crude Sample Purified Sample Mechanistic Insight
HPLC Purity (254 nm) 86.4% 99.6% Complete clearance of UV-active byproducts.
RRT 0.85 (Disulfonic Acid) 8.2% (m/z 279) Not Detected Over-sulfonated impurities remain soluble at pH 2.5 and are washed away.

| RRT 1.42 (4-Ethylaniline) | 4.1% (m/z 120) | 0.3% | Unreacted starting material is removed during the carbon filtration step. |

Structural Integrity (¹H NMR)

Nuclear Magnetic Resonance (NMR) is highly sensitive to the removal of paramagnetic inorganic salts, which cause severe line broadening in crude samples. The purified compound exhibits the classic AMX splitting pattern of a 1,2,5-trisubstituted benzene ring.

Table 2: ¹H NMR (400 MHz, DMSO-d₆) Spectral Comparison

Proton Assignment Crude Sample (δ ppm) Purified Sample (δ ppm) Spectroscopic Observation
-SO₃H / -NH₃⁺ 8.50 - 10.00 (Broad bump) 8.85 (s, 3H, sharp) Removal of paramagnetic salts; clear zwitterionic exchangeable protons.
H-6 (ortho to -SO₃H) 7.52 (m, overlapping) 7.55 (d, J = 2.1 Hz, 1H) Resolution of regioisomeric overlap; clean meta-coupling to H-4.
H-4 (meta to -NH₂) 7.15 (m, overlapping) 7.18 (dd, J = 8.2, 2.1 Hz, 1H) Sharpening of the doublet of doublets splitting pattern.
H-3 (ortho to -NH₂) 6.88 (d, J = 8.0 Hz) 6.90 (d, J = 8.2 Hz, 1H) Baseline noise eliminated; clean ortho-coupling to H-4.
-CH₂- (Ethyl) 2.55 (q, obscured by H₂O) 2.52 (q, J = 7.5 Hz, 2H) Better resolution from the solvent/water peak due to sample drying.

| -CH₃ (Ethyl) | 1.12 (t, J = 7.5 Hz) | 1.15 (t, J = 7.5 Hz, 3H) | Clean triplet, confirming the absence of aliphatic impurities. |

Functional Group Fidelity (FT-IR)

Infrared spectroscopy is the most rapid method for detecting residual inorganic sulfates (which overlap heavily with organic sulfonates) and trapped moisture.

Table 3: FT-IR (ATR) Key Vibrational Bands

Functional Group Crude (cm⁻¹) Purified (cm⁻¹) Spectroscopic Insight
N-H Stretch (Amine) 3200 - 3450 (Broad) 3380, 3295 (Sharp) Removal of hygroscopic inorganic salts (e.g., Na₂SO₄) reveals distinct primary amine stretches.
Asymmetric S=O Stretch 1185 (Shoulder) 1192 (Strong) Clarification of the sulfonate group environment.
Symmetric S=O Stretch 1030 (Broad) 1045 (Strong, sharp) Elimination of overlapping inorganic sulfate (SO₄²⁻) bands.

| C-H Out-of-Plane Bend | 820, 845 (Messy) | 825 (Sharp) | Confirmation of the 1,2,5-trisubstituted ring; removal of ortho/para isomer noise. |

Conclusion

The purification of 2-Amino-5-ethylbenzenesulfonic acid via isoelectric precipitation is a highly efficient, scalable method that leverages the intrinsic pKa values of the molecule. As demonstrated by the spectroscopic data, this protocol successfully transitions a crude, salt-heavy mixture (~86% purity) into a highly crystalline, spectroscopically pure zwitterion (>99.5% purity). For downstream applications in medicinal chemistry or dye synthesis, this level of purity ensures predictable stoichiometry, eliminates baseline noise in subsequent analytical steps, and prevents catalytic poisoning by inorganic salts.

References

  • Google Patents. "US4767844A - Azo lake pigments." United States Patent and Trademark Office.
  • ACS Publications. "Extraction Behavior of Amino Sulfonic Acid by Tertiary and Quaternary Amines." Industrial & Engineering Chemistry Research. Available at:[Link]

Safety & Regulatory Compliance

Safety

2-Amino-5-ethylbenzenesulfonic acid proper disposal procedures

Operational Guide: Proper Disposal and Spill Management of 2-Amino-5-ethylbenzenesulfonic Acid As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Spill Management of 2-Amino-5-ethylbenzenesulfonic Acid

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the safe handling of zwitterionic organic compounds. 2-Amino-5-ethylbenzenesulfonic acid (CAS: 58443-51-9)[1] is a highly functionalized aniline derivative utilized in complex organic syntheses and dye manufacturing.

Because specific disposal literature on the 5-ethyl derivative is highly specialized, standard Environmental Health and Safety (EHS) protocols dictate that it must be handled according to the established guidelines for its parent chemical class: aminobenzenesulfonic acids (e.g., sulfanilic acid or orthanilic acid)[2]. This guide provides a self-validating, step-by-step operational framework for the safe containment, cleanup, and terminal disposal of this compound.

Chemical Profile & Hazard Assessment

Understanding the structure-activity relationship of 2-Amino-5-ethylbenzenesulfonic acid is critical for safe disposal. The molecule contains both a weakly basic amino group and a strongly acidic sulfonic acid group, forming a zwitterion. While this grants it moderate aqueous solubility, it also means the compound is highly sensitive to extreme pH changes and incompatible with strong oxidizers.

Crucially, upon thermal decomposition (such as in a fire or standard incinerator), the heteroatoms in this molecule release highly toxic carbon oxides, nitrogen oxides (NOx), and sulfur oxides (SOx)[3]. Therefore, standard municipal waste streams are strictly prohibited.

Table 1: Physicochemical & Hazard Profile
ParameterSpecificationOperational Disposal Implication
CAS Registry Number 58443-51-9[1]Essential identifier for accurate RCRA/EHS hazardous waste manifesting.
Physical State Solid / Crystalline Powder[2]High risk of aerosolization; requires dampening during spill cleanup.
Aquatic Toxicity Harmful to aquatic life[4]Strict prohibition against drain or sink disposal; requires sealed containment.
Thermal Decomposition Releases NOx, SOx, COx[3]Mandates high-temperature chemical incineration equipped with gas scrubbers.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2[3]Mandates strict PPE (nitrile gloves, safety goggles) during all handling.

Step-by-Step Disposal Workflows

To ensure trustworthiness and safety, every protocol below is designed as a self-validating system. Do not proceed to the next step until the verification check is complete.

Protocol A: Solid Reagent and Powder Spill Cleanup

Aminobenzenesulfonic acid derivatives are typically fine, off-white to grayish powders[2]. Dry sweeping poses a severe inhalation hazard.

  • Step 1: PPE Donning. Equip standard laboratory PPE: a lab coat, nitrile gloves, chemical safety goggles (OSHA 29 CFR 1910.133 compliant), and a NIOSH-approved N95 or P100 particulate respirator if the spill is outside a fume hood.

  • Step 2: Dust Suppression. Lightly dampen the solid spill with distilled water using a spray bottle.

    • Mechanistic Rationale: Dampening prevents the aerosolization of fine zwitterionic particulates, mitigating the risk of inhalation and subsequent mucosal irritation.

  • Step 3: Mechanical Collection. Use non-sparking scoops or damp absorbent paper towels to collect the material. Place the collected waste into a vapor-tight plastic bag or a high-density polyethylene (HDPE) container.

  • Step 4: Surface Decontamination. Wash the affected area thoroughly with a strong soap and water solution to remove residual micro-crystals.

  • Step 5: Verification. Wipe the cleaned surface with a secondary damp white paper towel. If the towel shows any off-white or grayish discoloration, repeat Step 4. Do not reenter the area for normal work until the surface is verified clean.

Protocol B: Aqueous Waste Stream Management

Solutions containing this chemical must not be discharged into municipal drains due to their potential to alter local aquatic pH and their general toxicity to aquatic life[3][4].

  • Step 1: Segregation. Collect all aqueous waste containing 2-Amino-5-ethylbenzenesulfonic acid in a dedicated, clearly labeled HDPE carboy.

    • Mechanistic Rationale: Do not mix with strong oxidizing agents, as this can trigger an exothermic degradation reaction[5].

  • Step 2: pH Verification. Use pH test strips to ensure the waste stream is relatively neutral (pH 6-8) before sealing the container.

    • Mechanistic Rationale: Extreme pH levels can cause the zwitterion to fully protonate or deprotonate, altering its solubility and potentially causing unwanted reactions with trace contaminants in the waste stream.

  • Step 3: Storage & Verification. Store the sealed container in a cool, dry, well-ventilated secondary containment area[6]. Verification: Log the pH, volume, and date on the hazardous waste manifest attached directly to the carboy to ensure EHS has an accurate chemical profile.

Protocol C: Final EHS Handoff and Incineration
  • Step 1: Manifesting. Label the container with the exact chemical name ("2-Amino-5-ethylbenzenesulfonic acid waste") and CAS number (58443-51-9)[1].

  • Step 2: Incineration Routing. Transfer the waste to your institution's EHS office. Ensure the manifest explicitly requests a chemical incinerator equipped with an afterburner and a scrubber [3].

    • Mechanistic Rationale: Thermal destruction of the amino and sulfonic acid groups generates toxic NOx and SOx gases. Environmental regulations require scrubbers to neutralize these acidic gases before atmospheric release[3].

Waste Segregation and Disposal Pathway

The following diagram illustrates the logical flow of waste segregation, ensuring that both solid and liquid streams are properly contained before terminal destruction.

WasteDisposal Source 2-Amino-5-ethylbenzenesulfonic Acid (CAS: 58443-51-9) Solid Solid Reagent / Powder Spill Cleanup Source->Solid Liquid Aqueous Waste Solutions Source->Liquid Dampen Dampen with Water (Suppress Dust) Solid->Dampen Segregate Segregate from Strong Oxidizers Liquid->Segregate Contain Seal in Vapor-Tight HDPE Container Dampen->Contain Segregate->Contain EHS EHS Manifesting & Regulatory Compliance Contain->EHS Incinerate Chemical Incinerator (NOx & SOx Scrubbers) EHS->Incinerate Approved Vendor Transfer

Workflow for the segregation, containment, and terminal disposal of aminobenzenesulfonic acid waste.

Sources

Handling

Personal protective equipment for handling 2-Amino-5-ethylbenzenesulfonic acid

Operational Safety and Handling Protocol: 2-Amino-5-ethylbenzenesulfonic Acid As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Protocol: 2-Amino-5-ethylbenzenesulfonic Acid

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound's physical chemistry and the laboratory environment. 2-Amino-5-ethylbenzenesulfonic acid (CAS 58443-51-9) is a substituted aniline derivative widely utilized in drug development and synthetic chemistry. Understanding its structural properties—specifically the highly acidic sulfonic acid group and the reactive amino group—is critical for designing a robust safety and operational protocol.

Mechanistic Hazard Assessment

The hazard profile of 2-Amino-5-ethylbenzenesulfonic acid is driven by its functional moieties:

  • Corrosivity (Sulfonic Acid Group): The −SO3​H group is a strong acid. In its solid state, ambient moisture on the skin or mucosal membranes can cause localized dissolution and rapid pH drops, leading to severe chemical burns (GHS Hazard H314)[1].

  • Respiratory Irritation (Particulate Nature): As a crystalline powder, handling generates micro-particulates. Inhalation directly irritates the respiratory tract (H335) due to localized acidification in the moisture-rich environment of the lungs[2].

  • Sensitization (Amino Group): Substituted anilines can undergo auto-oxidation, forming reactive intermediates that may act as dermal sensitizers upon repeated exposure.

Personal Protective Equipment (PPE) Matrix

To mitigate these hazards, PPE selection must be quantitatively justified. The following table outlines the required protective gear based on material compatibility and regulatory standards[3].

PPE CategoryRecommended MaterialQuantitative Metric / StandardMechanistic Rationale
Hand Protection Nitrile (NBR) GlovesThickness 0.11 mm Breakthrough time > 480 minNitrile provides superior chemical resistance to organic acids compared to latex, preventing dermal burns[1].
Eye Protection Chemical Splash GogglesANSI Z87.1 (US) or EN 166 (EU)Forms a complete seal around the eyes, preventing ingress of acidic dust or splash-back during neutralization.
Body Protection 100% Cotton Lab CoatKnee-length, fully buttonedCotton resists static buildup (reducing dust adhesion) and provides a thermal/chemical barrier against spills.
Respiratory Chemical Fume HoodFace velocity: 80–120 fpmPrimary engineering control. A P100 respirator (99.97% efficiency) is required only if hood access is compromised[2].

Operational Workflow: Step-by-Step Handling

This protocol is designed as a self-validating system; each step includes a verification check to ensure safety and accuracy.

Phase 1: Pre-Operation Setup

  • Verify Engineering Controls: Confirm the chemical fume hood is operational.

    • Validation: Check the digital monitor to ensure a face velocity of 80–120 fpm. Do not proceed if the alarm is active.

  • Establish the Workspace: Line the hood working surface with a disposable, absorbent, plastic-backed bench pad. This contains micro-spills and simplifies cleanup.

Phase 2: Weighing and Transfer

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula.

    • Causality: 2-Amino-5-ethylbenzenesulfonic acid powder is prone to static cling, which increases the risk of aerosolization and cross-contamination.

  • Dispensing: Slowly transfer the powder using a clean, stainless-steel spatula. Keep the source container and the analytical balance as close as possible to minimize the transfer distance.

  • Decontamination: Immediately wipe the spatula and balance pan with a damp paper towel (water, followed by 70% ethanol) to remove residual acidic dust.

Phase 3: Dissolution and Neutralization

  • Solvent Addition: Transfer the weighed solid to a borosilicate glass beaker. Add the primary solvent (e.g., deionized water).

  • pH Monitoring and Neutralization: The initial solution will be highly acidic (pH < 2). If preparing a biological buffer, slowly add a base (e.g., 1M NaOH) dropwise under continuous magnetic stirring.

  • Thermal Validation:

    • Causality: Acid-base neutralization is exothermic. Monitor the beaker's temperature. If scaling up (>10 grams), perform the dissolution in an ice bath to prevent localized boiling and splattering.

    • Validation: The process is complete when the pH stabilizes at the target value (e.g., 7.4) and the temperature returns to ambient.

Spill Response and Disposal Plan

A rapid, pre-planned response prevents minor incidents from escalating into laboratory emergencies.

  • Solid Spill Protocol:

    • Do not sweep dry powder, as this aerosolizes the corrosive acid[4].

    • Cover the spill with damp sand or a commercial acidic spill absorbent.

    • Carefully scoop the absorbed material into a sealable polyethylene hazardous waste container.

  • Aqueous Waste Disposal:

    • Never dispose of unneutralized 2-Amino-5-ethylbenzenesulfonic acid down the drain[1].

    • Validation: Adjust the pH of the waste stream to 6.0–8.0 using a dilute base. Verify with pH indicator paper.

    • Transfer the neutralized solution to a designated, labeled aqueous organic waste carboy.

Process Visualization

Handling_Protocol H_ID Hazard Identification 2-Amino-5-ethylbenzenesulfonic acid H_Corr Corrosive to Tissue (Sulfonic Acid Group) H_ID->H_Corr H_Resp Respiratory Irritant (Fine Powder) H_ID->H_Resp PPE_Skin Skin Protection Nitrile Gloves (≥0.11mm) H_Corr->PPE_Skin PPE_Eye Eye Protection ANSI Z87.1 Goggles H_Corr->PPE_Eye PPE_Resp Inhalation Protection Fume Hood (80-120 fpm) H_Resp->PPE_Resp Op_Weigh Weighing & Transfer (Anti-Static Measures) PPE_Skin->Op_Weigh PPE_Eye->Op_Weigh PPE_Resp->Op_Weigh Op_Prep Exothermic Dissolution (pH Monitoring) Op_Weigh->Op_Prep Disp_Neut Waste Neutralization (Target pH 6.0-8.0) Op_Prep->Disp_Neut Disp_Waste Aqueous Waste Stream Disp_Neut->Disp_Waste

Workflow mapping hazard identification to PPE selection and safe operational procedures.

References

Sources

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